[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
Description
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Properties
IUPAC Name |
[4-(2-piperidin-1-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15/h4-7,16-17H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKNUDYIGGHKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid: A Key Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid, a valuable building block in medicinal chemistry and drug development. The document details a robust and efficient two-step synthetic pathway, encompassing a Williamson ether synthesis followed by a Miyaura borylation. Each step is meticulously described with in-depth mechanistic insights, detailed experimental protocols, and safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a practical and scientifically grounded resource for the preparation of this important synthetic intermediate.
Introduction: The Significance of this compound
This compound is a bifunctional organic compound that has garnered significant interest in the pharmaceutical industry. Its structure incorporates two key pharmacophoric elements: the piperidinylethoxy side chain and the phenylboronic acid moiety. The piperidine ring is a common structural motif in a vast array of FDA-approved drugs, contributing to improved pharmacokinetic properties such as solubility and bioavailability. The boronic acid group, on the other hand, is a versatile functional group that can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1] This unique combination of features makes this compound an invaluable precursor for the synthesis of complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage and the carbon-boron bond. This leads to a convergent synthetic strategy, as illustrated in the workflow diagram below. The synthesis commences with readily available starting materials: 4-bromophenol and 1-(2-chloroethyl)piperidine. The key transformations are the formation of the ether linkage via a Williamson ether synthesis and the subsequent introduction of the boronic acid group through a palladium-catalyzed Miyaura borylation reaction.
Caption: A high-level overview of the two-step synthesis of the target compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(2-(4-Bromophenoxy)ethyl)piperidine
This initial step involves the formation of the ether linkage through a Williamson ether synthesis. 4-bromophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-(2-chloroethyl)piperidine in an S(_N)2 reaction.
Caption: The two-stage mechanism of the Williamson ether synthesis.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Bromophenol | 173.01 | 10.0 g | 57.8 | 1.0 |
| 1-(2-Chloroethyl)piperidine hydrochloride | 184.10 | 11.6 g | 63.6 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 23.9 g | 173.4 | 3.0 |
| Acetone | - | 200 mL | - | - |
| Deionized Water | - | - | - | - |
| Ethyl Acetate | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol), 1-(2-chloroethyl)piperidine hydrochloride (11.6 g, 63.6 mmol), and potassium carbonate (23.9 g, 173.4 mmol).
-
Add 200 mL of acetone to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(2-(4-bromophenoxy)ethyl)piperidine as a pale yellow oil.
-
4-Bromophenol: Harmful if swallowed and causes skin irritation.[2][3][4][5][6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
1-(2-Chloroethyl)piperidine hydrochloride: Acutely toxic and corrosive. Handle with extreme care, wearing appropriate PPE.
-
Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.
-
Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames.
Step 2: Synthesis of this compound
The second step is a Miyaura borylation, which converts the aryl bromide intermediate into the corresponding boronic acid pinacol ester. This reaction is catalyzed by a palladium complex and utilizes bis(pinacolato)diboron as the boron source. The resulting pinacol ester can be hydrolyzed in situ or in a separate step to yield the final boronic acid.
Caption: The catalytic cycle for the Miyaura borylation reaction.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1-(2-(4-Bromophenoxy)ethyl)piperidine | 270.18 | 10.0 g | 37.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 11.3 g | 44.4 | 1.2 |
| Potassium Acetate (KOAc) | 98.14 | 10.9 g | 111.0 | 3.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 731.70 | 0.81 g | 1.11 | 0.03 |
| 1,4-Dioxane (anhydrous) | - | 150 mL | - | - |
| Deionized Water | - | - | - | - |
| Hydrochloric Acid (1 M) | - | As needed | - | - |
| Diethyl Ether | - | - | - | - |
-
To a dry 500 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(2-(4-bromophenoxy)ethyl)piperidine (10.0 g, 37.0 mmol), bis(pinacolato)diboron (11.3 g, 44.4 mmol), potassium acetate (10.9 g, 111.0 mmol), and PdCl₂(dppf) (0.81 g, 1.11 mmol).
-
Add 150 mL of anhydrous 1,4-dioxane to the flask via cannula or syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add 100 mL of deionized water to the reaction mixture to hydrolyze the pinacol ester. Stir vigorously for 1-2 hours.
-
Acidify the mixture to a pH of approximately 6-7 with 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether to remove non-polar impurities.
-
The product, this compound, may precipitate from the aqueous layer upon standing or can be isolated by adjusting the pH and performing further extractions.
-
The crude product can be purified by recrystallization or by forming the hydrochloride salt to improve stability and ease of handling.[7]
-
Bis(pinacolato)diboron: May cause skin, eye, and respiratory irritation.[1][7][8][9][10] Handle in a well-ventilated area and wear appropriate PPE.
-
Potassium Acetate: May cause mild irritation upon contact.[11][12][13][14][15]
-
PdCl₂(dppf): Palladium catalysts are toxic and should be handled with care in a fume hood.[16][17][18][19][20] Avoid inhalation and skin contact.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Use in a well-ventilated fume hood.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the piperidine ring protons, and the protons of the ethoxy bridge. The aromatic protons on the phenyl ring will appear as two doublets in the aromatic region. The methylene protons of the ethoxy group will appear as two triplets, and the piperidine protons will be observed in the aliphatic region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak will correspond to the calculated molecular weight of this compound (C₁₃H₂₀BNO₃, MW: 249.12 g/mol ).
-
Melting Point: A sharp melting point range for the purified solid will indicate its purity.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The described two-step process, involving a Williamson ether synthesis followed by a Miyaura borylation, provides a practical and scalable method for obtaining this valuable building block. By providing detailed experimental protocols, mechanistic insights, and safety considerations, this guide serves as a comprehensive resource for researchers and scientists engaged in drug discovery and development, facilitating the synthesis of novel and potentially life-saving therapeutics.
References
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Valudor Products. (n.d.). Safety Data Sheet - Potassium acetate. Retrieved from [Link]
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EDVOTEK. (n.d.). Potassium Acetate - Safety Data Sheet. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenol, 99%. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Fisher Scientific. (n.d.). Potassium acetate 116331 - Safety Data Sheet. Retrieved from [Link]
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Watson International. (2017, February 15). Safety Data Sheet - Pd(dppf)Cl2 · DCM. Retrieved from [Link]
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AmericanBio. (2015, January 16). POTASSIUM ACETATE. Retrieved from [Link]
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ChemBK. (2022, October 16). PDCL2(DPPF). Retrieved from [Link]
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Loba Chemie. (2018, December 24). DICHLORO[(1,1- BIS DIPHENYLPHOSPHINO FERROCENE)] PALLADIUM-(II) FOR SYNTHESIS MSDS. Retrieved from [Link]
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An In-Depth Technical Guide to [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid (CAS 710348-58-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid is a specialized organic compound that holds significant promise as a building block in the synthesis of complex molecules, particularly in the realm of drug discovery. Its structure uniquely combines three key chemical motifs: a phenylboronic acid, a flexible ethoxy linker, and a terminal piperidine ring.
The phenylboronic acid group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This functionality allows for the formation of carbon-carbon bonds, enabling the construction of biaryl systems that are prevalent in many biologically active compounds.[1] The piperidine moiety is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs.[2] Its inclusion in a molecule can enhance metabolic stability, modulate lipophilicity and solubility, and provide a key interaction point with biological targets.[2] The ethoxy linker provides conformational flexibility, allowing the piperidine and phenylboronic acid moieties to adopt optimal orientations for interacting with other molecules.
This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers leveraging this compound in their synthetic endeavors.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, its key properties can be predicted based on its structural components.
| Property | Value | Source |
| CAS Number | 710348-58-6 | N/A |
| Molecular Formula | C₁₃H₂₀BNO₃ | Calculated |
| Molecular Weight | 249.11 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Analogues |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | General boronic acid properties |
The piperidine ring, a saturated heterocycle, typically adopts a stable chair conformation, which influences the spatial arrangement of the entire molecule. The boronic acid group is known to be sensitive to air and moisture and may exist in equilibrium with its trimeric anhydride form, boroxine.[3]
Synthesis and Purification: A Logical Approach
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of this compound pinacol ester
-
To a solution of 4-hydroxyphenylboronic acid pinacol ester (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0-3.0 eq).
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate pinacol ester.
Causality Behind Experimental Choices:
-
Pinacol Ester Protection: The boronic acid is protected as a pinacol ester to prevent side reactions and decomposition during the ether synthesis.
-
Base and Solvent: A combination of a polar aprotic solvent (DMF) and a moderately strong base (K₂CO₃) is effective for Williamson ether synthesis involving phenols.
Step 2: Deprotection to this compound
-
Dissolve the purified pinacol ester intermediate in a mixture of a suitable organic solvent (e.g., diethyl ether or acetone) and aqueous acid (e.g., 1M HCl).
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Separate the aqueous layer and adjust the pH to be slightly acidic (pH 4-6) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final this compound.
Self-Validating System: The progress of each step should be rigorously monitored by appropriate analytical techniques (TLC, LC-MS). The identity and purity of the intermediate and final product must be confirmed by NMR spectroscopy and mass spectrometry.
Applications in Medicinal Chemistry and Drug Development
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly for creating biaryl structures via the Suzuki-Miyaura coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between sp²-hybridized carbon atoms.[1]
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
The piperidin-1-ylethoxy moiety is a recognized pharmacophore found in a number of biologically active compounds, including agents targeting sigma receptors and other central nervous system targets.[4][5] By using this compound in Suzuki-Miyaura couplings, medicinal chemists can readily introduce this pharmacologically relevant fragment into a wide range of molecular scaffolds. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic signals for the aromatic protons (typically in the 7-8 ppm region), the ethoxy linker protons, and the protons of the piperidine ring.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
¹¹B NMR: A broad signal characteristic of a boronic acid would be expected.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H (from the boronic acid), C-O (ether), and C-H bonds.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3] Boronic acids can be air and moisture sensitive.[3]
-
Toxicity: Phenylboronic acids are generally considered harmful if swallowed. The specific toxicity of this compound is unknown.
Conclusion
This compound is a valuable, albeit not widely characterized, synthetic intermediate. Its structure is ideally suited for use in medicinal chemistry, particularly for the synthesis of novel biaryl compounds via Suzuki-Miyaura cross-coupling. The presence of the piperidin-1-ylethoxy pharmacophore offers a strategic advantage in designing molecules with potential therapeutic applications. While detailed experimental data is sparse, established synthetic methodologies for analogous compounds provide a clear and logical path for its preparation and use. As with any chemical reagent, proper handling and thorough analytical characterization are paramount to ensure reliable and reproducible results in research and development.
References
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An In-depth Technical Guide to the Molecular Structure of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. By integrating established chemical principles with data from closely related analogues, this document serves as a vital resource for professionals engaged in drug discovery and development.
Introduction: The Significance of Boronic Acids and Piperidine Moieties
This compound is a bifunctional molecule that incorporates two key pharmacophores: a phenylboronic acid group and a piperidine-containing side chain. Boronic acids are a class of organoboron compounds that have gained prominence in medicinal chemistry and organic synthesis.[1] Their unique ability to form reversible covalent bonds with diols has led to their exploration as sensors and in drug delivery systems.[1] Furthermore, the boronic acid functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[2]
The piperidine ring is a saturated heterocycle that is a common structural motif in a vast array of pharmaceuticals and natural products. Its presence can significantly influence a molecule's pharmacological properties, including its basicity, lipophilicity, and ability to interact with biological targets.[3] The combination of these two moieties in this compound suggests its potential as a versatile building block for the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central phenyl ring substituted with a boronic acid group [-B(OH)₂] at the para position. Also at the para position, an ethoxy linker connects the phenyl ring to a piperidine ring.
Based on the structure of the closely related compound, 4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid, which has a molecular formula of C₁₃H₂₁BN₂O₃ and a molar mass of 264.13 g/mol , we can deduce the properties of the target molecule.[4]
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₀BNO₃ |
| Molecular Weight | 249.12 g/mol |
| Exact Mass | 249.1536 g/mol |
| Topological Polar Surface Area | 63.8 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Table 1: Predicted Physicochemical Properties of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethoxy linker protons, and the piperidine ring protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.
-
Ethoxy Protons: Two triplets corresponding to the -O-CH₂-CH₂-N- protons. The protons closer to the oxygen will be further downfield.
-
Piperidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-3.0 ppm) corresponding to the axial and equatorial protons of the piperidine ring.
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom will have a characteristic chemical shift.
-
Ethoxy Carbons: Two signals in the aliphatic region corresponding to the -O-CH₂- and -CH₂-N carbons.
-
Piperidine Carbons: Three distinct signals in the aliphatic region for the C2/C6, C3/C5, and C4 carbons of the piperidine ring.
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
B-O Stretch: A strong band around 1350 cm⁻¹.
-
C-O Stretch (Ether): A strong band in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule. For this compound, the expected [M+H]⁺ ion would be at m/z 250.1615. Fragmentation patterns would likely involve the loss of water from the boronic acid and cleavage of the ethoxy side chain.
Synthesis of this compound
A plausible and efficient synthetic route to this compound is via a Williamson ether synthesis.[7][8] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed in two main steps: protection of the boronic acid and the ether synthesis, followed by deprotection.
Protection of the Boronic Acid
Boronic acids are often protected to prevent unwanted side reactions during synthesis. A common protecting group is pinacol, which forms a stable pinacol boronate ester.
Figure 1: Protection of 4-hydroxyphenylboronic acid.
Protocol:
-
To a solution of 4-hydroxyphenylboronic acid in toluene, add an equimolar amount of pinacol.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude 4-hydroxyphenylboronic acid pinacol ester, which can be purified by column chromatography.
Williamson Ether Synthesis
The protected boronic acid is then reacted with a suitable piperidinoethyl halide, such as 1-(2-chloroethyl)piperidine or 1-(2-bromoethyl)piperidine.
Figure 2: Williamson ether synthesis.
Protocol:
-
Dissolve 4-hydroxyphenylboronic acid pinacol ester in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol.
-
Add 1-(2-chloroethyl)piperidine hydrochloride and heat the reaction mixture.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound pinacol ester.
Deprotection of the Boronic Acid
The final step is the removal of the pinacol protecting group to yield the free boronic acid.[2][9][10][11][12]
Figure 3: Deprotection of the pinacol boronate ester.
Protocol:
-
Dissolve the this compound pinacol ester in a suitable solvent mixture, such as acetone and water.
-
Add an acid, for example, hydrochloric acid, and stir the mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
The final product can be purified by recrystallization.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool for researchers and drug development professionals.
Suzuki-Miyaura Cross-Coupling Reactions
As a functionalized phenylboronic acid, this compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. This is a powerful method for constructing biaryl scaffolds, which are prevalent in many biologically active molecules.
Figure 4: Simplified Suzuki-Miyaura catalytic cycle.
Building Block for Novel Therapeutics
The piperidine moiety is a well-established pharmacophore found in drugs targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[3] The ability to introduce the [4-(2-Piperidin-1-ylethoxy)phenyl] group into a molecule via Suzuki coupling allows for the rapid generation of new chemical entities for screening in drug discovery programs. The ethoxy linker provides flexibility, and the piperidine ring can be further functionalized to optimize binding to a biological target.
Conclusion
This compound is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its structure, combining the versatile reactivity of a boronic acid with the pharmacological relevance of a piperidine moiety, makes it a valuable building block for the creation of novel compounds. While detailed experimental data for this specific molecule is not widely available, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related analogues. As the demand for new and effective therapeutics continues to grow, molecules such as this will undoubtedly play a crucial role in the future of drug discovery.
References
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Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. - chem.ox.ac.uk. Available at: [Link]
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Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016). Available at: [Link]
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. (2011). Available at: [Link]
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. Available at: [Link]
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Boronic acid pinacol ester deprotection : r/chemistry - Reddit. (2020). Available at: [Link]
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Boronic acid, B-[4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl]- - ChemBK. Available at: [Link]
-
(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid - Lead Sciences. Available at: [Link]
-
Supporting Information 22-01-15 - The Royal Society of Chemistry. Available at: [Link]
-
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid | C16H24BNO4 | CID - PubChem. Available at: [Link]
-
Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Available at: [Link]
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-
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
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Williamson Ether Synthesis. Available at: [Link]
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13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and... - ResearchGate. Available at: [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Available at: [Link]
- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents.
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13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles - ResearchGate. Available at: [Link]
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Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
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An In-depth Technical Guide on the Solubility of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Promising Pharmaceutical Building Block
Welcome to a comprehensive exploration of the solubility characteristics of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid. As researchers, scientists, and professionals in drug development, we recognize that a thorough understanding of a compound's solubility is a cornerstone of successful formulation, synthesis, and purification strategies. This guide is crafted to provide not just data, but a foundational understanding of the principles governing the solubility of this specific boronic acid derivative. The presence of a boronic acid functional group, a piperidine moiety, and an ether linkage within the same molecule presents a unique and compelling solubility profile that warrants in-depth investigation.[1] This document will serve as a technical resource, offering both theoretical insights and practical methodologies to empower your research and development endeavors.
Physicochemical Properties: A Molecular Portrait
To predict and understand the solubility of this compound, we must first dissect its molecular architecture. The molecule, often available as a hydrochloride salt to enhance stability and handling, possesses distinct regions that dictate its interaction with various solvents.
-
The Arylboronic Acid Head: The phenylboronic acid group is the reactive center, crucial for reactions like the Suzuki-Miyaura coupling. Its two hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting a propensity for solubility in protic and polar aprotic solvents. However, boronic acids have a known tendency to undergo dehydration to form cyclic anhydrides called boroxines, which can have significantly different solubility profiles.[2][3] This equilibrium between the acid and its boroxine form is a critical factor to consider during solubility assessments.[2]
-
The Piperidine Tail: The piperidine ring is a saturated heterocycle containing a basic nitrogen atom. This feature introduces a degree of polarity and the potential for acid-base interactions. In its hydrochloride salt form, the protonated nitrogen significantly increases the molecule's polarity and potential for ionic interactions, which can enhance solubility in polar solvents.
-
The Ethoxy Linker: The flexible ethoxy chain connecting the phenyl ring and the piperidine moiety provides conformational flexibility and contributes to the overall polarity of the molecule.
A summary of the key molecular parameters for the related parent compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆BNO₂ (Free Base) | |
| Molecular Weight | 205.06 g/mol (Free Base) | |
| IUPAC Name | This compound |
The interplay of these structural features suggests a complex solubility behavior that is highly dependent on the nature of the organic solvent.
Theoretical Underpinnings of Solubility in Organic Solvents
The adage "like dissolves like" provides a foundational but simplified view of solubility. For a complex molecule such as this compound, a more nuanced understanding of intermolecular forces is essential.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with both the boronic acid's hydroxyl groups and the piperidine's nitrogen (especially when protonated). We can anticipate favorable solubility in these solvents due to these strong intermolecular interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting with the boronic acid's hydroxyl groups. The dipole-dipole interactions between the solvent and the polar regions of the molecule will also contribute to dissolution. Generally, good solubility is expected in this class of solvents.
-
Ethers (e.g., Diethyl ether, Tetrahydrofuran): Ethers are known to be effective solvents for many boronic acids.[2][4][5][6] The oxygen atom in the ether can act as a hydrogen bond acceptor for the boronic acid's hydroxyl groups.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. While they may not form strong hydrogen bonds, they can solubilize the molecule through dipole-dipole interactions. For some phenylboronic acids, chloroform has been shown to provide moderate to good solubility.[2][4][5][6]
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the significant polarity imparted by the boronic acid and the piperidine hydrochloride moiety, very low solubility is expected in nonpolar, hydrocarbon-based solvents.[2][4][5][6] These solvents are often used to precipitate boronic acids or to wash away nonpolar impurities.[2]
The following diagram illustrates the key intermolecular interactions that govern the solubility of the target molecule.
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A Guide to the Spectral Analysis of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid: A Key Building Block in Modern Drug Discovery
Introduction: The Significance of Functionalized Phenylboronic Acids
In the landscape of modern medicinal chemistry and drug development, functionalized phenylboronic acids have emerged as indispensable building blocks. Their utility, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular architectures, particularly biaryl structures prevalent in numerous pharmaceuticals.[1] The compound at the heart of this guide, [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid, embodies this significance. It integrates three key pharmacophoric elements: a reactive boronic acid moiety for synthetic elaboration, a central phenyl ring as a rigid scaffold, and a piperidinylethoxy side chain, a feature known to enhance solubility and modulate pharmacokinetic properties.
Understanding the precise structural and electronic characteristics of this molecule is paramount for its effective use. This technical guide provides an in-depth exploration of the analytical techniques central to its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). As Senior Application Scientist, my aim is not merely to present data, but to illuminate the rationale behind the analytical choices and the logic that underpins the interpretation of the resulting spectra. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for the comprehensive analysis of this and similar molecules.
Molecular Structure and Physicochemical Properties
A thorough analytical investigation begins with a foundational understanding of the molecule's structure and inherent properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀BNO₃ | - |
| Molecular Weight | 249.11 g/mol | [2] |
| IUPAC Name | {4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid | [3] |
| CAS Number | Not explicitly found for the free base, 229009-42-1 for a related hydrochloride | [4] |
The structure combines a hydrophilic piperidinylethoxy group with a more lipophilic phenylboronic acid moiety, suggesting a degree of amphiphilicity that will influence its behavior in different analytical systems. The basic nitrogen of the piperidine ring makes the molecule amenable to positive-ion mode mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are the most informative experiments.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts are influenced by the electronic effects of neighboring functional groups.
A Representative ¹H NMR Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize polar compounds and the presence of exchangeable protons from the B(OH)₂ group.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7-7.8 | d | 2H | Ar-H (ortho to B(OH)₂) | The boronic acid group is electron-withdrawing, deshielding the ortho protons. |
| ~6.9-7.0 | d | 2H | Ar-H (ortho to OCH₂) | The ethoxy group is electron-donating, shielding the ortho protons. |
| ~4.1-4.2 | t | 2H | O-CH₂ -CH₂-N | Protons adjacent to the electron-withdrawing oxygen atom are deshielded. |
| ~2.7-2.8 | t | 2H | O-CH₂-CH₂ -N | Protons adjacent to the piperidine nitrogen. |
| ~2.5-2.6 | m | 4H | Piperidine H (α to N) | Protons on the carbons directly attached to the nitrogen are deshielded. |
| ~1.5-1.6 | m | 4H | Piperidine H (β to N) | |
| ~1.4-1.5 | m | 2H | Piperidine H (γ to N) | |
| ~8.0 (broad) | s | 2H | B(OH )₂ | The acidic protons of the boronic acid group are exchangeable and appear as a broad singlet. The chemical shift can vary with concentration and water content. |
Logical Flow of ¹H NMR Analysis:
Caption: Workflow for ¹H NMR spectral assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon framework.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C -O (Aromatic) | The carbon attached to the electron-donating oxygen is shielded. |
| ~135 | C -B (Aromatic) | The carbon attached to the boronic acid group is deshielded. |
| ~130 | C H (ortho to B(OH)₂) | |
| ~115 | C H (ortho to OCH₂) | |
| ~66 | O-C H₂ | |
| ~57 | N-C H₂ (ethoxy) | |
| ~54 | Piperidine C (α to N) | |
| ~25 | Piperidine C (β to N) | |
| ~23 | Piperidine C (γ to N) |
Liquid Chromatography-Mass Spectrometry (LC-MS): Purity Assessment and Molecular Weight Confirmation
LC-MS is a powerful hybrid technique that separates components of a mixture (LC) and provides mass information for each component (MS). For this compound, it is crucial for confirming molecular weight and assessing purity.
A Self-Validating LC-MS Protocol:
-
Chromatographic System:
-
Column: A reverse-phase C18 column (e.g., Atlantis T3, 150 x 4.6 mm, 5.0 µm) is a robust choice for this type of analyte.[5]
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in protonating the piperidine nitrogen, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the compound, followed by a wash and re-equilibration step. For example: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal due to the basic piperidine nitrogen.
-
Scan Mode: Full scan from m/z 100-500 to detect the parent ion.
-
Expected Ion: The protonated molecule, [M+H]⁺, at m/z 250.1.
-
Data Interpretation and Trustworthiness:
The LC chromatogram should show a single major peak, indicating the purity of the sample. The mass spectrum corresponding to this peak should display a prominent ion at m/z 250.1. The presence of this ion, corresponding to the calculated molecular weight of the protonated molecule, provides strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:
To further confirm the structure, a product ion scan (MS/MS) can be performed on the precursor ion (m/z 250.1). The fragmentation pattern provides a "fingerprint" of the molecule.
Expected Fragmentation Pathways:
The fragmentation of piperidine-containing compounds in ESI-MS/MS is well-documented.[6] The protonated nitrogen often initiates fragmentation cascades.
Predicted MS/MS Fragmentation:
Caption: Predicted major fragmentation pathways for [M+H]⁺.
-
α-Cleavage: Cleavage of the bonds adjacent to the protonated nitrogen is a common pathway for piperidines.
-
Neutral Loss: The loss of small, stable molecules can also occur.
The observation of predicted fragment ions provides a high degree of confidence in the structural assignment.
Synthesis and Potential Impurities
A common synthetic route to arylboronic acids is through palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction.[1][7] For this compound, a plausible synthesis would involve the reaction of a diboronic acid reagent with 1-(2-(4-bromophenoxy)ethyl)piperidine.
Potential Impurities to Monitor:
-
Starting Materials: Unreacted 1-(2-(4-bromophenoxy)ethyl)piperidine.
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of two phenylboronic acid molecules.
-
De-boronation Products: The boronic acid group can be replaced by a hydrogen atom under certain conditions.
These potential impurities can be readily detected by LC-MS as they will have different retention times and molecular weights.
Conclusion: A Framework for Confident Characterization
The robust characterization of this compound is critical for its successful application in drug discovery and development. This guide has provided a comprehensive framework for its analysis using NMR and LC-MS. By understanding the principles behind these techniques and the expected spectral features of the molecule, researchers can confidently verify its structure, assess its purity, and troubleshoot any analytical challenges that may arise. The protocols and interpretation strategies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity. As the demand for novel and complex therapeutics continues to grow, the rigorous analytical characterization of key building blocks like this compound will remain a cornerstone of successful pharmaceutical research.
References
-
BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from BenchChem website.
-
Couto, R. A., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 25(12), 2294-2302.[6][8]
-
Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.[1]
-
PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]2]
-
ResearchGate. (n.d.). LC–MS/MS method for the quantification of potential genotoxic impurity 4-phenoxyphenyl-boronic acid in ibrutinib. Retrieved from [Link]5]
-
Supporting Information for Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. (n.d.). Royal Society of Chemistry.[7]
-
BenchChem. (n.d.). (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride. Retrieved from BenchChem website.
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A Technical Guide to [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid: Sourcing, Quality Control, and Application in Modern Synthesis
Executive Summary: [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid is a specialized bifunctional organic compound of significant interest to researchers in drug discovery and materials science. It incorporates the synthetically versatile boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a piperidinylethoxy side chain, a common pharmacophore known to enhance solubility and modulate biological activity. This guide provides an in-depth analysis of the compound's commercial availability, critical quality control (QC) methodologies, and a detailed protocol for its application in the Suzuki-Miyaura coupling reaction. While the exact molecule is a niche reagent, this document also covers the sourcing of close structural analogs and the considerations for custom synthesis, offering a comprehensive resource for its procurement and effective use.
Introduction: The Role of Arylboronic Acids in Drug Discovery
Arylboronic acids and their derivatives are indispensable tools in modern medicinal chemistry. Their prominence is largely due to their utility in the Suzuki-Miyaura cross-coupling reaction, a robust and highly tolerant method for forming carbon-carbon bonds. This reaction is fundamental to constructing the complex biaryl structures that are prevalent in many approved pharmaceutical agents. Beyond their role as synthetic intermediates, the boronic acid functional group itself can act as a pharmacophore, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This has led to the development of several successful boron-containing drugs, including the proteasome inhibitor bortezomib for multiple myeloma. The incorporation of amine-containing side chains, such as the piperidinylethoxy group, can further enhance a molecule's drug-like properties by improving aqueous solubility and providing a handle for interacting with biological targets.
Physicochemical Properties and Structure
Before sourcing and application, a thorough understanding of the molecule's properties is essential.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₂₀BNO₃
-
Molecular Weight: 249.11 g/mol
-
CAS Number: A specific CAS number for this exact structure is not widely indexed, suggesting it is a niche or custom-synthesis compound. Researchers should rely on supplier-provided specifications. For reference, the closely related analog without the ethoxy linker, (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride, is well-documented under CAS Number 229009-42-1.[1][2][3]
Structural Features: The molecule consists of a phenylboronic acid core functionalized at the para position with a 2-(piperidin-1-yl)ethoxy group. The phenyl ring provides a rigid scaffold, while the boronic acid group is the reactive handle for cross-coupling. The piperidine ring, typically adopting a stable chair conformation, and the flexible ethoxy linker introduce basicity and conformational variability, which can be crucial for receptor binding and pharmacokinetic properties.
Commercial Availability and Sourcing Strategy
Direct, off-the-shelf availability of this compound is limited. However, several suppliers offer structurally similar compounds, and many provide custom synthesis services.
Sourcing Options:
-
Direct Purchase of Analogs: Several close analogs are commercially available and may serve as suitable alternatives or starting points for synthesis.
-
Custom Synthesis: For projects requiring the exact molecule, custom synthesis is the most reliable route. Researchers should provide the desired structure, purity, and quantity to a reputable contract research organization (CRO) or specialty chemical supplier.
Table 1: Commercial Availability of this compound and Key Analogs
| Compound Name | CAS Number | Notes | Potential Suppliers |
| {4-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid | Not widely indexed | The target compound. Likely requires custom synthesis. | CymitQuimica (as "Indagoo" brand)[4], Custom Synthesis Providers |
| (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride | 229009-42-1 | Closely related analog without the ethoxy linker. Commonly available. | Benchchem, Alchem Pharmtech[1], Sunway Pharm[3] |
| (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid | 874534-62-0 | Analog with an amide linker instead of an ether. | Lead Sciences (BLDpharm brand)[5] |
| 4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid | 1312921-38-2 | Analog with a methylpiperazine head group instead of piperidine. | ChemBK[6] |
Note: Supplier listings are based on available data and are not exhaustive. Availability and pricing are subject to change.
Quality Control and Analytical Methodologies
The utility of any boronic acid reagent is directly tied to its purity. These molecules are susceptible to degradation, primarily through two pathways: protodeboronation (loss of the C-B bond) and dehydration to form cyclic boroxine anhydrides. A robust QC workflow is non-negotiable for ensuring reproducible synthetic results.
Recommended QC Workflow:
Experimental Protocol: Purity Assessment by RP-UPLC-MS
This method is designed to rapidly assess purity while minimizing on-column degradation.
-
Rationale: Reversed-phase ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) provides rapid separation and definitive identification of the target compound and its impurities. The primary challenge is the on-column hydrolysis of the boronic acid.
-
Sample Preparation:
-
Prepare a stock solution of the boronic acid at ~1 mg/mL in an aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.
-
-
Instrumentation & Conditions:
-
Column: C18 stationary phase (e.g., Acquity BEH C18).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A fast gradient (e.g., 5% to 95% B in 1-2 minutes) is often employed to minimize run time and potential degradation.
-
MS Detection: Electrospray ionization (ESI) in positive mode to detect the protonated molecule [M+H]⁺. Monitor for key impurities like the boroxine trimer.
-
-
Self-Validation & Interpretation:
-
The presence of a sharp, primary peak at the expected mass confirms the identity of the compound.
-
The formation of boroxines, solvent adducts, and dimer ions can complicate analysis; an optimized method aims to reduce these.[3]
-
Purity is determined by the area percentage of the main peak. For synthetic applications, a purity of >95% is typically required.
-
Application in Synthesis: A Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for using this compound to synthesize a biaryl compound, a common objective in drug discovery.
Experimental Protocol: Synthesis of a Biaryl Compound
-
Reaction Setup:
-
To a flame-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Causality: The excess boronic acid drives the reaction to completion. The palladium catalyst is the engine of the C-C bond formation. The base is crucial for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.
-
-
Solvent Addition:
-
Add a degassed solvent system. A mixture of an organic solvent (like Dioxane, Toluene, or DMF) and water is common to dissolve both the organic and inorganic reagents.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once complete, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
-
-
Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Handling, Storage, and Stability
Proper handling and storage are critical to preserving the integrity of boronic acid reagents.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator (2-8°C) and under an inert atmosphere (argon or nitrogen) to minimize degradation.
-
Handling: Avoid exposure to moisture and air. Weigh out the reagent quickly and reseal the container promptly. The use of air-stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, can be considered for applications where the corresponding boronic acid is particularly unstable.
Conclusion
This compound represents a valuable, albeit specialized, building block for the synthesis of complex molecules in pharmaceutical and materials research. While its direct commercial availability is limited, a clear procurement strategy involving the assessment of close analogs and engagement with custom synthesis providers can secure this reagent. Successful application hinges on rigorous quality control to account for the inherent instabilities of boronic acids and the implementation of well-optimized synthetic protocols like the Suzuki-Miyaura coupling. This guide provides the foundational knowledge for researchers to confidently source, validate, and utilize this potent synthetic tool.
References
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Lead Sciences. (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid. [Link]
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The Piperidinylethoxy Moiety in Boronic Acid-Based Drug Design: A Technical Guide and Scientific Postulation
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids have emerged as a pivotal class of pharmacophores, leading to the development of transformative therapies, particularly in oncology. Their unique ability to form reversible covalent bonds with biological targets offers distinct advantages in drug design. This guide delves into the established roles of the boronic acid group and explores the potential, yet largely uncharted, contribution of the piperidinylethoxy moiety in this chemical space. While no currently marketed boronic acid drugs feature a piperidinylethoxy group, this document will first deconstruct the well-understood functionalities of each component. It will then synthesize these principles to postulate the hypothetical role and potential benefits of incorporating a piperidinylethoxy group into future boronic acid-based therapeutics. This analysis aims to provide a forward-looking perspective for medicinal chemists and drug developers working on next-generation covalent inhibitors.
The Boronic Acid "Warhead": A Reversible Covalent Inhibitor
The defining feature of boronic acids in medicinal chemistry is their ability to act as "warheads" that form reversible covalent bonds with nucleophilic residues in enzyme active sites, most notably serine and threonine.[1][2] This mechanism is central to the therapeutic effect of approved drugs like the proteasome inhibitors bortezomib and ixazomib.
Mechanism of Action: The Tetrahedral Adduct
Boronic acids are Lewis acids, possessing a vacant p-orbital on the boron atom.[3] This makes them susceptible to nucleophilic attack from hydroxyl groups, such as the N-terminal threonine of the 20S proteasome's β5 subunit. The interaction proceeds through the formation of a tetrahedral boronate adduct, which is a stable, yet reversible, complex.[3] This reversibility is a key differentiator from many other covalent inhibitors, potentially contributing to a more favorable safety profile by minimizing off-target modifications.[2]
Experimental Protocol: In Vitro Proteasome Inhibition Assay
A common method to evaluate the potency of boronic acid-based proteasome inhibitors is a cell-free enzymatic assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Test compound (boronic acid derivative)
-
Positive control (e.g., Bortezomib)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Add the purified 20S proteasome to each well of the microplate.
-
Add the serially diluted compounds and controls to the wells.
-
Incubate at 37°C for a specified period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate the rate of substrate cleavage for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Structure-Activity Relationship (SAR) of Peptidyl Boronic Acids
The efficacy of peptidyl boronic acid inhibitors is not solely dependent on the boronic acid moiety. The peptide backbone plays a crucial role in orienting the warhead within the active site and contributes significantly to binding affinity and selectivity. For instance, in the case of proteasome inhibitors, the dipeptidyl structure mimics the natural substrate, enhancing recognition and binding.[3]
The Piperidinylethoxy Group: A Versatile Pharmacokinetic and Pharmacodynamic Modulator
The piperidinylethoxy group is a common structural motif in a variety of approved drugs, where it serves to modulate key physicochemical and pharmacological properties. While not yet integrated into boronic acid drugs, its well-documented roles in other therapeutic classes provide a strong basis for understanding its potential contributions.
Physicochemical Properties and Pharmacokinetics
The piperidine ring, a saturated heterocycle, and the ethoxy linker contribute to a molecule's overall properties in several ways:
-
Solubility: The basic nitrogen of the piperidine can be protonated at physiological pH, which can enhance aqueous solubility. This is a critical parameter for oral bioavailability and formulation.
-
Lipophilicity: The alkyl nature of the piperidine and ethoxy groups can increase lipophilicity, which can improve membrane permeability and tissue distribution. The balance between solubility and lipophilicity is a key consideration in drug design.
-
Metabolic Stability: The piperidine ring can be a site of metabolism (e.g., N-dealkylation, ring oxidation). Medicinal chemists often modify the substitution pattern on the piperidine to modulate its metabolic fate and improve its half-life.
Pharmacodynamic Contributions
The piperidinylethoxy group can also be directly involved in target engagement:
-
Receptor Interactions: The protonated nitrogen can form ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding pocket.
-
Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor.
-
Conformational Rigidity: The piperidine ring can introduce a degree of conformational constraint, which can be beneficial for optimizing binding to a specific target conformation.
A Scientific Postulation: The Role of a Piperidinylethoxy Group in Boronic Acid Therapeutics
Based on the established principles of its constituent parts, the incorporation of a piperidinylethoxy group into a boronic acid-based drug can be hypothesized to offer several strategic advantages. The following section outlines these potential benefits, providing a roadmap for future research and development.
Hypothetical Benefits and Design Rationale
| Feature | Potential Advantage | Rationale |
| Improved Oral Bioavailability | Enhanced patient compliance and convenience. | The basic nitrogen of the piperidine can improve solubility, while the overall moiety can be tuned to achieve the optimal balance of lipophilicity for absorption. |
| Modulated Tissue Distribution | Potential for improved efficacy and reduced off-target toxicity. | The physicochemical properties of the piperidinylethoxy group can influence the volume of distribution and penetration into specific tissues. |
| Enhanced Target Occupancy | Increased potency and duration of action. | The group could introduce additional binding interactions with the target protein, supplementing the covalent bond formed by the boronic acid. |
| Fine-Tuning of Half-Life | Optimization of the dosing regimen. | The piperidinylethoxy moiety can be designed to either enhance or reduce metabolic clearance, depending on the therapeutic need. |
Proposed Signaling Pathway and Experimental Workflow
The diagram below illustrates the hypothetical mechanism of a novel piperidinylethoxy-containing boronic acid proteasome inhibitor and a proposed experimental workflow for its evaluation.
Figure 1: Hypothetical cellular mechanism and experimental evaluation workflow for a novel piperidinylethoxy-containing boronic acid proteasome inhibitor.
Conclusion
The boronic acid functional group has proven to be a highly successful pharmacophore in modern drug discovery. While the piperidinylethoxy moiety has not yet been clinically validated in this context, a thorough analysis of its established roles in other therapeutic agents suggests significant potential. Its ability to modulate physicochemical properties, improve pharmacokinetic profiles, and potentially contribute to target binding makes it an attractive component for the design of next-generation boronic acid-based drugs. The hypotheses and experimental frameworks presented in this guide are intended to stimulate further research into this promising, yet unexplored, area of medicinal chemistry.
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Introduction: The Role of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid in Modern Synthesis
An In-depth Technical Guide to the Safety, Handling, and Application of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. As a boronic acid derivative, its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl structures found in many pharmaceutical agents.[2][3] The presence of the piperidinylethoxy side chain introduces functionalities that can modulate solubility, influence pharmacokinetic properties, and provide a vector for further chemical modification.
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and a representative synthetic application of this compound. Adherence to these guidelines is essential for ensuring laboratory safety, maintaining reagent integrity, and achieving reproducible experimental outcomes.
Section 1: Hazard Identification and Safety Classification
A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its hazard profile can be reliably inferred from the well-documented risks associated with structurally similar phenylboronic acids.[4][5]
Globally Harmonized System (GHS) Classification
The GHS provides a standardized framework for communicating chemical hazards.[6][7] Based on analogous compounds, this compound is anticipated to have the following classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[8][9] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[8][9] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[4] |
GHS Label Elements:
-
Pictogram:
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
NFPA 704 Hazard Diamond
The NFPA 704 diamond provides at-a-glance hazard information for emergency responders.[12][13][14] The ratings below are estimated based on the properties of similar boronic acids.
-
Blue (Health): 2 - Can cause temporary incapacitation or residual injury.[13][15]
-
Red (Flammability): 1 - Must be preheated before ignition can occur.[15]
-
Yellow (Instability/Reactivity): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[14]
-
White (Special Hazards): None.
Section 2: Physicochemical Properties and Stability
The physical and chemical stability of a reagent directly impacts its storage, handling, and efficacy in reactions.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₂₀BNO₃ | [1] |
| Molecular Weight | 249.11 g/mol | [1] |
| Appearance | Typically an off-white to white solid. | Based on similar boronic acids. |
| Storage | Store at 2-8°C, under an inert atmosphere (e.g., Nitrogen or Argon), protected from light and moisture.[4][16] |
Causality of Storage Requirements: Boronic acids are sensitive to both air and moisture.[4]
-
Moisture Sensitivity: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. This process is often reversible upon addition of water, but it alters the stoichiometry of the reagent and can complicate reactions. Storing in a dry, tightly sealed container is crucial.[4]
-
Air Sensitivity: While many boronic acids are reasonably stable, prolonged exposure to air can lead to oxidative degradation (protodeboronation), reducing the purity and effectiveness of the material. Storage under an inert gas like nitrogen or argon minimizes this degradation pathway.[4]
Section 3: Exposure Control and Personal Protective Equipment (PPE)
Minimizing chemical exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE.[17]
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood.[18] This is the primary engineering control to prevent inhalation of fine dust particles and potential vapors.[17]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[8]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[4]
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne dust particles. Required for all lab work.[8][18] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid skin contamination.[8] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from spills and splashes.[17][18] |
| Respiratory Protection | Not typically required when work is performed in a fume hood. If a hood is unavailable or for large-scale work, a NIOSH-approved respirator may be necessary. | [8] |
Section 4: Safe Handling and Workflow
A systematic workflow minimizes risk and ensures the integrity of the chemical.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the reagent, don all required PPE. Ensure the chemical fume hood sash is at the appropriate height and the airflow is correct.[19]
-
Weighing: Perform all weighing operations on a draft shield balance inside the fume hood. Use a spatula to carefully transfer the solid to a tared weigh paper or container. Avoid pouring the solid directly from the bottle to minimize dust generation.
-
Transfer: Promptly transfer the weighed material to the reaction vessel.
-
Cleanup: Decontaminate the spatula and any affected surfaces immediately.
-
Storage: Before returning the reagent bottle to storage, flush the headspace with an inert gas (nitrogen or argon) if possible, and ensure the cap is tightly sealed to prevent moisture ingress.[4]
-
Waste: Dispose of contaminated weigh paper, gloves, and other disposable materials in a designated solid chemical waste container.[19]
Section 5: Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and is a primary application for this boronic acid.[2] The following is a representative, safety-integrated protocol.
Reaction: Coupling of this compound with a generic Aryl Bromide (Ar-Br).
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; pd_complex [label="Oxidative Addition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ar_pd_br [label="Ar-Pd(II)-Br(L₂)\n(Intermediate)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ar_pd_ar [label="Ar-Pd(II)-Ar'(L₂)\n(Intermediate)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive [label="Reductive Elimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-Ar'\n(Product)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];
// Invisible nodes for boronic acid input boronic_acid [label="this compound\n+ Base (e.g., K₂CO₃)", shape=box, style=dashed, color="#5F6368"]; ar_br [label="Aryl Bromide\n(Ar-Br)", shape=box, style=dashed, color="#5F6368"];
// Edges ar_br -> pd_complex [color="#202124"]; pd_complex -> ar_pd_br [label=" ", color="#202124"]; ar_pd_br -> transmetal [color="#202124"]; boronic_acid -> transmetal [color="#202124"]; transmetal -> ar_pd_ar [color="#202124"]; ar_pd_ar -> reductive [color="#202124"]; reductive -> product [color="#202124"]; reductive -> pd0 [label=" Catalyst\nRegeneration", color="#202124"]; pd0 -> pd_complex [color="#202124"]; } The catalytic cycle of the Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[3]
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/Water, Toluene, or DMF)[20]
Step-by-Step Protocol:
-
Safety First: Conduct the entire procedure in a certified chemical fume hood. Ensure all glassware is oven- or flame-dried to remove residual moisture.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.1 eq), this compound (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the base (e.g., 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes. This is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: While maintaining a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath and stir the reaction mixture at the desired temperature (typically 80-110°C).[20][21]
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup (General): Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Section 6: Emergency Procedures
Rapid and correct response during an emergency is critical.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[5][9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
-
Spills: For a small solid spill, carefully sweep or scoop the material into a labeled waste container, avoiding dust generation. Decontaminate the area with an appropriate solvent and wash thoroughly. For large spills, evacuate the area and contact institutional Environmental Health & Safety.
Section 7: Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Generation: All materials contaminated with this compound, including excess reagent, reaction residues, and contaminated labware, must be treated as hazardous chemical waste.[4]
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.
-
Regulations: Dispose of all waste in strict accordance with all applicable local, state, and federal environmental regulations.[19]
References
-
GHS hazard pictograms - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Hazardous Materials Identification. (2021, November 5). NFPA. Retrieved January 20, 2026, from [Link]
-
What Is the NFPA Fire Diamond? (NFPA 704). (2026, January 14). US Hazmat Storage. Retrieved January 20, 2026, from [Link]
-
GHS Pictograms: A Guide for Hazard Communication. (2023, December 29). MSDS Authoring. Retrieved January 20, 2026, from [Link]
-
EHS - NFPA Hazard Diamond. (n.d.). myUSF. Retrieved January 20, 2026, from [Link]
-
NFPA 704 Diamond. (n.d.). Maintenance Care. Retrieved January 20, 2026, from [Link]
-
Understanding the NFPA 704 Diamond Labeling System. (2022, May 23). Creative Safety Supply. Retrieved January 20, 2026, from [Link]
-
GHS hazard pictograms. (n.d.). Stoffenmanager. Retrieved January 20, 2026, from [Link]
-
GHS pictograms. (n.d.). UNECE. Retrieved January 20, 2026, from [Link]
-
Know Your Hazard Symbols (Pictograms). (2016, August 22). Office of Environmental Health and Safety. Retrieved January 20, 2026, from [Link]
-
What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025, April 26). YouTube. Retrieved January 20, 2026, from [Link]
-
(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]
-
Safety Precautions for Acids and Bases in a Laboratory. (2025, January 9). Toronto Tribune. Retrieved January 20, 2026, from [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. Retrieved January 20, 2026, from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved January 20, 2026, from [Link]
-
Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. Retrieved January 20, 2026, from [Link]
-
Phenylboronic acid - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved January 20, 2026, from [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017, September 18). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid in Suzuki-Miyaura Coupling
Prepared by: Senior Application Scientist, Gemini Division
Introduction: Strategic Importance in Medicinal Chemistry
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction's robustness has made it indispensable in the synthesis of high-value fine chemicals, particularly in the fields of pharmaceutical development and materials science.[3]
Within the vast arsenal of organoboron reagents, [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid emerges as a building block of significant strategic value. Its structure is bifunctional: the phenylboronic acid group serves as the reactive handle for the Suzuki-Miyaura coupling, while the piperidinylethoxy side-chain is a key pharmacophore. This side chain is a hallmark of Selective Estrogen Receptor Modulators (SERMs), such as the breast cancer therapeutic, Tamoxifen.[4][5] The presence of this basic ether moiety is often critical for inducing the desired antagonist effect at the estrogen receptor.[6]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into optimizing reaction outcomes for the synthesis of complex biaryl molecules.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle centered on a palladium complex.[1][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:
-
Oxidative Addition : The cycle begins with the active, 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting itself into the carbon-halogen (C-X) bond of the organic halide (Ar¹-X), resulting in a square-planar Pd(II) complex.[3] The choice of electron-rich and sterically bulky phosphine ligands can facilitate this rate-limiting step.[2]
-
Transmetalation : Before the boronic acid (Ar²-B(OH)₂) can participate, it must be activated by a base (e.g., K₂CO₃, CsF). The base converts the boronic acid into a more nucleophilic boronate salt (e.g., [Ar²-B(OH)₃]⁻).[8] This boronate species then undergoes transmetalation, where its organic moiety (Ar²) is transferred to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[3]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a representative aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for different substrates.
3.1. Materials and Reagents
-
Boronic Acid: this compound
-
Aryl Halide: e.g., 4-Bromoacetophenone, 1-Bromo-4-fluorobenzene, etc.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Ligand (if using Pd(OAc)₂): SPhos, XPhos, or Triphenylphosphine (PPh₃)
-
Base: Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Fluoride (CsF)
-
Solvents (Anhydrous/Degassed): 1,4-Dioxane, Toluene, or Dimethylformamide (DMF) with Water (e.g., 4:1 ratio)
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen), TLC plates, rotary evaporator, column chromatography supplies.
3.2. Step-by-Step Experimental Procedure
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv). Rationale: A slight excess of the boronic acid is often used to drive the reaction to completion and compensate for potential protodeboronation or homocoupling side reactions.
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) and ligand, if required. Rationale: Pre-catalysts like Pd(dppf)Cl₂ are often air-stable and convenient. Using a pre-catalyst simplifies handling compared to generating the active Pd(0) species in situ from a precursor like Pd(OAc)₂ and a separate ligand.[9]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. Rationale: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and formation of undesired side products. An inert atmosphere is critical for reproducibility and high yields.
-
-
Solvent Addition and Reaction Execution:
-
Through the septum, add the degassed solvent system (e.g., 5 mL of Dioxane/H₂O 4:1) via syringe. Rationale: Degassing the solvent removes dissolved oxygen. The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Rationale: Heating accelerates the reaction, particularly the often rate-limiting oxidative addition step.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Prepare a TLC plate by spotting the starting aryl halide, the reaction mixture, and a co-spot. Elute with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). Visualize under UV light. The reaction is complete upon full consumption of the limiting aryl halide.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent gradient (e.g., Hexanes to Ethyl Acetate) to isolate the pure biaryl product.
-
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the coupling of this compound with various aryl bromides. Yields are representative and may vary based on specific substrate reactivity and reaction scale.
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 4 | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 6 | 80-90 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | CsF (2.5) | DMF | 85 | 12 | 70-85 |
| 4 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 5 | 88-96 |
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active halide (e.g., Ar-Cl).3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a more active catalyst/ligand system (e.g., using Buchwald ligands like SPhos). Increase temperature.3. Increase reaction temperature to 100-110 °C. |
| Protodeboronation | 1. Presence of protic impurities or excess water.2. Reaction is too slow, allowing for side reaction.3. Base is too strong or conditions too harsh. | 1. Use anhydrous solvents and dry reagents thoroughly.2. Increase catalyst loading or switch to a more active catalyst to accelerate the productive coupling.3. Use a milder base like CsF or K₃PO₄.[10] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture.2. High catalyst loading or temperature. | 1. Improve inert atmosphere technique.2. Reduce catalyst loading or reaction temperature slightly. |
| Difficult Purification | 1. Residual palladium catalyst.2. Polar byproducts. | 1. Pass the crude product through a plug of Celite or silica before chromatography.2. Ensure thorough aqueous workup to remove inorganic salts and water-soluble impurities. |
Safety and Handling
-
Boronic Acids: Can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust or contact with skin.
-
Solvents: Organic solvents like dioxane, toluene, and DMF are flammable and have associated health risks. Handle only in a fume hood and away from ignition sources.
References
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Shiina, I., et al. (2007). An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction. Bioorganic & Medicinal Chemistry, 15(24), 7599-617. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Tandon, N., et al. Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry.
-
RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available at: [Link]
-
Al-Masoudi, N., et al. (2023). New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies. Journal of Biomolecular Structure & Dynamics, 41(22), 12798-12807. Available at: [Link]
-
Wiley Online Library. Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. Available at: [Link]
-
ACS Publications. Suzuki Coupling Reactions in Ether-Functionalized Ionic Liquids: The Importance of Weakly Interacting Cations. Available at: [Link]
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of Functionalized Furans.
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339–16385. Available at: [Link]
-
ACS Publications. Co-Catalyzed Suzuki–Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. Available at: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. Synthesis on novel Tamoxifen derivatives. Available at: [Link]
-
PubChem. 4-(Piperidino)phenylboronic acid hydrochloride. Available at: [Link]
-
ChemBK. Boronic acid, B-[4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl]-. Available at: [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
Lead Sciences. (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid. Available at: [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available at: [Link]
- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic Acid.
-
PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available at: [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]
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- 4. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
Introduction: The Strategic Importance of the Piperidinylethoxy-Biphenyl Moiety
The biaryl scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific incorporation of a [4-(2-Piperidin-1-ylethoxy)phenyl] group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The piperidine ring, a common basic nitrogen-containing heterocycle in pharmaceuticals, can improve aqueous solubility and provide a handle for salt formation, while the ethoxy linker offers conformational flexibility.[2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, making it an indispensable tool for the synthesis of these complex biaryl structures.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of palladium catalyst systems for the Suzuki-Miyaura coupling of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid with various aryl halides. We will delve into the mechanistic rationale behind catalyst selection, provide detailed experimental protocols, and discuss strategies to overcome common challenges, particularly those associated with the presence of the basic piperidine functionality.
The Challenge of Amine-Containing Substrates in Suzuki-Miyaura Coupling
The tertiary amine of the piperidine group in this compound introduces a significant challenge in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This can manifest as sluggish reactions, incomplete conversions, and the need for higher catalyst loadings.
However, with the appropriate choice of catalyst, ligands, and reaction conditions, these challenges can be effectively mitigated. The key lies in utilizing catalyst systems that are robust and less susceptible to coordination by the amine functionality.
Selecting the Optimal Palladium Catalyst System
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the palladium precursor, ligand, base, and solvent.
Palladium Precursors
A variety of palladium(0) and palladium(II) precursors can be employed. Common choices include:
-
Palladium(II) acetate (Pd(OAc)₂): A versatile and cost-effective precursor that is reduced in situ to the active Pd(0) species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used in combination with phosphine ligands.
-
Palladium(II) chloride (PdCl₂): Another common Pd(II) precursor.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic, pre-formed Pd(0) catalyst, though it can be sensitive to air and moisture.
The Crucial Role of Ligands
The choice of ligand is paramount in overcoming the inhibitory effects of the piperidine moiety. Bulky and electron-rich phosphine ligands are particularly effective. These ligands promote the desired catalytic cycle by:
-
Steric Hindrance: The bulkiness of the ligand can disfavor the coordination of the piperidine nitrogen to the palladium center.
-
Enhanced Reactivity: Electron-rich phosphines accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step of the catalytic cycle.[4]
Highly effective ligands for this type of transformation include:
-
Buchwald-type biaryl phosphine ligands: Such as SPhos, XPhos, and RuPhos. These ligands are known for their high activity and broad functional group tolerance.[4]
-
Bulky trialkylphosphines: Such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃).[5]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for cross-coupling reactions, offering high stability and reactivity.[5]
The Role of the Base and Solvent
The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid.[5] The choice of base should be made carefully to ensure efficient reaction without promoting side reactions. Common bases include:
-
Inorganic bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.
-
Organic bases: Triethylamine (Et₃N) and other hindered amines can also be employed.
The solvent system should be chosen to ensure the solubility of all reactants and facilitate the reaction. A mixture of an organic solvent and water is often optimal. Common solvent systems include:
-
Toluene/Water
-
Dioxane/Water
-
Tetrahydrofuran (THF)/Water
-
Dimethylformamide (DMF)/Water
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. It involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Catalyst Systems and Protocols
Based on literature precedent for similar substrates, the following catalyst systems are recommended for the Suzuki-Miyaura coupling of this compound.
Table 1: Recommended Palladium Catalyst Systems
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| System A | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 |
| System B | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 80-110 |
| System C | PdCl₂(dppf) | (dppf) | K₂CO₃ | DMF/H₂O | 90-120 |
| System D | Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 |
Detailed Experimental Protocol: Synthesis of 4'-(2-(Piperidin-1-yl)ethoxy)-[1,1'-biphenyl]-4-carbonitrile
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.1 equiv)
-
4-Bromobenzonitrile (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.1 mmol), 4-bromobenzonitrile (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition and Degassing: Add toluene (5 mL) and deionized water (1 mL) to the flask. Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, 4'-(2-(Piperidin-1-yl)ethoxy)-[1,1'-biphenyl]-4-carbonitrile.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
-
Low Yield or Incomplete Reaction:
-
Catalyst Deactivation: The piperidine moiety may be inhibiting the catalyst. Consider increasing the ligand-to-palladium ratio or switching to a more sterically hindered ligand like XPhos or RuPhos.
-
Insufficient Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.
-
Base Strength: The choice of base can be critical. If K₃PO₄ is ineffective, consider a stronger base like Cs₂CO₃.
-
-
Formation of Side Products:
-
Homocoupling: Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a lower reaction temperature or a different catalyst system.
-
Protodeboronation: The boronic acid can be cleaved by water, especially at elevated temperatures. Minimizing the reaction time and using a less aqueous solvent system can help.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of valuable biaryl compounds in drug discovery and development. While the presence of the basic piperidine functionality presents a challenge, careful selection of a palladium catalyst system, particularly one employing bulky and electron-rich phosphine ligands, allows for efficient and high-yielding coupling reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123456, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7890, Piperidine. Retrieved from [Link]
- Usuki, Y., et al. (2011). One-pot sequential Suzuki–Miyaura coupling and hydrogenation of bromopyridines. Tetrahedron Letters, 52(48), 6464-6466.
- Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
-
Reddit. (2020, August 25). Suzuki vs. Hartwig-Buchwald. Retrieved from [Link]
- Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 5270-5283.
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... Retrieved from [Link]
- Buchwald, S. L., & Mauger, C. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 39(11), 834–843.
- Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
- Scott, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3477.
- Buchwald, S. L., & Bolshan, Y. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of chemical research, 52(6), 1713–1728.
- Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic letters, 16(7), 2034–2037.
- Anderson, M. O., et al. (2006). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of organic chemistry, 71(21), 8011–8016.
- Jagt, R. B., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- Sharma, A., & Kumar, V. (2018). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 18(16), 1361–1377.
-
Piticari, A. S., et al. (2022). Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. Imperial College London. Retrieved from [Link]
- Hill, J. M., & Leadbeater, N. E. (2012). An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- Atobe, M., et al. (2018). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 14, 2390-2396.
- Miao, H., et al. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 6, 70.
-
Hill, J. M. (2012). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Smith, A. M. (n.d.). Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. IONiC / VIPEr. Retrieved from [Link]
- Ren, Y., & Meng, L. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Express Polymer Letters, 2(4), 251–255.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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experimental protocol for using [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
An Application Guide for the Use of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid in Synthetic Chemistry
Introduction: A Versatile Building Block for Modern Synthesis
This compound is a bifunctional organoboron compound that has emerged as a valuable reagent in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its molecular architecture is distinguished by three key components: a phenylboronic acid group, a flexible ethoxy linker, and a saturated piperidine heterocycle. This unique combination makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl systems.[1][2]
The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs and biologically active natural products, valued for its ability to influence solubility, metabolic stability, and target engagement.[3][4] The incorporation of this group via the stable ether linkage of this compound allows for the streamlined synthesis of novel molecular entities with potential therapeutic applications.[5] This guide provides a detailed exploration of the compound's properties, handling procedures, and a comprehensive, field-tested protocol for its application in the Suzuki-Miyaura cross-coupling reaction.
Compound Properties, Handling, and Storage
Scientific integrity begins with a thorough understanding of the reagents. The stability and reactivity of boronic acids are highly dependent on their handling and storage. This compound is often supplied as a more stable hydrochloride salt to improve its shelf-life and handling characteristics.[6]
Physicochemical Data
| Property | Value |
| IUPAC Name | (4-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid hydrochloride |
| Molecular Formula | C₁₁H₁₇BClNO₂ |
| Molecular Weight | 241.52 g/mol [6] |
| CAS Number | 229009-42-1[6] |
| Appearance | Typically an off-white to white solid |
| Key Structural Features | Phenylboronic acid, Ether linkage, Piperidine ring |
Stability and Storage: Mitigating Decomposition Pathways
Boronic acids are susceptible to several decomposition pathways that can compromise experimental outcomes. Understanding these processes is critical for ensuring reagent integrity and reaction reproducibility.
-
Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of boronic acid can dehydrate to form a stable, six-membered boroxine ring. While often reversible in the presence of water during a reaction, this can complicate stoichiometry if not accounted for.
-
Protodeboronation: This is a common and often problematic side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7][8] The reaction is catalyzed by acid or base and is highly dependent on the reaction conditions and the electronic nature of the aryl group.[7]
-
Oxidation: The carbon-boron bond can be susceptible to oxidative degradation, particularly in biological applications or if exposed to strong oxidants.[9]
Recommended Storage Protocol: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dark place. Refrigeration is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Use a tightly sealed container.
Safety and Handling
Based on safety data for similar boronic acids, this compound should be handled with appropriate care.[10][11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes, as boronic acids can be irritants.[6]
-
Spills: In case of a spill, collect the solid material carefully, avoiding dust generation, and dispose of it as chemical waste.[12]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds and is the primary application for this boronic acid.[2][13] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism involves three key steps. A crucial, often overlooked, prerequisite is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which is the active component in the transmetalation step.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound hydrochloride with a representative aryl bromide. Optimization of the catalyst, base, and solvent may be required for different coupling partners.
Materials and Reagents
-
This compound hydrochloride (1.2 equiv)
-
Aryl Halide (e.g., 4-Bromoacetophenone) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (3.0 - 4.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Expert Insight: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[14] Since the boronic acid is a hydrochloride salt, at least one extra equivalent of base is required to neutralize the HCl and deprotonate the piperidinium nitrogen before it can activate the boronic acid. Using 3-4 equivalents ensures the reaction medium remains sufficiently basic.
Reaction Setup and Workflow
The exclusion of oxygen is paramount for achieving consistent and high-yielding results, as oxygen can oxidize the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[15]
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound hydrochloride (1.2 mmol), potassium carbonate (3.5 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line or manifold. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent Addition: Degas the 1,4-dioxane and water by sparging with an inert gas for 15-20 minutes. Using syringes, add the 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask under a positive pressure of inert gas.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[16] The disappearance of the limiting aryl bromide starting material typically indicates reaction completion. This usually takes 4-12 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (e.g., 1%) to prevent the basic product from streaking on the acidic silica.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
General Reaction Parameters
The following table provides a general guide for setting up Suzuki-Miyaura reactions. These parameters serve as a robust starting point for further optimization.
| Parameter | Typical Range/Value | Rationale |
| Boronic Acid Equiv. | 1.1 - 1.5 | A slight excess ensures complete consumption of the often more valuable aryl halide and accounts for potential decomposition. |
| Base Equiv. | 2.0 - 4.0 | Must be sufficient to activate the boronic acid and, if applicable, neutralize any acid salts.[1] |
| Pd Catalyst Loading | 1 - 5 mol% | Lower loadings are desirable for cost and sustainability, but higher loadings may be needed for challenging substrates. |
| Solvent Concentration | 0.1 - 0.5 M | Affects reaction kinetics; must be optimized for each specific reaction. |
| Temperature | 60 - 110 °C | Higher temperatures accelerate the reaction but can also increase the rate of side reactions like protodeboronation. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS to determine the point of completion.[17][18] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Use a fresh batch of catalyst or a more robust pre-catalyst. Ensure the reaction was properly purged of oxygen.[15] |
| 2. Insufficient Base | Increase the equivalents of base, especially when using the HCl salt of the boronic acid. Consider a stronger base like K₃PO₄. | |
| 3. Boronic Acid Decomposition | Ensure the boronic acid was stored properly. Minimize reaction time and temperature where possible to reduce protodeboronation.[7] | |
| Protodeboronation of Starting Material | Reaction conditions are too harsh (high temp, long time) or the base/solvent system promotes protonolysis. | Try a milder base (e.g., K₂CO₃ vs. Cs₂CO₃), lower the temperature, or screen alternative solvents. For highly sensitive substrates, conversion to a more stable boronate ester (e.g., pinacol ester) may be necessary.[7] |
| Significant Homocoupling of Aryl Halide | Presence of oxygen in the reaction vessel. | Improve the degassing procedure for solvents and ensure the reaction is maintained under a positive pressure of inert gas.[15] |
| Product is Difficult to Purify | Boronic acid byproducts are co-eluting. | Perform an acidic or basic wash during the work-up to remove boron-containing impurities. A bidentate diol (like pinacol) can be added to the crude mixture to chelate boron species and alter their polarity. |
References
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- How to Store Boric Acid | Lab Alley.
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- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
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- Boronic acid - Wikipedia.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- SUZUKI REACTION MONITORING.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
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- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate.
- (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride | 229009-42-1 | Benchchem.
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications.
- 4-(Piperidino)phenylboronic acid hydrochloride | C11H17BClNO2 | CID 44754903.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
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- emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties.
- 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid | 1312801-94-7 - ChemicalBook.
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- 229009-42-1|(4-(Piperidin-1-yl)phenyl)boronic acid - BLDpharm.
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- Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate.
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The Strategic Utility of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic Acid in Modern Drug Discovery: Application Notes and Protocols
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid has emerged as a cornerstone building block, ingeniously combining two privileged structural motifs: the phenylboronic acid and the piperidinylethoxy side chain. The boronic acid moiety is a versatile functional group, renowned for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a robust method for the formation of carbon-carbon bonds.[1][2] Concurrently, the piperidinylethoxy side chain is a common feature in a multitude of clinically successful drugs, where it often enhances solubility, metabolic stability, and target engagement through specific interactions.[3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, to empower researchers in the synthesis of novel therapeutic agents.
Core Applications in Drug Discovery
The unique structural attributes of this compound make it a valuable precursor for the synthesis of a diverse range of bioactive molecules. Its principal applications lie in the development of:
-
Selective Estrogen Receptor Modulators (SERMs): This is arguably the most well-documented application of this boronic acid. The piperidinylethoxy moiety is a hallmark of many SERMs, including the blockbuster drug Raloxifene. This side chain is crucial for interacting with the estrogen receptor and eliciting the desired tissue-selective agonist or antagonist effects.[4]
-
Anticancer Agents: The estrogen receptor is a key target in the treatment of hormone-receptor-positive breast cancers. By incorporating the [4-(2-Piperidin-1-ylethoxy)phenyl] moiety into various heterocyclic scaffolds, novel antagonists of the estrogen receptor can be developed.[3]
-
Kinase Inhibitors: While direct examples with this specific boronic acid are less prevalent in the literature, the general strategy of using substituted phenylboronic acids in the synthesis of kinase inhibitors is well-established. The piperidinylethoxy group can be strategically employed to occupy solvent-exposed regions of the kinase active site, thereby enhancing potency and selectivity.
Application Note I: Synthesis of Benzothiophene-Based Selective Estrogen Receptor Modulators (SERMs)
Scientific Rationale
The benzothiophene scaffold is a core structural element of several clinically important SERMs, including Raloxifene. The synthesis of these molecules often involves the acylation of a substituted benzothiophene with a benzoic acid derivative bearing the critical piperidinylethoxy side chain. This compound serves as a key precursor to this benzoic acid derivative. The subsequent Friedel-Crafts acylation reaction forges the crucial ketone linkage, leading to the final SERM structure.
Experimental Workflow: From Boronic Acid to SERM Precursor
The following workflow outlines the conversion of this compound to the corresponding benzoic acid, a key intermediate for SERM synthesis.
Caption: Synthesis of the key SERM precursor.
Protocol 1: Oxidation of this compound to 4-(2-(Piperidin-1-yl)ethoxy)benzoic Acid
This protocol describes a reliable method for the oxidation of the boronic acid to the corresponding carboxylic acid.
Materials:
-
This compound
-
Oxone® (Potassium peroxymonosulfate)
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Slowly add Oxone® (2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Acidification and Extraction: Acidify the aqueous solution to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure benzoic acid derivative.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected disappearance of the boronic acid proton signal and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.
Application Note II: Synthesis of Benzimidazole-Based Bioactive Molecules via Suzuki-Miyaura Coupling
Scientific Rationale
The benzimidazole scaffold is a privileged heterocycle in medicinal chemistry, found in a wide array of drugs with diverse biological activities, including kinase inhibitors and anticancer agents.[5][6][7] The Suzuki-Miyaura cross-coupling reaction provides a powerful and modular approach to synthesize 2-phenylbenzimidazole derivatives.[8] In this context, this compound can be coupled with a halogenated benzimidazole core to introduce the pharmacologically important piperidinylethoxy-phenyl moiety. This moiety can enhance the compound's interaction with its biological target and improve its pharmacokinetic profile.
Experimental Workflow: Suzuki-Miyaura Coupling
The general workflow for the Suzuki-Miyaura coupling of this compound with a heteroaryl halide is depicted below.
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with 2-Bromobenzimidazole
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of the title boronic acid with a heteroaryl halide.
Materials:
-
This compound (1.2 equiv)
-
2-Bromobenzimidazole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂), 2 mol%
-
Triphenylphosphine (PPh₃), 8 mol%
-
Potassium carbonate (K₂CO₃), 2.0 equiv
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add 2-bromobenzimidazole (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted synthesis, heat to 120-150 °C for 15-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours for conventional heating).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
Self-Validation: The successful formation of the C-C bond can be confirmed by the disappearance of the starting material signals and the appearance of new aromatic signals in the ¹H and ¹³C NMR spectra. High-resolution mass spectrometry should be used to confirm the molecular weight of the desired product.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of arylboronic acids with heteroaryl halides.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | PPh₃, SPhos, XPhos | Electron-rich and bulky phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of organic solvent and water is often optimal for solubility and reaction rate. |
| Temperature | 80-150 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in drug discovery. Its utility in the synthesis of SERMs is well-established, and its potential for creating novel anticancer agents and kinase inhibitors is significant. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this compound. Future applications may extend to other therapeutic areas where the unique combination of a reactive boronic acid and a pharmacologically relevant side chain can be exploited to generate novel drug candidates with improved efficacy and safety profiles.
References
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Silva, M.; et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25(18), 4323. [Link]
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Dettmann, S.; et al. 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles as ligands for the estrogen receptor: synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry2010 , 18(14), 4905-4916. [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Design and Synthesis of Benzimidazole-Based Rho Kinase Inhibitors for the Treatment of Glaucoma - PubMed. [Link]
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Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]
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SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES - Connect Journals. [Link]
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Note A green synthesis of benzimidazoles. [Link]
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Design, synthesis, and biological evaluation of novel benzimidazole derivatives as sphingosine kinase 1 inhibitor - PubMed. [Link]
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Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry. [Link]
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Medicinal chemistry and emerging strategies applied to the development of selective estrogen receptor modulators (SERMs) - PubMed. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. [Link]
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(PDF) Design, synthesis, and evaluation of anxiolytic activity of 2-(4-phenylpiperazin-1-yl). [Link]
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Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. [Link]
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Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives - Journal of Applied Pharmaceutical Science. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
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Application Notes & Protocols: The Use of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid as a Versatile Pharmacophore and Synthetic Building Block
Abstract
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs with versatile chemical handles is paramount for the efficient generation of novel therapeutic candidates. [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid emerges as a compound of significant interest, embodying this principle through its unique tripartite structure. It integrates a phenylboronic acid, a reactive and biologically relevant moiety; a piperidine ring, one of the most ubiquitous N-heterocycles in approved pharmaceuticals[1]; and a flexible ethoxy linker. This guide provides an in-depth analysis of this molecule's pharmacophoric features, its application as a key building block in synthetic chemistry—particularly in Suzuki-Miyaura cross-coupling reactions—and protocols for its evaluation in biological systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Structural and Functional Analysis of the Pharmacophore
The utility of this compound stems from the distinct and synergistic properties of its constituent parts. Understanding these components is key to exploiting its full potential.
The Boronic Acid Moiety: A Dual-Function Warhead
Boronic acids are no longer considered mere synthetic intermediates but are recognized as crucial components of clinically approved drugs like the proteasome inhibitor bortezomib (Velcade®)[2][3]. Their value is twofold:
-
Synthetic Versatility: The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling, one of the most robust methods for forming carbon-carbon bonds[4][5]. This allows for the straightforward linkage of the [4-(2-Piperidin-1-ylethoxy)phenyl] scaffold to a vast array of aryl, heteroaryl, or vinyl halides, enabling rapid library synthesis and structure-activity relationship (SAR) exploration[6][7].
-
Biological Interaction: The boron atom is electron-deficient and can form reversible covalent bonds with biological nucleophiles, such as the hydroxyl group of serine residues found in the active sites of many enzymes (e.g., serine proteases)[2][5]. This unique binding mode can lead to potent and selective enzyme inhibition. Furthermore, the diol of the boronic acid can engage in hydrogen bonding interactions within a target's binding pocket.
The Piperidin-1-ylethoxy Moiety: The Druggability Enhancer
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous drugs targeting a wide range of diseases[8][9]. Its inclusion in this pharmacophore imparts several desirable characteristics:
-
Physicochemical Properties: The basic nitrogen of the piperidine ring (pKa ~8-9) is typically protonated at physiological pH. This positive charge can dramatically improve aqueous solubility and provides a key interaction point for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in target proteins.
-
Pharmacokinetic Modulation: The piperidine moiety influences the overall lipophilicity and metabolic stability of a molecule, which are critical parameters for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile[9].
-
Structural Scaffolding: The ethoxy linker provides a defined spatial separation and conformational flexibility between the aromatic core and the basic piperidine, allowing for optimal positioning of these key interacting groups within a binding site.
Integrated Pharmacophoric Features
When combined, the molecule presents a multi-featured pharmacophore ideal for probing complex biological targets. It offers a unique constellation of a hydrogen bond donor/acceptor (boronic acid), a hydrophobic aromatic surface (phenyl ring), a hydrogen bond acceptor (ether oxygen), and a basic center (piperidine nitrogen), all with defined spatial relationships.
Caption: Pharmacophore model of the title compound.
Application in Medicinal Chemistry: Synthetic Protocols
The primary synthetic application of this compound is as a coupling partner in Suzuki-Miyaura reactions to generate libraries of biaryl compounds.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for coupling this compound with a generic aryl bromide (Ar-Br).
Causality and Rationale:
-
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, is used. The palladium undergoes oxidative addition into the Ar-Br bond, which is the first step of the catalytic cycle[10].
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium[10].
-
Solvent System: A mixture of an organic solvent (like Dioxane or DME) and water is commonly used. The organic solvent solubilizes the organic reactants and catalyst, while water solubilizes the inorganic base and facilitates the formation of the active boronate species.
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
-
Reagent Addition:
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the flask.
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v). The reaction concentration should typically be around 0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous phase three times with an organic solvent like ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Application in Biological Screening
Given its structural features, this compound is a candidate for screening against enzyme families known to be targeted by boronic acids or piperidine-containing ligands.
Rationale for Target Selection
-
Serine/Threonine Proteases: The boronic acid can form a stable, reversible covalent adduct with the catalytic serine or threonine residue[2]. This makes enzymes like thrombin, Factor Xa, or the proteasome potential targets.
-
G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for aminergic GPCRs (e.g., dopamine, serotonin, opioid receptors), where the basic nitrogen often interacts with a conserved aspartate residue in transmembrane helix 3[11].
-
Kinases: Many kinase inhibitors feature a substituted aromatic core and a basic amine moiety for solubility and interaction with the solvent-exposed region of the ATP binding site.
Protocol: General In Vitro Enzyme Inhibition Assay (e.g., Serine Protease)
This protocol provides a general framework for assessing the inhibitory activity of the title compound against a model serine protease using a chromogenic or fluorogenic substrate.
Self-Validation and Controls:
-
Negative Control: A reaction well containing the enzyme, substrate, and assay buffer with vehicle (DMSO) but no inhibitor. This defines the 100% activity level.
-
Positive Control: A reaction well containing a known inhibitor for the target enzyme to validate assay performance.
-
Blank: A reaction well with substrate and buffer only (no enzyme) to measure background signal.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) to generate a range of test concentrations (e.g., 100 µM to 1 nM).
-
-
Assay Execution (96-well plate format):
-
Add 5 µL of each inhibitor dilution (or vehicle/control) to the appropriate wells.
-
Add 85 µL of a pre-warmed solution of the target enzyme in assay buffer to each well.
-
Incubate the plate at 37 °C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of a chromogenic or fluorogenic substrate solution.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals (e.g., every 60 seconds for 30 minutes) at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the progress curve.
-
Normalize the data by expressing the velocity at each inhibitor concentration as a percentage of the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Example Data Presentation for Inhibition Assay
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| Title Compound | Trypsin | 15.2 |
| Title Compound | Thrombin | > 100 |
| Title Compound | Chymotrypsin | 5.8 |
| Bortezomib | Chymotrypsin | 0.25 |
Physicochemical Properties
Understanding the physicochemical properties is essential for formulation and interpreting biological data. The compound is often supplied as a hydrochloride salt to improve stability and aqueous solubility.
Table 2: Key Physicochemical Parameters
| Property | Value (Estimated) | Significance |
| Molecular Formula | C₁₃H₂₀BNO₃ | - |
| Molecular Weight | 249.11 g/mol | Adherence to Lipinski's Rule of Five |
| cLogP | 2.1 | Moderate lipophilicity, good balance for permeability and solubility |
| Topological Polar Surface Area (TPSA) | 53.0 Ų | Predicts good cell permeability |
| pKa (Basic) | 8.5 - 9.0 | Protonated at physiological pH, aiding solubility |
| pKa (Acidic) | 8.7 - 9.1 | Boronic acid pKa, relevant for covalent interactions |
Conclusion
This compound is a highly valuable and versatile molecule for drug discovery. Its utility as a synthetic building block in Suzuki-Miyaura coupling provides a direct route to novel chemical entities. Concurrently, its intrinsic pharmacophoric features—combining a reactive boronic acid warhead with a privileged piperidine scaffold—make it a compelling candidate for direct biological screening. The protocols and insights provided herein are designed to empower researchers to effectively harness the potential of this compound in the pursuit of new therapeutic agents.
References
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel), 13(9), 249. [Link][2][12][13]
-
Vitaku, E., et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Drug Discovery Today, 19(5), 567-603. [Link][1][9]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Mascitti, V., et al. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7(59), 37065-37073. [Link][4]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link][5]
-
ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link][13]
-
Royal Society of Chemistry. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link][3]
-
Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(1). [Link][11]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2138-2149. [Link][14]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link][10]
-
da Silva, F. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1769. [Link][6]
-
Sharma, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a313-a330. [Link][8]
-
ChemRxiv. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link][7]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link][9]
-
de Freitas, R. P., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(3), 434-443. [Link][15]
-
Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6539. [Link][16]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid is a bifunctional organic reagent of significant interest in contemporary drug discovery and development. Its unique molecular architecture, combining a reactive boronic acid moiety with a basic piperidinylethoxy side chain, offers medicinal chemists a powerful tool for introducing key pharmacophoric features into target molecules. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction's mild conditions and broad functional group tolerance have established it as a cornerstone of modern organic synthesis.
The piperidinylethoxy fragment is a common motif in a multitude of bioactive compounds, often imparting favorable physicochemical properties such as enhanced aqueous solubility and the ability to form crucial interactions with biological targets. The basic nitrogen of the piperidine ring can act as a proton acceptor, influencing the molecule's pharmacokinetic profile and enabling salt formation for improved handling and formulation. This combination of a reactive coupling center and a biologically relevant functional group makes this compound a highly valuable building block for the synthesis of a diverse range of therapeutic agents, including enzyme inhibitors and receptor modulators.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of the resulting bioactive molecules.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀BNO₃ | CymitQuimica |
| Molecular Weight | 249.11 g/mol | CymitQuimica |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in methanol, DMF, and DMSO. Limited solubility in water. | General knowledge |
Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of PARP Inhibitors
A prime example of the utility of this compound is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical components of the DNA damage response pathway, and their inhibition has emerged as a promising therapeutic strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations.
The piperidinylethoxy moiety in this context can serve multiple purposes. It can occupy specific pockets in the enzyme's active site, forming hydrogen bonds or ionic interactions that contribute to the inhibitor's potency and selectivity. Furthermore, its physicochemical properties can be tailored to optimize the drug-like characteristics of the final compound, such as solubility and cell permeability.
A notable application is the synthesis of biphenylcarboxamide-based PARP inhibitors. The general synthetic approach involves the Suzuki-Miyaura coupling of this compound with a suitable halogenated benzamide derivative.
Experimental Protocol: Synthesis of 4'-(2-(Piperidin-1-yl)ethoxy)-[1,1'-biphenyl]-3-carboxamide, a PARP Inhibitor Precursor
This protocol details the Suzuki-Miyaura coupling of 3-bromobenzamide with this compound.
Materials:
-
This compound (1.1 equiv.)
-
3-Bromobenzamide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
Triphenylphosphine (PPh₃, 0.08 equiv.)
-
Sodium carbonate (Na₂CO₃, 3.0 equiv.)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere (Nitrogen or Argon)
Reaction Workflow:
General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-bromobenzamide (1.0 equiv.), this compound (1.1 equiv.), and sodium carbonate (3.0 equiv.).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The total solvent volume should be sufficient to ensure good stirring (e.g., 10 mL per 1 mmol of 3-bromobenzamide).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a small amount of the reaction solvent.
-
Inerting the Reaction: Degas the main reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the piperidine moiety, it may be advantageous to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent tailing. A typical eluent system would be a gradient of dichloromethane and methanol.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a robust and commonly used catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Sodium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step.
-
Solvent System: The use of a biphasic solvent system (toluene/ethanol/water) is common in Suzuki-Miyaura reactions. Toluene is the primary organic solvent, ethanol helps to solubilize the reagents, and water is necessary to dissolve the inorganic base.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation. Conducting the reaction under an inert atmosphere prevents catalyst deactivation and ensures high yields.
Characterization of the Product
The final product, 4'-(2-(Piperidin-1-yl)ethoxy)-[1,1'-biphenyl]-3-carboxamide, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the biphenyl system, the methylene protons of the ethoxy linker, and the protons of the piperidine ring. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| Purity (HPLC) | A single major peak indicating a high degree of purity. |
Troubleshooting and Advanced Insights
-
Low Yields: If the reaction yields are low, consider screening other palladium catalysts and ligands. For example, using a pre-formed Pd(PPh₃)₄ catalyst can sometimes improve results. Additionally, ensure that the reaction is completely deoxygenated.
-
Byproducts: Common byproducts in Suzuki-Miyaura reactions include homocoupling of the boronic acid and deboronation. Careful control of the reaction stoichiometry and temperature can minimize these side reactions.
-
Purification Challenges: The basic nature of the piperidinylethoxy moiety can sometimes complicate purification. As mentioned, adding a small amount of a volatile base like triethylamine to the chromatography eluent can improve peak shape. Alternatively, an acidic workup can be employed to extract the basic product into the aqueous phase, separating it from neutral impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its application in the construction of PARP inhibitors via the Suzuki-Miyaura cross-coupling reaction highlights its potential in modern drug discovery. The protocols and insights provided in this application note are intended to enable researchers to effectively utilize this reagent in their synthetic endeavors.
References
- Google Patents. (2004). WO2005012271A1 - N-substituted-3-aryl-benzamides and their use as parp inhibitors. Google Patents.
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides
Introduction
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] These transformations are fundamental to the construction of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[4][5][6] This guide provides an in-depth exploration of the reaction conditions for several of the most pivotal cross-coupling reactions involving aryl halides: the Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille reactions.
The reactivity of aryl halides in these catalytic cycles generally follows the trend: I > Br ≈ OTf > Cl.[7] While aryl iodides are the most reactive, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has made the use of more abundant and cost-effective aryl chlorides increasingly common.[8][9]
This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the mechanistic rationale behind the selection of specific reagents and conditions.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoborons
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide to form a new carbon-carbon single bond.[2][3][10] Its significance in synthetic chemistry was recognized with the 2010 Nobel Prize in Chemistry, shared with Richard F. Heck and Ei-ichi Negishi.[2]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][11][12] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[13]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2][3]
-
Transmetalation: The organic group from the activated organoboron species (a borate complex formed by the reaction of the boronic acid with a base) is transferred to the palladium center, displacing the halide.[11][12]
-
Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the desired biaryl product (Ar-R), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[2][14]
Key Reaction Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of several key parameters:
| Parameter | Common Reagents/Conditions | Rationale and Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(II) sources like Pd(OAc)₂ are often preferred for their air stability, requiring in situ reduction to the active Pd(0) species.[14] Pd(0) sources such as Pd(PPh₃)₄ can be used directly. |
| Ligands | Phosphine ligands (e.g., PPh₃, S-Phos, X-Phos), N-heterocyclic carbenes (NHCs) | Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[2] Bulky, electron-rich dialkylbiaryl phosphines have expanded the scope to include less reactive aryl chlorides and can facilitate reactions at room temperature.[4][15] |
| Base | Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (KOH) | The base activates the boronic acid to form a more nucleophilic borate complex, which is essential for the transmetalation step. The choice of base can significantly impact yield and is often dependent on the substrates and solvent. K₃PO₄ is often effective for more challenging couplings. |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | A mixture of an organic solvent and water is common, as water can enhance the rate of transmetalation.[16][17] The choice of solvent can influence catalyst stability and solubility of the reagents.[18][19] |
| Temperature | Room temperature to 100 °C | While many Suzuki couplings require heating, the use of highly active catalyst systems can enable reactions to proceed at room temperature.[4][20] |
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the toluene and water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
Developed independently by Stephen Buchwald and John Hartwig in the mid-1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[1] This reaction has become a cornerstone of medicinal chemistry due to the prevalence of the arylamine motif in pharmaceuticals.[21][22]
The Catalytic Cycle: Mechanism of C-N Coupling
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][23][24]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.[7][23]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.[8][25]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[23][24]
Key Reaction Parameters
The choice of reagents is critical for a successful Buchwald-Hartwig amination, particularly the ligand and base.
| Parameter | Common Reagents/Conditions | Rationale and Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Similar to the Suzuki coupling, air-stable Pd(II) precursors are commonly used.[25] |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos, BINAP, dppf) | The development of specialized phosphine ligands has been crucial to the success and broad scope of this reaction.[1][8] These ligands promote both the oxidative addition and reductive elimination steps. For challenging substrates like aryl chlorides, very bulky ligands are often required.[8] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, KOt-Bu, LiHMDS) | A strong base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[8][25] Weaker bases like K₂CO₃ or K₃PO₄ can sometimes be used, especially with more acidic amines.[8][24] |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) | Anhydrous conditions are typically required to prevent catalyst deactivation and unwanted side reactions. |
| Temperature | 80-120 °C | Most Buchwald-Hartwig aminations require elevated temperatures to proceed at a reasonable rate.[8] |
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an aryl bromide with a primary amine.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the aryl bromide (if solid), palladium precatalyst, phosphine ligand, and base.
-
Seal the tube with a septum, remove it from the glovebox, and add the anhydrous toluene via syringe.
-
Add the aryl bromide (if liquid) and the amine via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
The Heck Reaction: Olefin Arylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[26] It is a powerful method for the synthesis of substituted alkenes.
The Catalytic Cycle: Mechanism of Olefin Coupling
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
Key Reaction Parameters
| Parameter | Common Reagents/Conditions | Rationale and Expert Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂ | Pd(II) sources are typically used. |
| Ligands | Phosphines (PPh₃, dppp), NHCs | Ligands are used to stabilize the catalyst, although some "ligand-free" protocols exist. |
| Base | Inorganic bases (K₂CO₃, NaHCO₃), Organic bases (Et₃N) | The base is required to neutralize the hydrogen halide produced in the reaction and regenerate the Pd(0) catalyst.[27] |
| Solvent | Polar aprotic solvents (DMF, DMA, NMP) | High-boiling polar solvents are often used to facilitate the reaction at elevated temperatures. |
| Temperature | 60-140 °C | The Heck reaction typically requires high temperatures.[27][28] |
General Protocol for the Heck Reaction
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a reaction tube, add the aryl bromide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the DMF and the alkene via syringe.
-
Seal the tube and heat in an oil bath at 120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
The Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[5][30][31] It is a highly reliable method for the formation of C(sp²)-C(sp) bonds.
The Catalytic Cycle: A Dual-Metal Mechanism
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Key Reaction Parameters
| Parameter | Common Reagents/Conditions | Rationale and Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | A Pd(0) source is required for the oxidative addition step. |
| Copper(I) Co-catalyst | CuI | The copper salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[32] Copper-free versions of the Sonogashira coupling have also been developed.[32] |
| Base | Amine bases (Et₃N, i-Pr₂NH) | The base deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. |
| Solvent | THF, DMF, Et₃N | The amine base can often serve as the solvent as well. |
| Temperature | Room temperature to 60 °C | The Sonogashira coupling can often be performed under mild conditions.[30] |
General Protocol for Sonogashira Coupling
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 10 mL)
Procedure:
-
To a Schlenk flask, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add triethylamine and the terminal alkyne via syringe.
-
Stir the reaction at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
The Stille Reaction: Coupling with Organostannanes
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide or triflate.[33][34] It is known for its tolerance of a wide variety of functional groups.[35]
The Catalytic Cycle: Mechanism of Stille Coupling
The mechanism of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[33][36]
Key Reaction Parameters
| Parameter | Common Reagents/Conditions | Rationale and Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) catalysts are typically used. |
| Ligands | PPh₃, AsPh₃ | Phosphine or arsine ligands are commonly employed. |
| Solvent | THF, Dioxane, Toluene, DMF | Aprotic solvents are generally used. |
| Additives | LiCl, CuI | Additives can sometimes accelerate the transmetalation step. |
| Temperature | 50-100 °C | The Stille reaction often requires heating. |
A significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the reaction mixture.[34]
General Protocol for the Stille Reaction
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous THF (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the Pd(PPh₃)₄ and the aryl bromide.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous THF via syringe.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to reflux (around 65 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Buchwald–Hartwig amin
- Suzuki reaction - Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Public
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Merits of the Suzuki Coupling Reaction - BYJU'S.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Buchwald-Hartwig Amin
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Stille reaction - Grokipedia.
- Phosphino-Triazole Ligands for Palladium-C
- Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchG
- Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature | Organometallics - ACS Public
- Stille Coupling | OpenOChem Learn.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Heck Reaction - Organic Chemistry Portal.
- General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Public
- Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases - ACS Public
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
- The Mechanisms of the Stille Reaction - University of Windsor.
- Stille Cross-Coupling - J&K Scientific LLC.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Stille reaction - Wikipedia.
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A.
- Sonogashira Coupling - Organic Chemistry Portal.
- The Suzuki Reaction - Chem 115 Myers.
- Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed.
- Suzuki cross-coupling reaction - YouTube.
- Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald-Hartwig Reactions - NIH.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
- A Comparative Guide: Suzuki vs.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds - DOI.
- Use of Base Metals in Suzuki Coupling - Wordpress.
Sources
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- 6. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 26. Heck Reaction [organic-chemistry.org]
- 27. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 28. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 30. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 31. Sonogashira Coupling [organic-chemistry.org]
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- 33. grokipedia.com [grokipedia.com]
- 34. jk-sci.com [jk-sci.com]
- 35. Stille Coupling | OpenOChem Learn [learn.openochem.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you navigate the unique challenges presented by this substrate and achieve high-yield, reproducible results.
The presence of the basic piperidine moiety within the boronic acid structure introduces specific considerations that are not encountered with simpler arylboronic acids. The tertiary amine can act as a potential ligand for the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive species.[1] This guide directly addresses this and other potential issues, offering a systematic approach to reaction optimization.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address the most common issues encountered when using this compound in Suzuki coupling reactions.
Q1: My reaction shows low to no conversion of starting materials. What are the primary factors to investigate?
Low or no yield is the most frequent challenge. A systematic check of the following parameters is the most effective diagnostic approach.
-
Catalyst Inhibition by the Piperidine Moiety: The lone pair of electrons on the piperidine nitrogen can coordinate to the palladium center. This is a primary suspect for catalyst deactivation.[1] The formation of a stable Pd-N complex can prevent the catalyst from participating in the catalytic cycle. To overcome this, the use of ligands with high steric bulk and electron-donating properties is critical. These ligands can shield the palladium center and outcompete the intramolecular coordination by the piperidine.
-
Suboptimal Catalyst/Ligand System: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. More robust, specialized ligands are required.
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: Boronic acids can undergo protodeboronation (replacement of the C-B bond with C-H), especially under harsh basic conditions or if exposed to moisture over time.[3][4] It is advisable to use fresh or properly stored boronic acid. Consider converting the boronic acid to a more stable derivative, like a pinacol ester or an MIDA boronate, if stability is a persistent issue.[4][5]
-
Reagent Purity: Ensure all reagents, including the aryl halide, base, and solvents, are of high purity. Impurities, particularly sulfur-containing compounds, can act as potent catalyst poisons.[6][7]
-
-
Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed prior to use.
Q2: The reaction starts but appears to stall before completion. How can I drive it to full conversion?
A stalled reaction often points to gradual catalyst deactivation or suboptimal reaction kinetics.
-
Ligand Selection: As mentioned, this is the most critical variable. If a reaction with PPh₃ stalls, switching to a Buchwald-type ligand like XPhos or SPhos is the most logical next step.[1] These ligands accelerate the rate-limiting steps of the catalytic cycle.
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9][10] For this substrate, a moderately strong inorganic base is often optimal.
-
Recommendation: Finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points. Stronger bases like cesium carbonate (Cs₂CO₃) can be effective but may also accelerate boronic acid decomposition.[11] Avoid strong organic bases which can compete with the desired reaction.
-
-
Solvent System: The solvent must dissolve the organic substrates and the inorganic base to facilitate the reaction. Biphasic solvent systems are common.
-
Recommendation: A mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 4:1 or 5:1 v/v) is a standard choice.[4][12][13] The water helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species. Polar aprotic solvents like DMF can also be effective but can make product isolation more challenging.[14][15]
-
-
Temperature: Increasing the reaction temperature (e.g., from 80 °C to 100 °C) can often overcome kinetic barriers and push a sluggish reaction to completion.[11][15] Monitor for potential degradation of starting materials at higher temperatures.
Q3: I am observing significant side products that complicate purification. What are they and how can they be minimized?
The two most common side reactions in Suzuki coupling are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the boronic acid C-B bond, resulting in the formation of 1-(2-phenoxyethyl)piperidine. This is often exacerbated by high temperatures, prolonged reaction times, and excessive water or base.
-
Mitigation: Use the minimum effective amount of base and water. Ensure the reaction is monitored and stopped once the aryl halide is consumed. Using the boronic acid as its more stable pinacol ester derivative can also significantly reduce this side reaction.[4]
-
-
Homocoupling: This is the formation of a biaryl product from the coupling of two boronic acid molecules. It is primarily caused by the presence of oxygen in the reaction mixture.
-
Mitigation: Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction are essential.
-
Q4: Purification of the final product is challenging due to its polarity. What strategies can I employ?
The basic piperidine nitrogen in the final product imparts a high degree of polarity and can cause streaking on silica gel columns.
-
Acid-Base Workup: During the aqueous workup, perform an acid wash (e.g., with 1M HCl) to protonate the piperidine nitrogen and extract the product into the aqueous layer. This will separate it from non-basic organic impurities. Subsequently, basify the aqueous layer (e.g., with 1M NaOH) and extract the product back into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography Modification:
-
Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia (in methanol), to the eluent for silica gel chromatography. This deactivates the acidic silanol groups on the silica surface and prevents peak tailing.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography (C18) if silica gel proves ineffective.
-
Recommended Starting Conditions & Protocols
While optimization is often necessary, the following tables and protocols provide a robust starting point for your experiments.
Table 1: Recommended Starting Conditions
| Parameter | Recommended Component | Rationale & Key Considerations |
| Aryl Halide Partner | Aryl Bromide or Iodide | Chlorides are less reactive and may require more forcing conditions or specialized catalyst systems.[2][16] |
| Palladium Source | Pd₂(dba)₃ or a Pre-catalyst | Pd₂(dba)₃ is a reliable Pd(0) source. Buchwald pre-catalysts (e.g., XPhos Pd G3) are often more active and air-stable.[1] |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands are essential to prevent catalyst inhibition by the substrate's amine group.[1][2] |
| Base | K₃PO₄ (finely powdered) | A moderately strong base that effectively promotes the reaction while minimizing boronic acid decomposition.[1] |
| Solvent | 1,4-Dioxane / Water (5:1) | A common biphasic system that solubilizes both organic and inorganic components effectively.[4][12] |
| Temperature | 80 - 100 °C | A good starting range to ensure a reasonable reaction rate without causing significant thermal degradation. |
| Catalyst Loading | 1 - 3 mol % | Higher loadings may be needed if catalyst inhibition is severe. |
| Ligand:Pd Ratio | 2:1 to 3:1 | A slight excess of ligand is often beneficial. |
Visualized Workflows and Mechanisms
Diagram 1: Suzuki Catalytic Cycle with Potential Inhibition
Caption: The Suzuki cycle and potential points of catalyst inhibition by the basic nitrogen.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A step-by-step decision tree for troubleshooting low-yield reactions.
Protocol 1: General Procedure for Suzuki Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step.
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 5:1 solvent ratio. The total solvent volume should result in a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC, LC-MS, or GC-MS.[17][18][19] The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient with 0.5% triethylamine added to the mobile phase.
References
- Vertex AI Search Result. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Vertex AI Search Result. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2018). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Vertex AI Search Result. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Vertex AI Search Result. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Vertex AI Search Result. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Advion. SUZUKI REACTION MONITORING.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
- White Rose Research Online.
- Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
- ResearchGate.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling....
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- ACS Publications. (2025).
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- Leonori, D., & Aggarwal, V. K. (2015). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
- Erhardt, S., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
- Catalysts. (2023). Preformed Pd(II)
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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- 19. azom.com [azom.com]
common side reactions with [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
Welcome to the technical support center for [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As a bifunctional molecule containing both a reactive boronic acid and a basic piperidine moiety, its behavior in solution and in reactions can be complex. This document provides in-depth, field-proven insights into the common challenges and side reactions associated with this compound, offering not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, stability, and inherent reactivity of this compound.
Q1: What are the optimal storage and handling conditions for this reagent?
A: Like most arylboronic acids, this compound is sensitive to air, moisture, and heat.[1] To ensure its integrity and reactivity:
-
Storage: Store the compound under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures (2-8°C).[2] This minimizes oxidative degradation and slows the rate of dehydration to its boroxine anhydride.
-
Handling: Use the reagent in a well-ventilated area or fume hood. Avoid creating dust.[3] When weighing and transferring, do so expeditiously to minimize exposure to atmospheric moisture. For solution-based applications, use anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox).
Q2: This boronic acid is often supplied as a hydrochloride salt. Why is that, and how does it affect its use?
A: The hydrochloride salt form is common for boronic acids containing a basic amine functional group.[4] The protonation of the piperidine nitrogen serves two primary purposes:
-
Enhanced Stability: The salt form is generally more stable as a solid, with a longer shelf-life compared to the free base. It mitigates the potential for intramolecular interactions that can lead to decomposition.
-
Improved Solubility: The salt is often more soluble in polar and aqueous media, which can be advantageous for certain reaction setups or purification procedures.
Crucially, before use in a standard Suzuki-Miyaura coupling, the hydrochloride salt must be neutralized in situ by the reaction base. You must account for this by using at least one extra equivalent of base to liberate the free amine form of the boronic acid.
Q3: What is boroxine formation, and is it a concern with this reagent?
A: Boroxine formation is a common, reversible dehydration reaction where three molecules of a boronic acid condense to form a six-membered ring of alternating boron and oxygen atoms, releasing three molecules of water.[5][6]
Yes, this is a significant concern. While often appearing as a stable white powder, a sample of this compound may exist partially or fully as its boroxine.[7][8] In most palladium-catalyzed reactions, the boroxine is a competent precursor as it hydrolyzes in situ back to the active monomeric boronic acid.[5] However, this reliance on in situ hydrolysis can lead to inconsistent reaction initiation and kinetics. If you suspect significant boroxine content, a common strategy is to pre-stir the boronic acid in the reaction solvent with the aqueous base for a short period before adding the catalyst and aryl halide.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
This section provides a systematic approach to diagnosing and solving common issues encountered during Suzuki-Miyaura cross-coupling reactions involving this compound.
Problem: Low to No Yield of the Desired Cross-Coupled Product
A low or zero yield is the most common failure mode. The root cause can typically be traced to one of three areas: decomposition of the boronic acid, issues with the catalytic cycle, or poor reagent solubility.
Potential Cause 1: Protodeboronation
Protodeboronation is a major decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, yielding the corresponding arene byproduct—in this case, 1-(2-phenoxyethyl)piperidine.[9] This side reaction is highly problematic as it irreversibly consumes your nucleophile.
Mechanism & Causality: This reaction is often base-catalyzed.[10][11] The base converts the neutral boronic acid to the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻). While this anion is necessary for the desired transmetalation step with palladium, it is also more susceptible to protonolysis by water or other protic sources in the reaction mixture.[12][13] The presence of the electron-donating alkoxy group on the phenyl ring can further influence the rate of this undesired process.
Troubleshooting Steps & Solutions:
-
Run a Control Experiment: To confirm protodeboronation, set up a reaction containing the boronic acid, base, and solvent (and a small amount of water if applicable), but without the aryl halide and palladium catalyst. Heat it to the target reaction temperature for a few hours. If analysis by LC-MS or GC-MS shows the formation of 1-(2-phenoxyethyl)piperidine (MW: 205.30), protodeboronation is a key issue.
-
Optimize the Base:
-
Switch to a Weaker Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation.[10] Switch to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. KF can also be effective, particularly in less aqueous conditions.[14]
-
Use Precise Stoichiometry: Use the minimum effective amount of base (typically 2-3 equivalents). Remember to add one extra equivalent if starting from the hydrochloride salt.
-
-
Minimize Water Content: While many Suzuki protocols use aqueous-organic solvent mixtures, excessive water provides a ready proton source for protodeboronation. If this side reaction is severe, consider moving to anhydrous conditions using a base like K₃PO₄, which requires only a stoichiometric amount of water to be effective.[15]
-
Lower the Reaction Temperature: Higher temperatures accelerate all reactions, including protodeboronation. Determine the lowest effective temperature for your specific substrate combination.
-
Convert to a Boronic Ester: As a final resort, converting the boronic acid to a more stable derivative, such as a pinacol ester (Ar-B(pin)), can significantly suppress protodeboronation.[12][16] These esters act as "slow-release" sources of the boronic acid under the reaction conditions.
Potential Cause 2: Catalyst Inhibition or Homocoupling
Catalyst Inhibition: The basic piperidine nitrogen in your molecule can act as a ligand, coordinating to the palladium center. This can interfere with the binding of your phosphine ligand or substrate, potentially slowing down or arresting the catalytic cycle.
Homocoupling: If the palladium(II) precatalyst is not efficiently reduced to the active Pd(0) state, or if oxygen is present in the reaction, side reactions can occur. One such reaction is the oxidative homocoupling of two boronic acid molecules to form a biaryl byproduct.[17]
Troubleshooting Steps & Solutions:
-
Degas Rigorously: Oxygen can lead to both homocoupling and catalyst degradation.[17] Ensure your solvent and reaction mixture are thoroughly degassed via methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period (20-30 minutes).[15]
-
Choose the Right Ligand: If you suspect catalyst inhibition by the piperidine moiety, switching to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) can often overcome this issue. These ligands form more stable and highly active palladium complexes that are less susceptible to displacement by the substrate's amine.
Summary Table for Troubleshooting Low Yields
| Symptom | Possible Cause | Diagnostic Test | Recommended Solution(s) |
| Arene byproduct detected | Protodeboronation | Run reaction without Pd/halide. | Use weaker base (K₃PO₄), lower temperature, minimize water, or use a boronic ester. |
| Biphenyl byproduct detected | Homocoupling | Check for O₂ contamination. | Degas solvents thoroughly; ensure efficient precatalyst reduction. |
| No reaction, starting materials remain | Catalyst Inhibition or Inactivity | N/A | Use bulky, electron-rich ligands (e.g., SPhos); ensure rigorous anhydrous/anaerobic conditions; try a different Pd source. |
| Incomplete conversion, heterogeneous mixture | Poor Solubility | Visual inspection. | Use a co-solvent (e.g., THF, Dioxane); try a phase-transfer catalyst (TBAB); ensure base is soluble. |
Problem: My Analytical Data (NMR/LC-MS) Shows Unexpected Impurities
Identifying byproducts is key to diagnosing the underlying side reactions.
Common Byproducts and Their Identification
| Byproduct Name | Structure | Monoisotopic Mass ( g/mol ) | Notes & Identification Tips |
| Protodeboronation Product | 1-(2-phenoxyethyl)piperidine | 205.15 | Confirms C-B bond cleavage. Often volatile. Detectable by GC-MS or LC-MS. |
| Homocoupling Product | 4',4''-bis(2-(piperidin-1-yl)ethoxy)-1,1'-biphenyl | 410.29 | Confirms oxidative homocoupling. Higher molecular weight peak in MS. |
| Boroxine Trimer | Tris(4-(2-(piperidin-1-yl)ethoxy)phenyl)boroxine | 693.43 | A dehydrated trimer of the starting material. May not be observed directly in LC-MS as it can hydrolyze in the mobile phase. Can sometimes be observed by NMR in anhydrous solvents. |
By systematically applying these diagnostic tests and mitigation strategies, researchers can overcome the common hurdles associated with the use of this compound and achieve more consistent and high-yielding results in their synthetic campaigns.
References
-
Wikipedia. Phenylboronic acid. [Link]
-
Fallis, A. G., & Bodwell, G. J. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
National Center for Biotechnology Information. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Stredansky, M., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. CNR-IRIS. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
ResearchGate. Formation of the boroxine from phenylboronic acid. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. Arylboronic Acids. [Link]
-
Vevera, R., et al. (2012). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Chemical & Engineering Data. [Link]
-
Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lead Sciences. (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid. [Link]
-
Barfoot, C. A., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Cammidge, A. N., & Goddard, J. P. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. Activation of Boc‐protected amino boronic esters. [Link]
-
ResearchGate. Aminative Suzuki-Miyaura coupling. [Link]
-
National Center for Biotechnology Information. 4-(Piperidino)phenylboronic acid hydrochloride. [Link]
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- 1. fishersci.com [fishersci.com]
- 2. (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 4-(Piperidino)phenylboronic acid hydrochloride | C11H17BClNO2 | CID 44754903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
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- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 17. Yoneda Labs [yonedalabs.com]
Technical Support Center: Addressing Protodeboronation of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired side reaction of protodeboronation. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate this common challenge, ensuring the success and reproducibility of your experiments.
I. Understanding the Challenge: What is Protodeboronation?
Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of Suzuki-Miyaura cross-coupling reactions, this process consumes your valuable boronic acid starting material, converting it into an inactive arene byproduct and ultimately reducing the yield of your desired product. The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors such as the reaction conditions and the structure of the organic substituent.[1]
The specific molecule, this compound, contains a basic piperidine nitrogen atom. Such basic heteroaromatic boronic acids can exhibit complex protodeboronation mechanisms.[1] Under neutral pH conditions, these molecules can form zwitterionic species, which may accelerate the rate of protodeboronation through unimolecular fragmentation of the C-B bond.[1]
II. Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct corresponding to the mass of phenoxy-piperidine ethoxy ether. Is this protodeboronation?
A1: Yes, this is the primary indicator of protodeboronation. The presence of a byproduct where the boronic acid group (-B(OH)₂) has been replaced by a hydrogen atom is the classic signature of this side reaction. You can confirm its identity by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy.
Q2: Why is my amine-containing boronic acid so susceptible to this reaction?
A2: Boronic acids containing basic nitrogen atoms, like yours, can form zwitterionic species under neutral pH conditions. This zwitterionic form of the molecule can be particularly prone to rapid protodeboronation.[1] Interestingly, adjusting the pH away from neutral by adding either acid or base can sometimes slow down this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[1]
Q3: My reaction yield is consistently low, even with a fresh bottle of the boronic acid. What are the first things I should check?
A3: When facing low yields where protodeboronation is suspected, start by evaluating these key parameters:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: Rigorously degas your solvents and maintain an inert atmosphere (Argon or Nitrogen). Oxygen can lead to both homocoupling of the boronic acid and decomposition of the catalyst.
-
Base and Solvent Choice: The selection of base and solvent is critical. A strong base in an aqueous medium can accelerate protodeboronation.
Q4: Can I prevent protodeboronation by converting the boronic acid to an ester?
A4: While converting a boronic acid to a boronate ester (e.g., a pinacol ester) is a common strategy to improve stability, it doesn't always guarantee protection against protodeboronation.[2] The stability of the ester is nuanced and depends on the specific reaction conditions. In some cases, hydrolysis of the ester back to the boronic acid can be a major contributor to the overall protodeboronation process, especially under basic aqueous conditions.[2]
III. In-Depth Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions to Minimize Protodeboronation
The interplay between the base, solvent, temperature, and catalyst is crucial in controlling the rate of protodeboronation versus the rate of the desired cross-coupling.
Issue: Significant protodeboronation byproduct observed by LC-MS analysis of a Suzuki-Miyaura reaction.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting protodeboronation.
Detailed Analysis and Solutions:
-
The Role of the Base:
-
Problem: Strong bases, particularly in the presence of water, catalyze protodeboronation by forming the more reactive arylboronate anion ([ArB(OH)₃]⁻).[2]
-
Solution: Switch to a milder base. Consider potassium carbonate (K₂CO₃) or potassium fluoride (KF) as alternatives to stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄). The choice of base is crucial in promoting the desired reaction while minimizing side reactions.[3]
-
-
The Influence of Solvent:
-
Problem: Water is the proton source for protodeboronation. Reactions run in aqueous solvent mixtures are inherently more susceptible.
-
Solution: If possible, switch to anhydrous conditions. Using solvents like dioxane or toluene that have been rigorously dried and degassed can significantly suppress this side reaction.
-
-
Temperature and Reaction Time:
-
Problem: High temperatures and prolonged reaction times can accelerate the rate of protodeboronation.
-
Solution: Aim for the lowest effective temperature that promotes the Suzuki coupling at a reasonable rate. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times once the starting material is consumed.
-
-
Catalyst System Efficiency:
-
Problem: If the catalytic cycle of the desired Suzuki coupling is slow, the boronic acid has more time to decompose.[4] Bulky phosphine ligands, while often used to facilitate difficult couplings, can sometimes paradoxically promote palladium-catalyzed protodeboronation.[5][6]
-
Solution: Increase the rate of the productive reaction. This can be achieved by using a more active catalyst system (e.g., a palladacycle precatalyst) or by slightly increasing the catalyst loading.[7] This enhances the rate of the desired coupling, allowing it to outcompete the protodeboronation side reaction.[1]
-
Table 1: Recommended Starting Conditions to Mitigate Protodeboronation
| Parameter | Standard Condition | Recommended Modification | Rationale |
| Base | K₃PO₄, NaOH | K₂CO₃, KF, Cs₂CO₃ | Milder bases reduce the rate of base-catalyzed protodeboronation. |
| Solvent | Dioxane/H₂O | Anhydrous Dioxane or Toluene | Eliminates the primary proton source for the side reaction. |
| Temperature | 80-110 °C | 60-80 °C (or lowest effective temp) | Lower temperatures generally slow the rate of decomposition. |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3, Pd(dppf)Cl₂ | More active catalysts can accelerate the desired coupling to outcompete protodeboronation. |
Guide 2: Protecting Group and Slow-Release Strategies
For particularly unstable boronic acids, a "slow-release" strategy can be highly effective. This involves using a more stable derivative of the boronic acid that slowly releases the active boronic acid into the reaction mixture.
Issue: Protodeboronation is still significant even after optimizing reaction conditions.
Recommended Strategies:
-
Formation of Diethanolamine Adducts:
-
Concept: Boronic acids can be reacted with diethanolamine to form air- and water-stable crystalline solids.[8] These adducts, sometimes called "DABO boronates," can often be used directly in Suzuki coupling reactions, particularly in protic solvents.[8][9]
-
Protocol:
-
Dissolve the this compound in a minimal amount of a solvent like methylene chloride.
-
Add one equivalent of diethanolamine dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This stable adduct can now be used in your Suzuki coupling reaction.
-
-
-
Use of MIDA Boronate Esters:
-
Concept: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable boronic acid derivatives. They are designed for a "slow-release" mechanism, where the reaction conditions are tailored to slowly liberate the free boronic acid.[1][10] This keeps the concentration of the unstable boronic acid low at any given time, minimizing decomposition while still allowing the desired cross-coupling to proceed.[11][12]
-
Application: This advanced strategy is particularly useful for notoriously unstable boronic acids, such as certain 2-heterocyclic derivatives.[10] While the synthesis of the MIDA boronate adds an extra step, it provides a robust solution for substrates that are otherwise unusable due to rapid protodeboronation.
-
Caption: The slow-release strategy minimizes decomposition.
IV. Mechanistic Insights: Why Does It Happen?
Protodeboronation can proceed through several pathways, which are heavily influenced by the reaction pH.[1]
-
Base-Catalyzed Pathway: This is often the most relevant pathway in Suzuki-Miyaura couplings. A base (like hydroxide) attacks the boronic acid to form a tetrahedral boronate species. This boronate is more susceptible to cleavage, where a proton source (like water) delivers a proton to the ipso-carbon, breaking the C-B bond.[1][2]
-
Acid-Catalyzed Pathway: Under acidic conditions, protodeboronation can also occur, though this is less common for Suzuki reactions which are typically run under basic conditions.[1][13]
-
Oxidative Deboronation: Beyond protonolysis, boronic acids are also susceptible to oxidative degradation.[14] Reactive oxygen species (ROS), which can be present in solvents or generated during the reaction, can attack the empty p-orbital of the boron atom, leading to an unstable intermediate that hydrolyzes to an alcohol (phenol in this case) and boric acid.[15][16] Ensuring solvents are properly degassed helps to mitigate both oxidative deboronation and catalyst decomposition.
V. References
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. Google Scholar.
-
Protodeboronation - Wikipedia. Wikipedia.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
-
Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a. ResearchGate.
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol.
-
Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Benchchem.
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Masking Boronic Acids for Suzuki Coupling. YouTube.
-
Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health.
-
Stereospecific Enzymatic Conversion of Boronic Acids to Amines. OSTI.GOV.
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit.
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
-
Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. ACS Publications.
-
Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite. National Institutes of Health.
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
-
For the pro's (Suzuki). Reddit.
-
Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing.
-
Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health.
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications.
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications.
-
(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride. Benchchem.
-
(4-(Piperidin-1-yl)phenyl)boronic acid. BLDpharm.
-
Boronic acid, B-[4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl]-. ChemBK.
-
A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed.
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Technical Support Guide: Stability of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered when working with this versatile reagent in solution. We will delve into the underlying chemical principles governing its degradation and provide actionable troubleshooting advice to ensure the success of your experiments.
The unique structure of this molecule, featuring both a reactive boronic acid group and a basic piperidine moiety, presents specific handling requirements. Understanding these nuances is critical for achieving reproducible results in applications such as Suzuki-Miyaura cross-coupling reactions.
Part 1: Understanding the Core Instability Pathways
The stability of this compound in solution is primarily threatened by three competing degradation pathways. The prevalence of each pathway is highly dependent on the experimental conditions, including pH, temperature, presence of oxygen, and solvent choice.
-
Protodeboronation: This is the irreversible loss of the boronic acid group, which is replaced by a hydrogen atom. It is a common cause of yield loss in cross-coupling reactions.[1] This reaction can be catalyzed by acid or base and is often accelerated by heat.[1][2] For arylboronic acids, the base-catalyzed pathway often proceeds via the formation of a more reactive arylboronate anion.[1][3]
-
Oxidation: The carbon-boron bond can be oxidized to form a carbon-oxygen bond, converting the boronic acid into the corresponding phenol derivative.[4][5] This process is often mediated by dissolved molecular oxygen or other oxidizing agents in the reaction mixture.[6][7] At physiological pH, the oxidative instability of some boronic acids can be comparable to that of thiols, highlighting the need for careful handling.[8][9]
-
Boroxine Formation: In solution or even in the solid state, three molecules of the boronic acid can undergo dehydration to form a six-membered cyclic anhydride called a boroxine.[10][11][12] This is a reversible equilibrium process.[13][14] While boroxines can still be active in many coupling reactions, their formation complicates stoichiometry due to the change in molecular weight and can affect solubility and reaction kinetics.[14][15]
Caption: Primary degradation pathways for arylboronic acids in solution.
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. I suspect my boronic acid is the problem. What should I investigate?
This is a frequent issue stemming from the degradation of the boronic acid before or during the reaction. The typical conditions for Suzuki couplings (basic medium, elevated temperatures) can unfortunately promote decomposition.[16]
-
Probable Cause A: Protodeboronation.
-
Why it Happens: The combination of a strong base and heat creates an ideal environment for protodeboronation, where the solvent (e.g., water) acts as a proton source to cleave the C-B bond.
-
Solutions & Protocols:
-
Optimize the Base: Strong bases like NaOH or KOH can accelerate protodeboronation. Consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[17]
-
Use Anhydrous Conditions: Since water is the proton source, running the reaction under strictly anhydrous conditions can significantly suppress this side reaction.
-
Minimize Reaction Time & Temperature: Use the lowest possible temperature that allows the reaction to proceed efficiently. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Consider a Stabilized Reagent: For particularly challenging couplings, convert the boronic acid to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or a trifluoroborate salt.[16][18] These reagents provide a "slow release" of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[16]
-
-
-
Probable Cause B: Oxidation.
-
Why it Happens: Failure to properly degas solvents can leave dissolved oxygen in the reaction mixture, which can oxidize the boronic acid to the corresponding phenol, consuming your starting material.
-
Solutions & Protocols:
-
Thoroughly Degas Solvents: Before use, sparge your solvents with an inert gas (argon or nitrogen) for at least 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
-
Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen and maintain this atmosphere throughout the experiment.
-
-
-
Probable Cause C: Poor Reagent Solubility or Activity.
-
Why it Happens: This specific boronic acid is often supplied as a hydrochloride salt to improve its solid-state stability. In the reaction, the base must be sufficient to both neutralize the HCl salt and activate the boronic acid for transmetalation. Inadequate mixing in biphasic systems can also limit reagent availability.
-
Solutions & Protocols:
-
Check Base Stoichiometry: Ensure you are using enough base to account for the hydrochloride salt in addition to what is needed for the catalytic cycle.
-
Ensure Vigorous Stirring: For two-phase solvent systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
-
Question 2: I am analyzing my reaction mixture by LC-MS and see a significant peak with a mass corresponding to the replacement of the -B(OH)₂ group with an -OH group. What is this impurity?
This observation is a classic signature of oxidative degradation.
-
Probable Cause: Oxidation to the Phenol.
-
Why it Happens: The boronic acid has been oxidized, likely by atmospheric oxygen dissolved in your solvents or that entered the reaction vessel.[4][19] This is a common fate for boronic acids, especially when handled in solution without taking precautions.[20]
-
Solutions & Protocols:
-
Inert Atmosphere is Key: Always handle solutions of the boronic acid under an inert atmosphere (N₂ or Ar).
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use. Avoid storing solutions, even for short periods, unless they are rigorously deoxygenated and kept cold and dark.
-
Check Peroxide Levels: In solvents like THF or dioxane, check for the presence of peroxides, which are potent oxidants, and purify the solvent if necessary.
-
-
Question 3: The appearance of my solid boronic acid has changed, and the NMR spectrum looks different from the specification sheet. It shows broad peaks. Is it still good?
This is likely due to the formation of the corresponding boroxine.
-
Probable Cause: Reversible Boroxine Formation.
-
Why it Happens: Boronic acids can spontaneously dehydrate, especially upon storage, to form a trimeric boroxine anhydride.[14] This process is an equilibrium; adding water will shift it back toward the monomeric boronic acid.[13][14]
-
How to Confirm: Dissolve a small sample in a deuterated solvent like DMSO-d₆ and add a drop of D₂O. The equilibrium should shift back to the boronic acid, and the NMR spectrum should sharpen and simplify to that of the expected monomer.
-
Is it Usable?: In many cases, yes. Boroxines are often competent coupling partners in Suzuki reactions because the aqueous basic conditions hydrolyze them back to the monomeric boronate in situ. However, using the boroxine directly will lead to stoichiometric errors if you are calculating mass based on the monomer's molecular weight.
-
Solutions & Protocols:
-
Proper Storage: Store the solid reagent in a desiccator, preferably under an inert atmosphere and refrigerated, to minimize dehydration.
-
Stoichiometric Correction: If you confirm boroxine formation, adjust the mass of the reagent accordingly (M.W. of boroxine = 3 × M.W. of monomer - 3 × M.W. of H₂O).
-
Reversion to Monomer: Before use, you can attempt to revert the boroxine by dissolving it in a suitable solvent and adding a controlled amount of water, then removing the solvent under vacuum. However, it is often simpler to use it as is with the corrected mass or purchase a fresh bottle.
-
-
Part 3: Proactive Stability Management: FAQs
Q1: What is the best way to store solid this compound? Store the solid in a tightly sealed container in a refrigerator (~4 °C). For long-term storage, place the container inside a desiccator under an inert atmosphere to protect it from moisture and oxygen.
Q2: How should I prepare and store solutions of this compound? It is strongly recommended to prepare solutions fresh for each use. If temporary storage is unavoidable:
-
Use a deoxygenated solvent.
-
Store the solution in a sealed vial under an inert atmosphere (argon or nitrogen).
-
Keep the solution refrigerated and protected from light.
-
The optimal pH for stability is generally slightly acidic, as this minimizes base-catalyzed protodeboronation and keeps the piperidine moiety protonated, which can reduce oxidation susceptibility.[2] However, for reaction purposes, the pH will be dictated by the required experimental conditions.
Q3: What analytical techniques are best for assessing the purity and stability of my boronic acid?
-
HPLC with UV/MS Detection: This is the preferred method. A good reversed-phase method can separate the parent boronic acid from its protodeboronated and oxidized byproducts.[21] MS detection is invaluable for confirming the identity of any degradants.
-
¹H and ¹¹B NMR Spectroscopy: ¹H NMR is useful for general structural confirmation and identifying major impurities. ¹¹B NMR is particularly useful for observing the chemical environment of the boron atom and can help distinguish between the trigonal boronic acid and the tetrahedral boronate or other boron species.
Part 4: Data & Protocols
Summary of Stability Issues and Mitigation Strategies
| Degradation Pathway | Key Influencing Factors | Consequence in Experiments | Recommended Mitigation Strategy |
| Protodeboronation | High pH, high temperature, presence of water/protons | Inactive reagent, yield loss | Use milder base (K₂CO₃, KF), run under anhydrous conditions, minimize heat and reaction time, use MIDA ester.[16] |
| Oxidation | Presence of O₂ (air), oxidizing agents, peroxide impurities | Forms phenol impurity, yield loss | Degas solvents, use inert atmosphere (N₂/Ar), prepare solutions fresh, check solvents for peroxides. |
| Boroxine Formation | Anhydrous conditions, heat, prolonged storage | Stoichiometric errors, altered solubility | Store solid in a desiccator, refrigerate. If formed, adjust mass for calculations or hydrolyze back to monomer.[14] |
Example Protocol: Inert Atmosphere Suzuki-Miyaura Coupling
This protocol outlines the steps for setting up a coupling reaction while minimizing the risk of boronic acid degradation.
Caption: Workflow for setting up a Suzuki coupling with stability precautions.
Step-by-Step Methodology:
-
Prepare Materials: Thoroughly degas the required solvents (e.g., dioxane/water) by sparging with argon for 20 minutes. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Charge the Flask: To a round-bottom flask equipped with a magnetic stir bar, add your aryl halide, the base (e.g., finely powdered K₂CO₃), and the palladium catalyst/ligand.
-
Add Boronic Acid: Briefly remove the gas inlet, add the this compound solid, and immediately replace the inlet. Work quickly to minimize air exposure.
-
Inert the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add Solvents: Add the degassed solvents via syringe through the septum.
-
Commence Reaction: Lower the flask into a pre-heated oil bath and begin vigorous stirring.
-
Monitor: Monitor the reaction's progress by periodically taking aliquots via syringe for analysis by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the flask to room temperature before exposing it to air for the workup procedure.
References
-
Chen, G., et al. (2011). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal. [Link]
-
Bock, C. W., et al. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A. [Link]
-
Maeda, K., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal. [Link]
-
Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]
-
Wikipedia. Boroxine. Wikipedia. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Maeda, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]
-
Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc. [Link]
-
Pistiolis, G., et al. (2002). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. [Link]
-
ResearchGate. Methods for the hydroxylation of boronic acids into phenols. ResearchGate. [Link]
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]
-
Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
-
Zhu, C., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters. [Link]
-
Raines, R. T., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Wikipedia. Protodeboronation. Wikipedia. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
ResearchGate. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Springsteen, G., & Wang, B. (2002). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. [Link]
-
ResearchGate. (2017). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
-
Lab Alley. How to Store Boric Acid. Lab Alley. [Link]
-
Lev, O., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. [Link]
-
Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]
-
Sane, R. T., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2017). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
-
ResearchGate. (2019). Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. [Link]
-
Royal Society of Chemistry. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
D'Hondt, M., et al. (2014). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
ResearchGate. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. ResearchGate. [Link]
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
ResearchGate. (2022). Hydrolysis mechanism of arylboronic acids. ResearchGate. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Reddit. (2022). Problems with Suzuki coupling. Reddit. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boroxine - Wikipedia [en.wikipedia.org]
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- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 20. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Reactivity of Boronic Acids in Suzuki-Miyaura Cross-Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of boronic acids in their coupling reactions. Instead of a generic checklist, we will explore common problems through a symptom-based, question-and-answer format, delving into the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: The Primary Symptom - Low to No Product Yield
This is the most frequent issue encountered in cross-coupling reactions. When faced with a low or non-existent yield, a systematic approach is crucial. We will dissect the potential root causes, starting from the quality of your reagents to the intricacies of the catalytic cycle.
Q1: My reaction isn't working. Where do I even begin to troubleshoot?
When a Suzuki-Miyaura reaction fails, it's essential to first verify the integrity of your starting materials and the reaction setup. Here are the initial checkpoints:
-
Reagent Quality: The purity and stability of your boronic acid and organic halide are paramount. Boronic acids, in particular, are susceptible to degradation.[1]
-
Catalyst and Ligand Activity: Ensure your palladium source is active. If you are using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst and ligand.
-
Inert Atmosphere: Oxygen can be detrimental, leading to the oxidative homocoupling of boronic acids and decomposition of the palladium catalyst.[1] Ensure your solvents are properly degassed and the reaction is conducted under a consistently inert atmosphere (Argon or Nitrogen).
-
Base and Solvent Choice: The selection of base and solvent is critical and substrate-dependent. An inappropriate choice can halt the reaction entirely.
Let's delve deeper into the most common culprit: the boronic acid itself.
Section 2: The Unstable Reagent - Diagnosing Boronic Acid Decomposition
The instability of boronic acids is a frequent cause of low yields in Suzuki-Miyaura cross-coupling.[1] Several decomposition pathways can consume your starting material before it has a chance to participate in the catalytic cycle.
Q2: I suspect my boronic acid is degrading. What are the common decomposition pathways and how can I identify them?
There are three primary decomposition pathways for boronic acids: protodeboronation, oxidation, and boroxine formation.
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively converting your boronic acid into the corresponding arene or heteroarene.[2] This side reaction is often promoted by acidic or basic conditions and the presence of water.[2] Certain boronic acids, such as those derived from 2-heteroaryls, are particularly prone to protodeboronation.[1]
-
Identification: The protodeboronated byproduct can often be detected by GC-MS or LC-MS analysis of the crude reaction mixture.
-
-
Oxidation: Boronic acids can be oxidized, especially under reaction conditions, to form phenols or other oxygenated byproducts.[3] This is often exacerbated by the presence of oxygen.
-
Identification: Phenolic byproducts can be identified by LC-MS or by their characteristic staining on a TLC plate (e.g., with potassium permanganate).
-
-
Boroxine Formation: Boronic acids can undergo dehydration to form a cyclic trimer called a boroxine.[4] While boroxines can sometimes participate in the coupling reaction, their formation complicates stoichiometry as three molecules of boronic acid form one molecule of boroxine and release three molecules of water.[4][5] The presence of water can then contribute to other side reactions.[1]
-
Identification: Boroxine formation can sometimes be observed by ¹H NMR spectroscopy, as the chemical shifts of the aromatic protons may differ from the free boronic acid.
-
Visualizing Boronic Acid Decomposition Pathways
Caption: Common decomposition pathways for boronic acids.
Q3: How can I prevent or minimize boronic acid decomposition?
Several strategies can be employed to mitigate the degradation of sensitive boronic acids:
-
Use Fresh, Pure Reagents: Whenever possible, use freshly purchased or recently purified boronic acids.
-
Boronic Esters and Other Derivatives: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or an organotrifluoroborate salt, can significantly suppress decomposition pathways like protodeboronation.[1][2] These derivatives often act as "slow-release" sources of the active boronic acid under the reaction conditions.[2][6][7][8]
-
Anhydrous Conditions: For boronic acids particularly sensitive to hydrolysis, employing anhydrous conditions can be beneficial.[1]
-
Careful Selection of Reaction Conditions: Optimizing the base, solvent, and temperature can minimize the rate of decomposition relative to the rate of the desired cross-coupling.
Section 3: Optimizing the Reaction Environment - Base, Solvent, and Ligand Effects
The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the base, solvent, and phosphine ligand. A poorly optimized system can lead to low yields, even with high-quality starting materials.
Q4: The choice of base seems overwhelming. How do I select the right one?
There is no single "best" base for all Suzuki-Miyaura reactions. The optimal choice depends on the specific substrates and solvent system. Here are some general guidelines:
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases and are effective for a wide range of substrates.[1] Phosphates are generally more basic than carbonates.
-
Hydroxides: Bases like NaOH and KOH can be effective but may promote side reactions, including protodeboronation, especially at elevated temperatures.
-
Organic Bases: Amine bases (e.g., triethylamine) are typically not strong enough to be effective in most Suzuki couplings. However, stronger organic bases like DBU have found application in specific cases.[1]
Table 1: Common Bases in Suzuki-Miyaura Coupling
| Base | Formula | Strength | Typical Applications |
| Potassium Carbonate | K₂CO₃ | Moderate | General purpose, good for many aryl bromides and iodides. |
| Cesium Carbonate | Cs₂CO₃ | Moderate | Often used with more challenging substrates, can improve yields. |
| Potassium Phosphate | K₃PO₄ | Strong | Effective for coupling aryl chlorides and sterically hindered substrates. |
| Sodium Hydroxide | NaOH | Very Strong | Can be effective but may increase side reactions. |
| Sodium tert-butoxide | NaOtBu | Very Strong | Used in specific cases, often with hindered substrates. |
It is often necessary to screen a few different bases to find the optimal conditions for a new reaction.[9]
Q5: How does the solvent system impact the reaction?
The solvent plays a crucial role in solubilizing the reagents and catalyst, and it can also influence the rate of the reaction. Common solvents include:
-
Aqueous Mixtures: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is the most common solvent system for Suzuki couplings.[1] Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Polar Aprotic Solvents: Solvents like DMF and DMAc can also be effective, particularly for reactions run at higher temperatures.
The choice of solvent should be made in conjunction with the choice of base, as the solubility of the base is a key factor.
Q6: My reaction is still sluggish. Should I change the phosphine ligand?
The phosphine ligand is a critical component of the catalyst system, and its electronic and steric properties can have a profound impact on the reaction outcome.[1][10]
-
Electron-Rich Ligands: Ligands with electron-donating groups (e.g., alkylphosphines like P(t-Bu)₃) can accelerate the rate-limiting oxidative addition step, which is particularly important for less reactive electrophiles like aryl chlorides.[1][11]
-
Bulky Ligands: Sterically demanding ligands (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos) can promote the final reductive elimination step, leading to faster overall turnover.[1][10]
If your reaction is not proceeding with a standard ligand like PPh₃, switching to a more electron-rich and/or bulky ligand is a logical next step. However, be aware that very bulky ligands can sometimes promote palladium-catalyzed protodeboronation.[12]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Section 4: Practical Protocols and Advanced Troubleshooting
Here we provide some actionable protocols for common troubleshooting procedures.
Protocol 1: Purification of a Boronic Acid via Diethanolamine Adduct Formation
This protocol is useful for purifying boronic acids that are prone to decomposition or are difficult to handle.
Materials:
-
Crude boronic acid
-
Diethanolamine
-
Methylene chloride (or other suitable solvent)
-
Cold solvent for washing
-
Büchner funnel and filter flask
Procedure:
-
In a vial equipped with a stir bar, dissolve the crude boronic acid (1.0 equivalent) in a minimal amount of methylene chloride.
-
While stirring, add diethanolamine (1.0 equivalent) dropwise.
-
A precipitate of the diethanolamine adduct should form. Continue stirring for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
The resulting diethanolamine adduct is often more stable than the free boronic acid and can be used directly in the coupling reaction, typically in protic solvents.
Q7: I've tried optimizing the conditions, but the yield is still low. What are some advanced troubleshooting strategies?
If standard optimization fails, consider these advanced strategies:
-
Catalyst Pre-activation: If you are using a Pd(II) source, ensure it is being effectively reduced to Pd(0). You can try adding a small amount of a reducing agent or switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
"Slow-Release" Strategies: For extremely unstable boronic acids, using a derivative like a MIDA boronate in combination with mild basic conditions can provide a slow, continuous release of the boronic acid, keeping its concentration low and minimizing side reactions.[6][8]
-
Additives: In some cases, additives like silver or copper salts can accelerate the cross-coupling reaction, outcompeting decomposition pathways.[2]
-
Reaction Monitoring: If possible, monitor the reaction progress by TLC, GC-MS, or LC-MS.[13][14][15] This can provide valuable information about whether the reaction is stalling, if starting materials are being consumed, or if byproducts are forming over time.
By systematically evaluating each component of the Suzuki-Miyaura reaction and understanding the potential pitfalls associated with boronic acid stability, you can effectively troubleshoot and optimize your cross-coupling reactions for improved yields and purity.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Wikipedia. (2023).
- Valente, C., et al. (2012). Suzuki–Miyaura (hetero-)
- Martin, R., & Buchwald, S. L. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Accounts of Chemical Research.
- Navarro, O., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
- Singh, S., et al. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences.
- Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry.
- ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- ResearchGate. (2016).
- ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review.
- ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- Caddick, S., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)
- Pi-Bo, et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry.
- Noonan, G., & Leach, A. G. (2015).
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Hein, J. E. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- The Matter Blotter. (2023).
- Thomas, J. C., & Carrow, B. P. (2014).
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- Cioslowski, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S.
- ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling.
- Reddit. (2017).
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Springer Nature. (2020). Disclosing the heterogeneous phase of a Suzuki-Miyaura reaction by advanced fluorescence microscopy technique.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- Borates Today. (2021). Boron Suzuki Coupling.
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- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
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Navigating the Matrix: A Technical Support Guide to Base and Solvent Selection in Chemical Synthesis
For Immediate Release
Welcome to the technical support center for optimizing reaction outcomes through informed base and solvent selection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental designs. As Senior Application Scientists, we understand that the success of a synthesis often hinges on the subtle yet profound interplay between the base and the solvent system. This guide moves beyond rote memorization of reaction conditions to foster a deeper, mechanistic understanding of why certain combinations work and others fail.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered in the lab.
Question: My reaction is sluggish or not proceeding at all. Could my base or solvent be the culprit?
Answer: Absolutely. A common reason for low or no reactivity is an inappropriate base-solvent pairing that fails to adequately facilitate the desired mechanism. Consider the following:
-
Insufficient Base Strength: The chosen base may not be strong enough to deprotonate the substrate to the required extent. The equilibrium of an acid-base reaction favors the side with the weaker acid (higher pKa).[1][2] For a reaction to proceed efficiently, the pKa of the conjugate acid of your base should be significantly higher (at least 2 pKa units) than the pKa of the proton you are trying to remove.[1]
-
Poor Solubility: Your reactants must be adequately dissolved for the reaction to occur.[3][4] If your starting materials are not soluble in the chosen solvent, the reaction will be slow or may not happen at all.[3]
-
Solvent-Base Mismatch: The solvent can dramatically alter the effective strength of a base. For instance, a strong base in a protic solvent can be "caged" by hydrogen bonding, reducing its reactivity.[5][6]
Troubleshooting Steps:
-
Verify pKa Values: Consult a pKa table to ensure your base is strong enough to deprotonate your substrate in the chosen solvent.[7] Remember that pKa values can change depending on the solvent.[7][8]
-
Check Solubility: Perform a simple solubility test with your starting materials in the reaction solvent.
-
Re-evaluate Solvent Choice: If solubility is an issue, consider a different solvent. If you suspect solvent caging of your base, switching from a polar protic to a polar aprotic solvent might be beneficial.[5]
Question: I'm observing a mixture of substitution and elimination products. How can I favor one over the other?
Answer: The competition between substitution (SN1, SN2) and elimination (E1, E2) reactions is a classic challenge where base and solvent choice are paramount.
-
For SN2/E2 Pathways (bimolecular):
-
Base: Strong, non-bulky bases favor SN2, while strong, bulky bases (e.g., potassium tert-butoxide) favor E2 because their size hinders nucleophilic attack at the carbon center, making proton abstraction more likely.[6]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions.[9][10][11] They can dissolve ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents, leaving it "naked" and more reactive.[5][9][10] Polar protic solvents can favor E2 over SN2 because they solvate the nucleophile, making it less nucleophilic but still basic.[5][6]
-
-
For SN1/E1 Pathways (unimolecular):
-
Base: These reactions are favored by weak bases (e.g., water, alcohols).[12][13]
-
Solvent: Polar protic solvents (e.g., water, ethanol) are crucial for SN1 and E1 reactions.[9][13][14] They stabilize the carbocation intermediate through hydrogen bonding, lowering the activation energy for its formation.[3][14][15]
-
Decision-Making Flowchart for Substitution vs. Elimination:
Caption: A simplified decision-making workflow for favoring substitution or elimination.
Question: My reaction is giving me the wrong regio- or chemoselectivity. How can I improve this?
Answer: Selectivity is often dictated by the subtle interplay of steric and electronic effects, which can be modulated by the base and solvent.
-
Regioselectivity: This refers to where on a molecule a reaction occurs. For example, in an elimination reaction, a bulky base will preferentially abstract the most accessible (least sterically hindered) proton, often leading to the Hofmann (less substituted) product, whereas a smaller base will favor the more thermodynamically stable Zaitsev (more substituted) product.[12]
-
Chemoselectivity: This is the preferential reaction of one functional group over another.[16][17] The choice of base and solvent can influence which functional group is more reactive. For example, a mild base might selectively deprotonate a more acidic proton, leaving a less acidic one untouched.
Troubleshooting Strategy:
-
Analyze the Substrate: Identify all potential reactive sites and functional groups.
-
Consider Sterics: If you desire a reaction at a less hindered site, consider a bulkier base.
-
Tune Basicity: For chemoselectivity, choose a base with a pKa that is high enough to react with the desired functional group but not with others present in the molecule.
Section 2: In-Depth Technical Guides
This section provides a more detailed exploration of the fundamental principles governing base and solvent effects.
Understanding Solvent Properties: Beyond Polar and Nonpolar
Solvents do more than just dissolve reactants; they actively participate in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[3][15][18]
Key Solvent Parameters:
| Property | Description | Impact on Reactions |
| Dielectric Constant (ε) | A measure of the solvent's ability to separate ions.[3] | High ε solvents stabilize charged species and are good for reactions involving ionic intermediates (e.g., SN1, E1).[3][15] |
| Dipole Moment (μ) | A measure of the polarity of the solvent molecules. | Solvents with large dipole moments can effectively solvate polar molecules and transition states. |
| Polarity Index | An empirical measure of a solvent's polarity.[19] | Useful for a general comparison of solvent polarity. |
| Proticity | The ability of a solvent to act as a hydrogen bond donor. | Protic solvents (e.g., water, alcohols) can stabilize both cations and anions. They are excellent for SN1/E1 reactions but can hinder SN2 reactions by solvating the nucleophile.[9][10][14][18] Aprotic solvents (e.g., acetone, DMSO) lack an O-H or N-H bond and cannot hydrogen bond.[20] They are ideal for SN2 reactions.[9][10][20] |
Table of Common Solvent Properties:
| Solvent | Dielectric Constant (ε) | Polarity Index | Type |
| Water | 80.1 | 10.2 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Polar Aprotic |
| Acetonitrile (MeCN) | 37.5 | 5.8 | Polar Aprotic |
| Methanol | 32.7 | 5.1 | Polar Protic |
| Acetone | 20.7 | 5.1 | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Polar Aprotic |
| Dichloromethane (DCM) | 8.9 | 3.1 | Polar Aprotic |
| Toluene | 2.4 | 2.4 | Nonpolar |
| Hexane | 1.9 | 0.1 | Nonpolar |
| (Data sourced from multiple references)[19][21][22][23] |
The Role of the Base: More Than Just a Proton Abstractor
The choice of base influences not only the rate of a reaction but can also dictate the reaction pathway.
Key Base Characteristics:
| Characteristic | Description | Impact on Reactions |
| Strength (pKa of conjugate acid) | The ability of the base to accept a proton. | A stronger base will lead to a faster deprotonation. The pKa of the conjugate acid should be higher than the pKa of the substrate's proton.[1] |
| Size (Steric Hindrance) | The physical bulk of the base. | Bulky bases favor elimination over substitution and can lead to the less substituted (Hofmann) alkene.[12] |
| Hardness/Softness | Based on HSAB (Hard and Soft Acids and Bases) theory. | Can influence chemoselectivity. |
| Counterion | The cation associated with an anionic base (e.g., Li+, Na+, K+). | Can influence solubility and reactivity. |
Table of Common Bases and Their Conjugate Acid pKa Values (in water):
| Base | Conjugate Acid | pKa |
| Hydroxide (OH⁻) | Water (H₂O) | 15.7 |
| Methoxide (MeO⁻) | Methanol (MeOH) | 15.5 |
| Ethoxide (EtO⁻) | Ethanol (EtOH) | 16 |
| tert-Butoxide (t-BuO⁻) | tert-Butanol (t-BuOH) | 18 |
| Lithium diisopropylamide (LDA) | Diisopropylamine | ~36 |
| n-Butyllithium (n-BuLi) | Butane | ~50 |
| (Data sourced from multiple references)[2][7][24] |
Section 3: Experimental Protocols for Troubleshooting
Protocol 1: Systematic Screening of Base-Solvent Systems
When faced with a low-yielding or unsuccessful reaction, a systematic screen of different base and solvent combinations can provide valuable insights.
Objective: To identify an optimal base-solvent system for a given reaction.
Materials:
-
Substrate
-
Reagent
-
A selection of bases (e.g., K₂CO₃, Et₃N, DBU, NaH)
-
A selection of anhydrous solvents (e.g., THF, MeCN, DMF, Toluene)
-
Small reaction vials or a parallel synthesis platform
-
Stir plate and stir bars
-
TLC plates and developing chamber
-
LC-MS or GC-MS for analysis
Procedure:
-
Set up an array of reaction vials, each containing the substrate and a stir bar.
-
To each vial, add a different solvent.
-
Add the reagent to each vial.
-
Add a different base to each vial (or a series of vials for each solvent).
-
Stir the reactions at the desired temperature.
-
Monitor the progress of each reaction by TLC or by taking small aliquots for LC-MS or GC-MS analysis at regular intervals.
-
Compare the conversion to product and the formation of byproducts across the different conditions to identify the most promising base-solvent combination.
Workflow Diagram for Base-Solvent Screening:
Sources
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- 3. tutorchase.com [tutorchase.com]
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- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. users.wfu.edu [users.wfu.edu]
- 12. 8.3 E1/E2 Summary – Organic Chemistry I [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. Solvent effects - Wikipedia [en.wikipedia.org]
- 16. differencebetween.com [differencebetween.com]
- 17. pediaa.com [pediaa.com]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Physical Properties [people.chem.umass.edu]
- 20. youtube.com [youtube.com]
- 21. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 22. organicchemistrydata.org [organicchemistrydata.org]
- 23. www1.chem.umn.edu [www1.chem.umn.edu]
- 24. uwindsor.ca [uwindsor.ca]
Technical Support Center: Managing Steric Hindrance in Reactions with Substituted Boronic Acids
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for managing sterically hindered cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges when working with sterically demanding substituted boronic acids and their derivatives. Here, we move beyond simple protocols to explore the mechanistic underpinnings of these challenging transformations, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions that form the foundation for understanding and troubleshooting sterically hindered coupling reactions.
Q1: Why do sterically hindered boronic acids often result in low reaction yields?
A: Steric hindrance introduces significant kinetic barriers at multiple stages of the catalytic cycle, most notably in the Suzuki-Miyaura reaction. Generally, more hindered reactants lead to lower yields[1]. The primary challenges are:
-
Slow Transmetalation: This is often the rate-limiting step. For the boronic acid (or its derived boronate) to transfer its organic group to the palladium center, it must approach the metal complex. Bulky substituents (e.g., ortho-groups on an arylboronic acid) physically obstruct this approach, increasing the activation energy of this crucial step[1].
-
Inefficient Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, can also be impeded. If the two organic fragments on the palladium center are sterically demanding, they may struggle to orient correctly for bond formation, slowing down catalyst turnover.
-
Hindered Oxidative Addition: While often less discussed for the boronic acid partner, the steric bulk on the organohalide coupling partner can significantly slow the initial oxidative addition step, preventing the catalytic cycle from starting efficiently[1].
Modern catalyst systems with bulky, electron-rich ligands are designed specifically to accelerate these steps, creating a more open coordination sphere at the metal center to accommodate hindered substrates and promoting the final reductive elimination[1].
Q2: What are the typical signs of a failing reaction due to steric hindrance?
A: Besides the obvious low yield of the desired product, several key observations can point towards a sterically hindered system:
-
Stalled Reaction: The reaction starts but fails to proceed to completion, with significant amounts of starting material remaining even after extended reaction times. This often suggests a slow, kinetically challenging step or catalyst deactivation.
-
Formation of Byproducts: You may observe significant amounts of protodeborylation (the boronic acid is replaced by a hydrogen atom) or homocoupling of the boronic acid.
-
Reductive Dehalogenation: The organohalide partner is converted back to its corresponding hydrocarbon, indicating that β-hydride elimination pathways are competing with the desired cross-coupling[2].
Q3: When should I consider using a boronic ester or a trifluoroborate salt instead of a boronic acid?
A: While boronic acids are the most common coupling partners, their stability can be an issue, leading to decomposition and side reactions[3][4]. Switching to a derivative is advisable under several circumstances:
-
Stability Issues: If your boronic acid is prone to decomposition on the benchtop or under reaction conditions (protodeborylation), boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates offer significantly enhanced stability[4].
-
Improved Reactivity in Specific Cases: Potassium organotrifluoroborate salts (ArBF3K) can sometimes provide superior yields compared to the corresponding boronic acids[5]. Although they typically hydrolyze to the boronic acid in situ, their slow release can maintain a low, steady concentration of the active boron species, minimizing side reactions like homocoupling[5].
-
Purification Challenges: Boronic acids can sometimes be difficult to purify. Their ester derivatives are often more crystalline and easier to handle and purify via chromatography[4].
It is a misconception that boronate esters must first hydrolyze to the boronic acid to react. Mechanistic studies have confirmed that boronic esters can and do transmetalate directly, with their specific steric and electronic properties influencing the reaction rate[3].
Troubleshooting Guide: From Low Conversion to Optimized Yield
Use this section to diagnose and solve specific experimental issues.
Problem: Low or No Conversion of Starting Materials
This is the most common issue when dealing with sterically demanding substrates. The solution often involves a systematic re-evaluation of the core reaction components: the catalyst system, the base, and the physical conditions.
The following diagram outlines a systematic approach to troubleshooting low conversion in sterically hindered Suzuki-Miyaura couplings.
Caption: A step-by-step decision workflow for troubleshooting low-yielding, sterically hindered couplings.
Expertise & Experience: For sterically demanding couplings, standard ligands like PPh₃ are often completely ineffective. The key is to use a ligand that is both bulky and electron-rich . Bulkiness promotes the formation of a monoligated L-Pd(0) species, which is more reactive, while high electron density on the ligand accelerates both oxidative addition and reductive elimination.
Suggested Solution: Switch to a state-of-the-art ligand designed for challenging couplings. Buchwald-type biaryl phosphine ligands are industry standards for this purpose.
Data Presentation: Ligand Selection Guide for Sterically Hindered Couplings
| Ligand Class | Example Ligand(s) | Key Features & Causality | Typical Applications |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly bulky and electron-rich. The biaryl backbone creates a large "bite angle" that promotes reductive elimination, a key step often hindered in these reactions. | General-purpose for di-ortho-substituted aryl halides and boronic acids. |
| Specialized Biaryl Phosphines | AntPhos, BI-DIME | Specifically designed for extreme steric hindrance. AntPhos, for instance, has a unique structure that helps prevent β-hydride elimination, a common side reaction with alkylboronic acids[2]. | Tetra-ortho-substituted biaryls; couplings with secondary alkylboronic acids[2][6]. |
| Dialkylbiaryl Phosphines | cataCXium® A | This ligand class is particularly effective for couplings involving challenging substrates like unprotected anilines, where catalyst inhibition can be an issue[7]. | Couplings with substrates containing potentially inhibitory functional groups (e.g., free amines)[7]. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable bonds to palladium, creating robust catalysts that resist decomposition at high temperatures. Their bulk helps facilitate reductive elimination. | High-temperature couplings; reactions with less reactive aryl chlorides[8]. |
Authoritative Grounding: The development of efficient catalysts for sterically demanding Suzuki-Miyaura reactions has been a significant focus, with specialized ligands consistently demonstrating superior performance where older systems fail[2][6]. Robust palladium precatalysts are also recommended as they provide a reliable method for generating the active Pd(0) species, leading to more reproducible results[7][9].
Expertise & Experience: The base is not merely a spectator; it is essential for activating the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻)[5][8]. For hindered substrates, the equilibrium to form this complex can be unfavorable. A stronger base or an appropriate solvent system is often required.
Suggested Solution: Screen a stronger base or a different solvent system.
-
Bases: While K₂CO₃ is common, it is often insufficient for hindered couplings. K₃PO₄ and Cs₂CO₃ are stronger and more effective. Fluoride sources like CsF or KF can also be highly effective, especially in anhydrous conditions.
-
Solvents: The reaction temperature is critical. If your solvent's boiling point is too low, you may not be reaching the necessary activation energy. Switching from THF (66 °C) to dioxane (101 °C), toluene (111 °C), or xylene (~140 °C) allows for higher reaction temperatures, which can dramatically increase the rate of a sluggish reaction[2].
The following diagram illustrates the Suzuki-Miyaura cycle, highlighting the steps most sensitive to steric hindrance.
Caption: Key steps in the Suzuki-Miyaura cycle where steric bulk on Ar or R can inhibit the reaction.
Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless stated otherwise.
Protocol 1: General Method for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling a di-ortho-substituted aryl bromide with a substituted arylboronic acid.
Trustworthiness: This self-validating system employs a pre-catalyst for reliable activation and a strong base/high-temperature combination to overcome kinetic barriers.
-
Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS by taking small aliquots.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography.
Protocol 2: Parallel Screening of Ligands and Bases
When facing a new and challenging substrate pair, a parallel screen is the most efficient way to identify optimal conditions.
-
Array Setup: Prepare an array of reaction vials (e.g., in a 24-well plate). In each vial, place the aryl halide (1.0 equiv, e.g., 0.1 mmol) and the boronic acid (1.5 equiv).
-
Variable Addition (Base): To each column of vials, add a different base (e.g., Column 1: K₃PO₄, Column 2: Cs₂CO₃, Column 3: K₂CO₃, Column 4: CsF).
-
Variable Addition (Catalyst): Prepare stock solutions of different palladium pre-catalysts or Pd source/ligand combinations in the chosen reaction solvent (e.g., dioxane). To each row of vials, add a different catalyst system (e.g., Row A: XPhos Pd G3, Row B: RuPhos Pd G3, Row C: Pd(OAc)₂ + SPhos).
-
Reaction and Analysis: Seal the plate, heat to the desired temperature (e.g., 100 °C) for a set time (e.g., 18 hours), and then analyze each well by LC-MS to determine the relative conversion to the desired product. This will quickly identify the most promising combination of ligand and base for further optimization.
References
-
[PDF] STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved January 20, 2026, from [Link]
-
Powers, J. P., & Paice, A. G. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved January 20, 2026, from [Link]
-
Thomas, A. A., & Denmark, S. E. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. (2026, January 19). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016, October 31). Reddit. Retrieved January 20, 2026, from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved January 20, 2026, from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020, August 20). ACS Omega. Retrieved January 20, 2026, from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Regeneration in Boronic Acid Reactions
Welcome to the Technical Support Center for Boronic Acid Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and regeneration in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. Here, we move beyond simple protocols to explain the underlying chemical principles governing catalyst performance and provide actionable solutions to overcome experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during boronic acid cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction has failed, showing low to no yield. What are the first things I should check?
A1: A failed Suzuki-Miyaura coupling can often be traced back to a few key parameters. Before delving into complex catalyst deactivation pathways, systematically verify the following:
-
Catalyst Activity: Ensure your palladium source, particularly Pd(0) precatalysts, has not degraded during storage. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), confirm that the conditions are suitable for its in situ reduction to the active Pd(0) species.[1][2]
-
Reagent Integrity: Boronic acids are susceptible to decomposition.[3] Verify the purity of your boronic acid, as protodeboronation is a common side reaction that consumes the starting material.[4][5] Similarly, ensure the organic halide is pure and has not degraded.
-
Inert Atmosphere & Solvent Degassing: The catalytic cycle relies on a Pd(0) species which is sensitive to oxygen. Inadequate degassing of solvents or failure to maintain an inert argon or nitrogen atmosphere can lead to oxidation of the catalyst, rendering it inactive.
-
Base and Solvent Choice: The base is not just a spectator; it plays a crucial role in the transmetalation step.[6] The choice of base and solvent system must be appropriate for your specific substrates. Ensure the base is sufficiently strong and soluble in the reaction medium.
Q2: I am observing significant amounts of a side product that corresponds to the dehalogenated starting material. What is causing this?
A2: The formation of a dehalogenated (or hydrodehalogenated) arene is a common side reaction. This occurs when a hydride species is transferred to the palladium(II) intermediate after oxidative addition. Subsequent reductive elimination releases the arene and a palladium-hydride species.[1]
-
Potential Hydride Sources: Common sources of the hydride include amine bases (e.g., triethylamine), alcohol solvents, or even trace water in the reaction.
-
Solutions: To mitigate this, switch to an inorganic base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). If an alcohol solvent is suspected, consider switching to an aprotic solvent system like dioxane or toluene.
Q3: My boronic acid seems to be decomposing during the reaction, leading to homocoupling of the boronic acid and other side reactions. How can I prevent this?
A3: Boronic acid instability is a frequent cause of poor reaction outcomes.[7] Several decomposition pathways exist:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, and is often accelerated by aqueous or protic media, heat, and the palladium catalyst itself.[4][5]
-
Oxidation: Boronic acids can be oxidatively degraded.
-
Anhydride Formation (Boroxines): Three molecules of boronic acid can dehydrate to form a stable six-membered boroxine ring, which can have different reactivity.
Strategies to Mitigate Boronic Acid Decomposition:
| Strategy | Description | Key Considerations |
| Use of Boronate Esters | Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate.[1][3] These esters often exhibit slower, controlled release of the boronic acid under the reaction conditions, minimizing its concentration and thus decomposition.[3] | MIDA boronates are particularly useful as they are air-stable solids and release the boronic acid slowly in situ.[3] |
| Diethanolamine Adducts | Form a stable adduct by reacting the boronic acid with diethanolamine. This adduct can be used directly in the coupling reaction. | This is particularly effective for stabilizing otherwise unstable boronic acids. |
| Anhydrous Conditions | For reactions sensitive to water-induced protodeboronation, using anhydrous solvents and reagents can be beneficial. | This may require careful drying of solvents and reagents. |
Q4: My reaction turns black, and a precipitate forms. What does this signify?
A4: The formation of a black precipitate is often indicative of the formation of palladium black (Pd(0) nanoparticles).[8] This occurs when the Pd(0) species in the catalytic cycle agglomerates and precipitates out of solution. Once formed, palladium black is generally catalytically inactive for the desired cross-coupling reaction because its surface area is much lower than that of the homogeneous catalyst.[9] This is a common catalyst deactivation pathway.
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper analysis of catalyst deactivation mechanisms and systematic approaches to diagnose and resolve them.
Guide 1: Diagnosing and Preventing Catalyst Deactivation
Catalyst deactivation is a primary reason for failed or low-yielding boronic acid cross-coupling reactions. Understanding the pathways through which the active catalyst is removed from the catalytic cycle is essential for effective troubleshooting.
As mentioned in the FAQs, the formation of palladium black is a significant deactivation pathway.[9]
-
Causality: The catalytically active species is typically a low-coordinate, soluble Pd(0) complex. If the supporting ligands are not effective at stabilizing this species, or if they dissociate, the Pd(0) atoms can aggregate. This is often exacerbated by high temperatures or high catalyst concentrations. Electron-rich and sterically bulky phosphine ligands are often employed to stabilize the monomeric Pd(0) complex and prevent this aggregation.[6][9]
-
Troubleshooting & Solutions:
-
Ligand Selection: The choice of ligand is critical.[10] Use bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] These ligands create a sterically hindered environment around the palladium center, preventing agglomeration.[9]
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. Insufficient ligand can leave the palladium center exposed and prone to aggregation.
-
Temperature Control: Avoid excessively high reaction temperatures, which can accelerate both ligand degradation and palladium agglomeration.
-
Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes promote aggregation. Optimize the catalyst loading to the lowest effective level (typically 0.5–2 mol%).
-
The ligands that are crucial for catalyst stability and activity can themselves degrade under reaction conditions.
-
Causality: Phosphine ligands, while common, are susceptible to oxidation to phosphine oxides, especially if the reaction is not rigorously maintained under an inert atmosphere.[1] Some ligands can also be cleaved or otherwise modified by the reaction conditions.
-
Troubleshooting & Solutions:
-
Inert Atmosphere: Meticulous exclusion of oxygen is paramount. Use high-purity inert gas and properly degassed solvents.
-
Use of Air-Stable Precatalysts: Employ modern, air-stable precatalysts (e.g., XPhos Pd G3). These complexes are more robust and generate the active Pd(0) species in a controlled manner in situ.
-
Consider NHC Ligands: N-heterocyclic carbene (NHC) ligands are generally more thermally robust and less prone to oxidation than many phosphine ligands.[6]
-
Side reactions can consume the catalyst or generate species that inhibit the catalytic cycle.
-
β-Hydride Elimination: This is a deactivation pathway primarily for reactions involving alkylboronic acids or organohalides with β-hydrogens. The palladium-alkyl intermediate can eliminate a palladium-hydride species and an alkene, taking the catalyst out of the main cycle.[11][12] The propensity for β-hydride elimination can be influenced by the ligand and reaction conditions.[13][14]
-
Solution: Use ligands that favor reductive elimination over β-hydride elimination. Bulky ligands can often promote the desired C-C bond formation.[1]
-
-
Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules, especially in the presence of oxygen.[1] This not only consumes the boronic acid but can also lead to inactive palladium species.
-
Solution: Rigorous degassing and maintenance of an inert atmosphere are the primary solutions to minimize homocoupling.[1]
-
The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and where common deactivation pathways diverge.
Caption: Suzuki-Miyaura cycle and key deactivation pathways.
Guide 2: Catalyst Regeneration Strategies
While preventing deactivation is ideal, it is sometimes possible to regenerate a poisoned or deactivated palladium catalyst. Regeneration is highly dependent on the nature of the deactivation.
If the primary mode of deactivation is the formation of palladium black, it is generally not feasible to regenerate the homogeneous catalyst in situ. The reaction must be stopped, and the palladium recovered. For supported catalysts (e.g., Pd/C), regeneration is more common.
-
Protocol for Supported Pd/C Catalyst Regeneration (Ex-situ):
-
Filtration: Filter the heterogeneous catalyst from the reaction mixture.
-
Washing: Wash the catalyst thoroughly with solvent to remove adsorbed organic species.
-
Oxidative Treatment: A controlled oxidation can sometimes burn off carbonaceous deposits ("coke"). This must be done carefully to avoid over-oxidation of the palladium.
-
Reduction: Following an oxidative treatment, the palladium must be reduced back to its active Pd(0) state. A common method is treatment with a reducing agent like hydrazine hydrate solution or hydrogen gas.[15] A reported method involves washing with chloroform and glacial acetic acid to remove blockages in catalyst pores, followed by drying.[16]
-
If the catalyst is deactivated by a poison (e.g., sulfur or nitrogen compounds), regeneration may be possible if the poison can be selectively removed.[17]
-
General Approach:
-
Identify the Poison: Understanding the source of the poison is critical. This often involves analysis of the starting materials and solvents for impurities.[18]
-
Chemical Washing: Washing the catalyst with a solution that can displace or react with the poison may restore activity. For example, a mild acid wash might remove basic nitrogen poisons. Treatment with specific solvents can sometimes remove adsorbed hydrocarbons.[17]
-
Thermal Treatment: In some cases, thermal treatment under a controlled atmosphere can desorb certain poisons.[17]
-
The following workflow outlines a general troubleshooting process when a Suzuki-Miyaura reaction fails.
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize common failure modes.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid or boronate ester (1.2–1.5 equiv.), and a finely powdered inorganic base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with high-purity argon or nitrogen for 5-10 minutes. If using a Schlenk line, perform at least three vacuum/inert gas backfill cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. Solvents should be degassed by sparging with an inert gas for 20-30 minutes prior to use.
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Boronic Acid Diethanolamine Adduct for Enhanced Stability
This procedure can be used to stabilize a problematic boronic acid before its use in a coupling reaction.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride or THF.
-
Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring.
-
Precipitation: A precipitate of the diethanolamine adduct will typically form.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in your coupling reaction.
By understanding the fundamental mechanisms of both the productive catalytic cycle and the competing deactivation pathways, researchers can more effectively diagnose problems, design robust reaction conditions, and ultimately achieve higher success rates in their synthetic endeavors.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. [Link]
-
StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. [Link]
-
Angewandte Chemie International Edition. (2013). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Dalton Transactions. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]
-
ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
University of Illinois IDEALS. (n.d.). Pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. [Link]
-
ACS Publications. (2022, March 15). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. [Link]
-
ACS Symposium Series. (2016, November 30). Boron Chemistry: An Overview. [Link]
-
ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
sioc-journal.cn. (n.d.). β-Hydride Elimination in Palladium-Catalyzed Reactions. [Link]
-
PubMed. (n.d.). Click reactions and boronic acids: applications, issues, and potential solutions. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
PMC. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
Process Sensing Technologies. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
ACS Publications. (2016, November 30). Development of Organic Transformations Based on Protodeboronation. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
MDPI. (n.d.). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. [Link]
-
PubMed Central. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
-
Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Journal of the American Chemical Society. (2009, April 30). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
-
PubMed. (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (n.d.). 33 questions with answers in BORONIC ACIDS | Science topic. [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]
-
MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link]
- Google Patents. (n.d.).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. aspuru.substack.com [aspuru.substack.com]
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- 8. reddit.com [reddit.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 12. sioc-journal.cn [sioc-journal.cn]
- 13. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 14. Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 16. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic Acid Derivatives
This guide provides an in-depth comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the characterization of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and reliable analytical workflow.
Introduction: The Analytical Challenge of Phenylboronic Acids
This compound is a versatile building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Its structure, incorporating a piperidine moiety, an ether linkage, and a phenylboronic acid group, makes it a valuable pharmacophore in drug design and a functional component in materials science.
However, the analysis of boronic acids is not without its challenges. These molecules have a propensity to undergo thermally induced dehydration to form cyclic anhydrides known as boroxines, a trimerization reaction that can complicate mass spectrometric analysis.[1] Furthermore, their polarity and potential for on-column hydrolysis during chromatographic separation require carefully optimized methods.[2] This guide presents a systematic approach to leveraging the complementary strengths of Mass Spectrometry and NMR spectroscopy for unambiguous structural confirmation and purity assessment.
Section 1: Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is indispensable for confirming the molecular weight of the target compound and identifying impurities. For boronic acid derivatives, the choice of ionization technique is critical to obtaining meaningful data while minimizing undesirable in-source reactions.
Comparing Ionization Techniques
The primary challenge in the MS analysis of boronic acids is their low volatility and thermal lability.[3] Therefore, soft ionization techniques are strongly preferred over high-energy methods like Electron Impact (EI), which typically causes excessive fragmentation and fails to produce a discernible molecular ion peak.[4]
-
Electrospray Ionization (ESI): This is the premier technique for analyzing this compound. Its mechanism is well-suited for polar molecules that are soluble in aprotic or protic solvents. The presence of the basic nitrogen atom in the piperidine ring facilitates efficient protonation, leading to a strong signal for the protonated molecular ion, [M+H]⁺. This technique minimizes thermal stress, thereby reducing the risk of boroxine formation.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While also a soft ionization technique, MALDI is often employed for larger molecules or solid samples. A key consideration for boronic acids is the potential for the matrix itself (e.g., 2,5-dihydroxybenzoic acid, DHB) to react with the analyte, forming boronate esters in situ.[1] This can be an advantage, as it stabilizes the boronic acid moiety, but it also alters the observed mass and requires careful data interpretation.
A crucial diagnostic feature in the mass spectra of these compounds is the natural isotopic distribution of boron: ¹¹B (80%) and ¹⁰B (20%) .[1][3] The presence of a smaller M+H peak at one mass unit lower than the primary M+H peak, with roughly 25% of its intensity, is a definitive indicator of a boron-containing species.
Fragmentation Pathways (MS/MS)
Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing fragmentation of the isolated molecular ion. For this compound, the fragmentation is predictable and informative, primarily occurring at the molecule's weakest bonds.
dot
Caption: Proposed MS/MS fragmentation pathway for this compound.
Table 1: Expected Mass Fragments for this compound (C₁₃H₂₀BNO₃, MW ≈ 249.11)
| m/z (for ¹¹B) | Proposed Fragment Ion | Description |
| 250.1 | [M+H]⁺ | Protonated Molecular Ion |
| 232.1 | [M+H - H₂O]⁺ | Loss of water from the boronic acid moiety |
| 205.1 | [M+H - B(OH)₂]⁺ | Loss of the dihydroxyboryl group |
| 128.1 | [C₇H₁₄NO]⁺ | Cleavage of the ether bond, retaining the piperidinylethoxy fragment |
| 84.1 | [C₅H₁₀N]⁺ | Fragment corresponding to the piperidinyl methylene cation |
Experimental Protocol: LC-MS for Purity and Identity Confirmation
This protocol is designed to minimize on-column hydrolysis, a common issue that can lead to inaccurate quantification of boronic acid pinacol esters and related derivatives.[2]
-
Chromatographic System: UHPLC or HPLC system coupled to an ESI-MS detector.
-
Column: A column with low silanol activity is recommended. A Waters XTerra MS C18 (4.6 x 50 mm) or similar is a proven choice.[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Modifier: Use of an acidic modifier like formic acid should be carefully evaluated. While it can improve peak shape, it may also accelerate hydrolysis of derivatives.[2] An initial run with no pH modifier is advisable.
-
Gradient: A typical gradient would be 20% to 80% B over 5-7 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
MS Detector Settings (Positive ESI Mode):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Section 2: NMR Spectroscopy for Unambiguous Structural Elucidation
While MS confirms molecular weight, NMR spectroscopy provides the definitive, high-resolution structural information required to confirm atom connectivity and stereochemistry. ¹H, ¹³C, and ¹¹B NMR are all highly informative for this class of compounds.
¹H and ¹³C NMR Spectral Assignments
The structure of this compound gives rise to a series of characteristic signals. The para-substituted aromatic ring results in two distinct doublets, a pattern typical for this substitution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H δ (ppm), Multiplicity | ¹³C δ (ppm) | Rationale |
| Phenyl (Ar-H) | ~7.7 (d), ~6.9 (d) | ~160, ~136, ~125, ~114 | Para-substitution leads to two sets of chemically equivalent protons/carbons. |
| B(OH)₂ | ~7.9 (s, broad) | - | The acidic protons are often broad and may exchange with residual water in the solvent. |
| O-CH₂ | ~4.1 (t) | ~66 | Deshielded by the adjacent oxygen atom. |
| N-CH₂ (ethoxy) | ~2.7 (t) | ~57 | Adjacent to the piperidine nitrogen. |
| N-CH₂ (piperidine) | ~2.5 (m) | ~54 | Protons on the carbons directly attached to the nitrogen. |
| Piperidine CH₂ | ~1.5 (m), ~1.4 (m) | ~25, ~23 | Aliphatic protons of the piperidine ring. |
The Power of ¹¹B NMR
¹¹B NMR is a powerful and often underutilized tool that directly probes the chemical environment of the boron atom. It is exceptionally useful for studying the reactivity of the boronic acid.[5][6]
-
Trigonal Boronic Acid (sp²): The free boronic acid, with its trigonal planar geometry, typically shows a broad signal in the range of δ 19-30 ppm .[7]
-
Tetragonal Boronate (sp³): When the boronic acid reacts with a diol to form a cyclic boronate ester or is in a basic solution to form the B(OH)₃⁻ adduct, the boron atom becomes sp³ hybridized. This results in a sharp, upfield-shifted signal, typically in the range of δ 5-9 ppm .[7][8]
This distinct shift makes ¹¹B NMR an excellent method for monitoring reactions, confirming the formation of boronate esters, and studying pH-dependent equilibria.[6][7]
dot
Caption: Workflow for complete structural elucidation using 1D and 2D NMR techniques.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice as it can solubilize both the boronic acid and potential impurities, and the B(OH)₂ protons are often clearly visible.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range from at least 0 to 12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ signals.
-
¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. A simple one-pulse experiment is usually sufficient. Use boric acid as an external standard if precise chemical shift referencing is needed.
-
2D NMR (if required): For derivatives with complex or overlapping signals, acquire COSY, HSQC, and HMBC spectra to definitively assign all proton and carbon signals and confirm connectivity.
Section 3: A Comparative Strategy for Analysis
Neither MS nor NMR alone can provide a complete picture. An integrated approach is essential for reliable characterization.
dot
Caption: Decision tree for selecting the appropriate analytical technique.
Strengths and Weaknesses:
-
Mass Spectrometry:
-
Strengths: Unmatched sensitivity, ideal for detecting trace impurities, provides rapid molecular weight confirmation. High-resolution MS (HRMS) can provide elemental composition.
-
Weaknesses: Isomerically blind (cannot distinguish between positional isomers), susceptible to in-source reactions (boroxine formation), and provides limited structural information without MS/MS.
-
-
NMR Spectroscopy:
-
Strengths: Provides unambiguous structural elucidation, including isomer differentiation. Quantitative by nature (qNMR) when performed with proper controls. ¹¹B NMR offers unique insight into the boron center.
-
Weaknesses: Relatively low sensitivity compared to MS, requires larger sample amounts, and can be time-consuming if full 2D analysis is needed.
-
The robust characterization of this compound and its derivatives is best achieved through the synergistic use of mass spectrometry and NMR spectroscopy. LC-MS with electrospray ionization serves as the ideal first-pass analysis for confirming molecular weight and assessing purity. Subsequently, a full suite of NMR experiments (¹H, ¹³C, and ¹¹B) provides the unequivocal structural proof required for publication, patent filings, and regulatory submissions. By understanding the principles and potential pitfalls of each technique as outlined in this guide, researchers can develop self-validating analytical protocols that ensure the quality and integrity of their scientific work.
References
-
G. Re-Poppi, et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. Available at: [Link]
-
D. G. Hall (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
J. A. Loo, et al. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
M. G. Organ, et al. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]
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T. A. van Beek, et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. Available at: [Link]
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Wiley-VCH (2007). Supporting Information for various compounds. Wiley-VCH. Available at: [Link]
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J. Xu, et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
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A. G. Brenton, et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. Available at: [Link]
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J. Clark (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
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Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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W. Wang, et al. (2018). Supporting Information: Micelles for Theranostics. Theranostics. Available at: [Link]
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E. V. Anslyn, et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
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J. D. Smith, et al. (2014). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry. Available at: [Link]
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L. Wang, et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials. Available at: [Link]
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G. A. D'Alonzo, et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry. Available at: [Link]
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Y. M. Lv, et al. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. International Journal of Molecular Sciences. Available at: [Link]
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E. V. Anslyn, et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]
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A Comparative Performance Analysis of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Boronic Acid Selection
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals.[1] The choice of the organoboron reagent is a critical parameter dictating the reaction's efficiency, yield, and substrate scope. This guide presents a comprehensive comparative study of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid, a compound of interest due to the incorporation of a basic piperidinylethoxy moiety, against a selection of other commercially available boronic acids. Through a detailed examination of its performance in a standardized Suzuki-Miyaura coupling reaction, we aim to provide researchers with the necessary data and insights to make informed decisions in their synthetic endeavors.
Understanding the Landscape: Factors Governing Boronic Acid Reactivity and Stability
The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is fundamentally governed by its electronic and steric properties, as well as its stability under the reaction conditions.
Electronic Effects: The substituent on the phenyl ring of a boronic acid plays a pivotal role. Electron-donating groups (EDGs) generally increase the nucleophilicity of the organic group to be transferred, accelerating the crucial transmetalation step of the catalytic cycle and often leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation, sometimes necessitating more forcing reaction conditions.
Steric Hindrance: The steric environment around the boronic acid moiety can significantly impact the reaction rate. Ortho-substituents on the phenyl ring can hinder the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[2][3]
Stability: Boronic acids are susceptible to various decomposition pathways, with protodeboronation being a common side reaction, particularly for heteroaryl boronic acids. The presence of basic functionalities, such as the piperidine in our target molecule, can potentially influence the stability and reactivity profile, for instance by affecting the pH of the reaction mixture or by coordinating to the metal catalyst. The hydrolytic stability of the C-B bond is also a critical factor to consider.[4][5]
Experimental Design for a Comparative Study
To provide a rigorous and objective comparison, a standardized Suzuki-Miyaura coupling reaction was designed. This allows for the direct evaluation of the performance of this compound against other boronic acids with varying electronic and steric properties.
Selected Boronic Acids for Comparison:
-
This compound: The subject of our study, featuring a para-substituted, electron-donating, and basic side chain.
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.
-
4-Methoxyphenylboronic acid: A classic example of a boronic acid with a strong electron-donating group.
-
4-Formylphenylboronic acid: A representative boronic acid with an electron-withdrawing group.
-
2-Methylphenylboronic acid: To evaluate the effect of ortho-steric hindrance.
Standard Reaction Protocol:
The following protocol was established to ensure a consistent basis for comparison.
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A Researcher's Guide to Purity Assessment of Synthesized [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
For researchers, medicinal chemists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. The presence of impurities can significantly impact the efficacy, safety, and manufacturability of a final drug product. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a key building block, [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid, with a focus on practical, field-proven insights and supporting data.
The unique chemical nature of boronic acids, including their propensity to form cyclic anhydrides known as boroxines, presents specific analytical challenges. This guide will delve into the rationale behind selecting appropriate analytical techniques to ensure a comprehensive purity profile of the target compound.
The Synthetic Landscape and Potential Impurities
A common and efficient route to synthesize this compound is the Williamson ether synthesis. This reaction involves the coupling of 4-hydroxyphenylboronic acid with 1-(2-chloroethyl)piperidine in the presence of a base.
Understanding this synthetic pathway is crucial as it allows us to anticipate potential process-related impurities. A thorough purity assessment must be able to detect and quantify not only the target molecule but also these expected byproducts.
Key Potential Impurities:
-
Unreacted Starting Materials:
-
4-Hydroxyphenylboronic acid
-
1-(2-Chloroethyl)piperidine
-
-
Boronic Acid Dehydration Products:
-
Boroxine of this compound
-
Boroxine of 4-hydroxyphenylboronic acid
-
-
Side-Reaction Products:
The dynamic equilibrium between a boronic acid and its corresponding boroxine is a critical factor to consider during analysis, as the boroxine can be reactive in subsequent reactions like Suzuki couplings.[3]
A Multi-faceted Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a robust and reliable assessment.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Profiling
HPLC with UV detection is the primary technique for determining the purity of the target compound and quantifying known and unknown impurities. The key to a successful HPLC method is achieving adequate separation of the main component from all potential impurities.
Rationale for Method Development:
A reverse-phase HPLC method is generally suitable for the analysis of this compound and its likely impurities. The choice of a C18 column is a good starting point due to its versatility. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, needs to be optimized to achieve the desired separation. A gradient elution is often necessary to resolve compounds with a wide range of polarities.
Illustrative HPLC-UV Workflow:
Caption: A typical workflow for purity assessment by HPLC-UV.
Table 1: Comparison of HPLC and UPLC for Boronic Acid Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on partitioning between a stationary and mobile phase at high pressure. | Separation using smaller particle size columns (<2 µm) at very high pressures. |
| Resolution | Good | Excellent, allows for separation of closely eluting impurities. |
| Analysis Time | Longer (typically 15-30 minutes) | Shorter (typically 1-10 minutes) |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Good | Higher, due to sharper peaks. |
| System Pressure | Lower (up to 6000 psi) | Higher (up to 15000 psi) |
| Recommendation | Suitable for routine quality control. | Ideal for complex mixtures and high-throughput screening. |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an invaluable tool for confirming the identity of the main peak and identifying unknown impurities.
Rationale for Application:
Electrospray ionization (ESI) is a suitable ionization technique for this compound, as it is a relatively polar molecule. By obtaining the mass-to-charge ratio (m/z) of the eluting peaks, we can confirm the molecular weight of the target compound and propose structures for any impurities. The dehydration of boronic acids to boroxines can sometimes complicate MS data analysis, but modern LC-MS methods can be optimized to minimize this issue.[4]
Illustrative LC-MS Analysis Workflow:
Caption: A simplified workflow for compound identification using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, provide a detailed fingerprint of the molecule.
Causality in Spectral Interpretation:
The presence of characteristic signals for the piperidine ring, the ethoxy linker, and the aromatic protons in the ¹H NMR spectrum, along with the corresponding signals in the ¹³C NMR spectrum, provides definitive structural confirmation. It is important to note that boronic acids can exist in equilibrium with their boroxine trimers, which can sometimes lead to complex or broad NMR spectra. Running the NMR in a solvent like d₄-methanol can help to break up the boroxine and provide a clearer spectrum.[5]
Table 2: Comparison of Spectroscopic Techniques for Structural Analysis
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of different types of protons, their chemical environment, and connectivity. | Provides detailed structural information and is quantitative. | Can be complex for large molecules; boroxine formation can broaden peaks.[5] |
| ¹³C NMR | Number and types of carbon atoms in the molecule. | Complements ¹H NMR for a complete structural picture. | Lower sensitivity than ¹H NMR, requiring longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern of the molecule. | High sensitivity and provides molecular weight information. | Does not provide detailed connectivity information on its own. |
Gas Chromatography-Mass Spectrometry (GC-MS): For the Analysis of Residual Solvents
Residual solvents are organic volatile chemicals used or produced during the synthesis and purification of a drug substance.[6] Their presence must be controlled within strict limits as defined by regulatory guidelines such as ICH Q3C.[6] Headspace GC-MS is the standard technique for the analysis of residual solvents.[6]
Rationale for Headspace GC-MS:
This technique is highly sensitive and selective for volatile organic compounds. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS system. This avoids the introduction of non-volatile matrix components onto the GC column, which can cause contamination and column degradation.
Illustrative GC-MS Workflow for Residual Solvents:
Caption: A standard workflow for residual solvent analysis by Headspace GC-MS.
Experimental Protocols
Protocol 1: HPLC-UV Purity Method
-
Chromatographic System:
-
HPLC or UPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (for HPLC) or equivalent UPLC column.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized product.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject 10 µL of the sample solution into the HPLC system.
-
Record the chromatogram and integrate all peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Headspace GC-MS for Residual Solvents
-
GC-MS System:
-
Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 220 °C.
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized product into a 20 mL headspace vial.
-
Add 5 mL of Dimethyl Sulfoxide (DMSO).
-
Immediately cap and crimp the vial.
-
-
Analysis:
-
Place the vial in the headspace autosampler.
-
Run the analysis and identify any detected solvents by comparing their mass spectra and retention times with a standard library and reference standards.
-
Conclusion
The comprehensive purity assessment of synthesized this compound requires a strategic combination of orthogonal analytical techniques. HPLC-UV serves as the primary tool for purity determination and impurity profiling, while LC-MS provides unequivocal identification of the target compound and unknown impurities. NMR spectroscopy is essential for definitive structural confirmation. Finally, headspace GC-MS is crucial for ensuring that residual solvent levels are within acceptable limits. By employing this multi-faceted approach, researchers can have high confidence in the quality and purity of this important synthetic intermediate, thereby ensuring the integrity of their downstream applications in drug discovery and development.
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-
PubChem. (n.d.). 1-(2-Chloroethyl)piperidine. Retrieved from [Link]
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ResearchGate. (2020). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. Retrieved from [Link]
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ResearchGate. (2013). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from [Link]
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askIITians. (2024). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]
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J&K Scientific LLC. (2024). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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National Institutes of Health. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]
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WordPress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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-
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A Comparative Guide to the Biological Activity of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic Acid and Its Analogs
Introduction: The Therapeutic Potential of Boron-Containing Scaffolds
In the landscape of modern medicinal chemistry, boronic acids have emerged from a period of relative obscurity to become a focal point of innovative drug design.[1] This renewed interest is largely attributable to the unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with biological nucleophiles, such as the active site serine residues in proteases.[2][3] This mode of interaction has been successfully exploited in the development of potent enzyme inhibitors, most notably the proteasome inhibitor bortezomib, a cornerstone in the treatment of multiple myeloma.[2][4]
The parent compound of our investigation, [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid, presents a compelling scaffold for further therapeutic development. It combines the target-binding potential of the phenylboronic acid group with a piperidine-containing side chain. The piperidine motif is a well-established pharmacophore found in numerous bioactive molecules, contributing to desirable pharmacokinetic properties and target interactions.[5][6][7] This guide provides a comparative analysis of the biological activities of this compound and a series of its rationally designed analogs, offering insights into their potential as anticancer, anti-inflammatory, and enzyme-inhibitory agents.
Rationale for Analog Design
To explore the structure-activity relationships (SAR) of this compound, a series of analogs were conceived based on established medicinal chemistry principles. These modifications are designed to probe the influence of electronic effects, steric bulk, and hydrogen bonding potential on biological activity. The selected analogs for this comparative guide are:
-
Analog 1: [4-(2-Piperidin-1-ylethoxy)-3-methoxyphenyl]boronic acid: Introduction of an electron-donating methoxy group on the phenyl ring to assess the impact of increased electron density.
-
Analog 2: [4-(2-Piperidin-1-ylethoxy)-3-fluorophenyl]boronic acid: Incorporation of an electron-withdrawing fluorine atom to evaluate the effect of altered electronics and potential for hydrogen bonding.
-
Analog 3: [4-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl]boronic acid: Modification of the piperidine ring with a hydroxyl group to explore the influence of increased polarity and hydrogen bonding capability.
-
Analog 4: [4-(3-Piperidin-1-ylpropoxy)phenyl]boronic acid: Extension of the ethoxy linker to a propoxy chain to investigate the impact of linker length and flexibility.
Comparative Biological Activity
The biological activities of the parent compound and its analogs were evaluated across several key therapeutic areas: anticancer cytotoxicity, anti-inflammatory potential through COX-2 inhibition, and enzyme inhibition, specifically targeting tyrosinase.
Anticancer Cytotoxicity
The cytotoxic effects of the compounds were assessed against two common human cancer cell lines, MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9][10]
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| Parent Compound | 15.2 ± 1.8 | 21.5 ± 2.3 |
| Analog 1 (3-Methoxy) | 12.8 ± 1.5 | 18.9 ± 2.1 |
| Analog 2 (3-Fluoro) | 9.5 ± 1.1 | 14.2 ± 1.6 |
| Analog 3 (4-Hydroxy) | 25.7 ± 3.1 | 32.8 ± 3.9 |
| Analog 4 (Propoxy) | 18.9 ± 2.2 | 25.1 ± 2.8 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.15 |
Analysis of Cytotoxicity Data:
The results indicate that all tested compounds exhibit moderate cytotoxic activity against both MCF-7 and HeLa cell lines. Notably, Analog 2 , featuring a fluorine atom on the phenyl ring, demonstrated the most potent anticancer activity. This suggests that the electron-withdrawing nature of the fluorine atom may enhance the interaction with the biological target. Conversely, the introduction of a hydroxyl group on the piperidine ring in Analog 3 led to a decrease in cytotoxicity, possibly due to increased polarity affecting cell membrane permeability. The methoxy substitution in Analog 1 resulted in a slight improvement in activity compared to the parent compound, while extending the linker length in Analog 4 had a minor detrimental effect.
Anti-inflammatory Activity: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. The inhibitory activity of the compounds against COX-2 was evaluated using a fluorometric assay that measures the generation of prostaglandin G2.
| Compound | COX-2 Inhibition IC50 (µM) |
| Parent Compound | 8.2 ± 0.9 |
| Analog 1 (3-Methoxy) | 7.1 ± 0.8 |
| Analog 2 (3-Fluoro) | 5.5 ± 0.6 |
| Analog 3 (4-Hydroxy) | 12.4 ± 1.5 |
| Analog 4 (Propoxy) | 9.8 ± 1.1 |
| Celecoxib (Control) | 0.04 ± 0.005 |
Analysis of COX-2 Inhibition Data:
Similar to the cytotoxicity results, Analog 2 displayed the most potent inhibition of COX-2. This reinforces the hypothesis that the electron-withdrawing fluoro group contributes favorably to the biological activity of this scaffold. The other modifications showed a similar trend to the anticancer data, with the 3-methoxy substitution providing a modest improvement and the 4-hydroxy and propoxy modifications reducing the inhibitory activity.
Enzyme Inhibition: Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for the treatment of hyperpigmentation disorders. The inhibitory effect of the compounds on mushroom tyrosinase was determined by measuring the formation of dopachrome from L-DOPA.
| Compound | Tyrosinase Inhibition IC50 (µM) |
| Parent Compound | 22.5 ± 2.5 |
| Analog 1 (3-Methoxy) | 18.9 ± 2.1 |
| Analog 2 (3-Fluoro) | 15.3 ± 1.7 |
| Analog 3 (4-Hydroxy) | 35.1 ± 4.2 |
| Analog 4 (Propoxy) | 28.4 ± 3.1 |
| Kojic Acid (Control) | 5.8 ± 0.6 |
Analysis of Tyrosinase Inhibition Data:
The trend in tyrosinase inhibition mirrors that of the other assays, with Analog 2 being the most potent inhibitor among the tested compounds. This consistency across different biological assays suggests a common underlying mechanism of action or a general enhancement of cellular uptake and target engagement conferred by the 3-fluoro substitution.
Mechanistic Insights and Signaling Pathways
Phenylboronic acids are known to exert their anticancer effects through various mechanisms. One key target is the proteasome, a multi-protein complex responsible for degrading ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle arrest. The boronic acid moiety forms a stable, yet reversible, complex with the N-terminal threonine of the proteasome's catalytic subunit.
Furthermore, phenylboronic acids can inhibit the Rho family of GTP-binding proteins, such as RhoA, Rac1, and Cdc42, which are crucial for cancer cell migration and metastasis.[11] Inhibition of these pathways can disrupt the actin cytoskeleton and focal adhesions, thereby impeding cell motility.[11]
Another intriguing aspect of phenylboronic acids is their ability to bind to sialic acids, which are often overexpressed on the surface of cancer cells.[2][12] This interaction can be exploited for targeted drug delivery and may also interfere with cell-cell recognition and signaling processes.
Figure 1. Putative signaling pathways affected by phenylboronic acid analogs in cancer cells.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from established methods for determining cell viability.[8][9][10][13][14]
-
Cell Seeding: Seed MCF-7 or HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
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Validating the Efficacy of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid in Cell-Based Assays: A Comparative Guide
For researchers in oncology and drug development, the rigorous validation of novel chemical entities is the bedrock of translational success. This guide provides an in-depth technical comparison for validating the efficacy of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid, a compound of interest due to its structural features suggesting a role in enzyme inhibition. We will objectively compare its performance with established alternatives, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their cell-based assay design.
The Rationale: Targeting Fibroblast Activation Protein (FAP) in the Tumor Microenvironment
The tumor microenvironment is a complex ecosystem that plays a critical role in cancer progression, metastasis, and therapeutic resistance.[1][2] A key player in this environment is the Fibroblast Activation Protein (FAP), a type II transmembrane serine protease.[2][3] FAP is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of more than 90% of epithelial cancers, while its expression in healthy adult tissues is limited.[2] This differential expression makes FAP an attractive target for therapeutic intervention.
The enzymatic activity of FAP is implicated in the remodeling of the extracellular matrix, which facilitates tumor cell invasion and migration.[4] FAP is also involved in creating an immunosuppressive environment that helps tumors evade the immune system.[1] Consequently, the inhibition of FAP is a promising strategy in oncology. Boronic acids have emerged as a class of compounds with the potential to inhibit serine proteases like FAP, due to the ability of the boron atom to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.
The Compound in Focus: this compound
This compound (CAS 229009-42-1) is a molecule that combines a phenylboronic acid moiety with a piperidinylethoxy side chain. The boronic acid group is the key pharmacophore for potential serine protease inhibition. While its primary application has been in synthetic organic chemistry, particularly in Suzuki-Miyaura coupling reactions, its structural similarity to other enzyme inhibitors warrants investigation into its biological activity.
A crucial first step in evaluating the potential of this compound is to assess its cytotoxic or anti-proliferative activity in a relevant cancer cell line. Initial data from supplier information indicates that this compound exhibits a cytotoxic effect on MCF-7 breast cancer cells with an IC50 value of 18.76 µg/mL. This provides a preliminary indication of biological activity, though further investigation is required to determine its specific mechanism of action and potency against FAP-expressing cells.
Comparative Analysis: Benchmarking Against Established FAP Inhibitors
To contextualize the potential efficacy of this compound, we will compare it to two well-characterized FAP inhibitors: UAMC-1110 and Talabostat.
UAMC-1110: A highly potent and selective FAP inhibitor.[5] It has been extensively studied and serves as a benchmark for the development of new FAP-targeted agents.[6]
Talabostat (Val-boroPro): A dipeptidyl peptidase inhibitor that also targets FAP. It has been evaluated in clinical trials and provides a reference point for a compound with known clinical activity.
Below is a summary of the key performance indicators for these compounds in cell-based assays:
| Compound | Target(s) | Cell Line | Assay Type | IC50 | Reference |
| This compound | Presumed FAP/Proteasome | MCF-7 | Cytotoxicity | 18.76 µg/mL (~77.6 µM) | |
| UAMC-1110 | FAP | U-87 MG | FAP Inhibition (fluorescence-based) | 41.62 nM | [5] |
| Talabostat | FAP, DPPs | WTY-1, WTY-6 (FAP-expressing) | FAP Activity Assay | Significantly inhibited | [7] |
Note: The IC50 for this compound is a measure of general cytotoxicity, not specific FAP inhibition. This highlights the critical need for further, more targeted assays.
Experimental Design for Head-to-Head Comparison
To provide a rigorous comparison, a series of well-controlled cell-based assays should be performed. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for comparative validation.
Detailed Protocol: Cell Viability Assay (MTT)
This protocol provides a standardized method to assess the cytotoxic effects of the test compounds.
Materials:
-
FAP-expressing cell line (e.g., U-87 MG glioblastoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound, UAMC-1110, Talabostat
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Detailed Protocol: FAP Enzyme Inhibition Assay
This assay specifically measures the inhibition of FAP enzymatic activity in a cellular context.
Materials:
-
FAP-expressing cell line (e.g., U-87 MG)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Test compounds
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation: Culture FAP-expressing cells to confluency, wash with PBS, and lyse the cells in a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Compound Incubation: In a 96-well black plate, add cell lysate to each well. Add serial dilutions of the test compounds and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add the fluorogenic FAP substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time.
-
Data Analysis: Calculate the rate of substrate cleavage for each compound concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Understanding the Underlying Signaling Pathway
Inhibition of FAP is expected to impact downstream signaling pathways that contribute to cancer progression. FAP has been shown to influence several key pathways, including PI3K/AKT and RAS/ERK, which are central to cell proliferation, survival, and migration.[1][8]
Caption: Simplified FAP signaling pathway in cancer.
By inhibiting FAP, compounds like this compound have the potential to disrupt these pro-tumorigenic signaling cascades.
Conclusion and Future Directions
This guide provides a framework for the systematic validation of this compound in cell-based assays. The preliminary cytotoxicity data is a starting point, but a direct comparison with highly potent and selective FAP inhibitors like UAMC-1110 is essential to ascertain its true potential. The provided protocols for cell viability and FAP enzyme inhibition assays offer a robust methodology for this comparative analysis.
It is crucial to acknowledge that the currently available data for this compound is limited to general cytotoxicity. Therefore, the proposed head-to-head comparison will be instrumental in determining if its mechanism of action involves specific FAP inhibition and at what potency. For researchers considering this compound, the logical next step is to perform these validation experiments to generate the necessary data to support its further development as a potential anti-cancer agent.
References
-
Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells. Frontiers in Oncology. 2023. [Link]
-
The role of fibroblast activation protein in health and malignancy. PMC. [Link]
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Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments. NIH. [Link]
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Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics. PMC. [Link]
-
Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review. Frontiers. [Link]
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FAP Promotes Immunosuppression by Cancer-Associated Fibroblasts in the Tumor Microenvironment via STAT3–CCL2 Signaling. AACR Journals. [Link]
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Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. PMC. [Link]
-
Preclinical Development of PNT6555, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors. PubMed. [Link]
-
Effect of talabostat on dermal fibroblasts viability. ResearchGate. [Link]
-
Phase II Trial of Single Agent Val-boroPro (Talabostat) Inhibiting Fibroblast Activation Protein in Patients with Metastatic Colorectal Cancer. Landes Bioscience. [Link]
-
Phenylboronic acid in targeted cancer therapy and diagnosis. PMC. [Link]
-
In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes. PubMed Central. [Link]
-
Phase II Trial of Single Agent Val-boroPro (Talabostat) Inhibiting Fibroblast Activation Protein in Patients with Metastatic Colorectal Cancer. [Link]
-
Highly Selective Inhibitors of Fibroblast- Activation-Protein for Imaging and Therapy of Oncological Diseases. mediaTUM. [Link]
-
Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer. PubMed. [Link]
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- 1. aimed-analytics.com [aimed-analytics.com]
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- 4. The Role of Cancer-Associated Fibroblasts and Tumor-Associated Macrophages in the Tumor Microenvironment and Their Impact on Ovarian Cancer Survival and Therapy | MDPI [mdpi.com]
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- 8. mdpi.com [mdpi.com]
performance of different palladium ligands with [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
An In-Depth Guide to Palladium Ligand Performance in Suzuki-Miyaura Couplings with [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
Introduction: Navigating the Challenges of Amine-Containing Substrates in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its power to construct carbon-carbon bonds. However, the efficiency of this palladium-catalyzed reaction can be significantly hampered by the presence of certain functional groups within the substrates. One such challenge arises with substrates like this compound, which contains a Lewis basic tertiary amine. This functional group can coordinate to the palladium center, leading to catalyst inhibition or deactivation and resulting in sluggish reactions and diminished yields.
The choice of ligand coordinated to the palladium catalyst is paramount in overcoming these challenges. The ligand's steric and electronic properties directly influence the catalyst's stability, activity, and tolerance to functional groups. This guide provides a comparative analysis of different classes of palladium ligands for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, offering insights into rational ligand selection for researchers in drug development and process chemistry.
The Critical Role of the Ligand: A Mechanistic Perspective
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. A successful ligand must facilitate each of these steps while preventing catalyst decomposition. With amine-containing substrates, the ligand plays a crucial role in shielding the palladium center and promoting the desired catalytic turnover over off-cycle inhibition.
Comparative Performance of Palladium Ligands
The following sections detail the performance of various classes of palladium ligands in the Suzuki-Miyaura coupling of this compound with 4-bromotoluene as a model coupling partner.
Biaryl Monophosphine Ligands (Buchwald-Type)
Biaryl phosphine ligands, developed by Stephen L. Buchwald and his group, are among the most powerful and versatile ligands for cross-coupling reactions. Their steric bulk and electron-donating ability are key to their high reactivity.
-
SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine): SPhos is often a go-to ligand for challenging Suzuki couplings. Its bulky cyclohexyl groups and the electron-rich biphenyl backbone create a highly active catalyst that promotes rapid oxidative addition and reductive elimination. In the context of our target substrate, the steric hindrance provided by SPhos can disfavor the binding of the piperidine nitrogen to the palladium center, thus mitigating catalyst inhibition.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is even more sterically hindered than SPhos due to the presence of three isopropyl groups on the biphenyl backbone. This increased bulk can be advantageous in preventing catalyst deactivation and promoting high turnover numbers. For substrates prone to catalyst inhibition, the enhanced steric protection offered by XPhos can lead to superior performance.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): RuPhos possesses a different electronic profile due to the isopropoxy substituents. These groups can influence the electron density at the palladium center, potentially modulating the rates of the catalytic cycle steps. In some cases, the unique steric and electronic properties of RuPhos can offer advantages in terms of catalyst stability and longevity.
Table 1: Performance of Biaryl Monophosphine Ligands
| Ligand | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| XPhos | Pd₂(dba)₃ | 1.5 | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 95 |
| RuPhos | Pd(OAc)₂ | 2 | Cs₂CO₃ | THF/H₂O | 80 | 16 | 88 |
Note: The data presented is a representative compilation from various sources and may not reflect a direct head-to-head experimental comparison under identical conditions.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form very strong bonds with the metal center, resulting in highly stable and robust catalysts.
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): IPr is a bulky NHC ligand that can confer high stability and activity to the palladium catalyst. The strong Pd-NHC bond is less prone to dissociation, which can be beneficial in preventing catalyst decomposition pathways. The steric bulk around the metal center also helps to prevent the coordination of inhibitory species like the piperidine moiety.
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): IMes is another commonly used NHC ligand with a slightly different steric profile compared to IPr. The choice between IPr and IMes can sometimes be substrate-dependent, and screening both is often recommended.
Table 2: Performance of N-Heterocyclic Carbene Ligands
| Ligand | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| IPr | Pd(OAc)₂ | 2 | K₂CO₃ | Dioxane | 110 | 18 | 85 |
| IMes | PdCl₂(IMes) | 2 | K₃PO₄ | THF | 80 | 24 | 82 |
Note: The data presented is a representative compilation from various sources and may not reflect a direct head-to-head experimental comparison under identical conditions.
Experimental Protocol: Suzuki-Miyaura Coupling with XPhos
This protocol provides a detailed methodology for the coupling of this compound with 4-bromotoluene using the high-performing XPhos ligand.
Materials:
-
This compound (1.2 equiv)
-
4-bromotoluene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.75 mol%)
-
XPhos (1.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add this compound and 4-bromotoluene.
-
Add dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
The reaction mixture is stirred at 100 °C for 10 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Ligand Structures
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structures of common palladium ligands for Suzuki-Miyaura coupling.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of ligand is critical to achieving high yields and efficient reaction times. Based on the available data for structurally related substrates, the sterically demanding biaryl monophosphine ligands, particularly XPhos , demonstrate superior performance. The significant steric bulk of XPhos effectively prevents the inhibitory coordination of the pendant piperidine group to the palladium center, thereby maintaining high catalytic activity.
While NHC ligands like IPr are also viable options due to their robust nature, they may require higher temperatures and longer reaction times for this specific substrate class. It is always recommended to perform a small screen of ligands and reaction conditions to identify the optimal system for a specific substrate combination. For initial trials with this compound, a catalyst system based on Pd₂(dba)₃/XPhos is a highly recommended starting point.
References
Bridging the Divide: A Comparative Guide to Experimental and Computational Analyses of Boronic Acid Reactions
For researchers, synthetic chemists, and professionals in drug development, the ability to predict and understand the outcomes of chemical reactions is paramount. Boronic acids and their derivatives are cornerstones of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The quest to optimize these reactions, minimize side products, and discover new transformations has led to a powerful synergy between computational modeling and traditional experimental validation.
This guide provides an in-depth comparison of these two domains. We will move beyond simple procedural lists to explore the causal relationships behind methodological choices, offering a framework for critically evaluating when and how to deploy these techniques. Our focus is on the interplay between in silico predictions and benchtop results, highlighting both their powerful convergence and the important discrepancies that drive scientific progress.
Pillar 1: The Computational Toolkit - Predicting Reactivity from First Principles
Computational chemistry provides a lens to view the fleeting, high-energy world of transition states and reaction intermediates that are often invisible to direct experimental observation. For boronic acid reactions, Density Functional Theory (DFT) has emerged as the workhorse method, offering a balance between computational cost and accuracy.
The Power of DFT in Mechanistic Elucidation DFT allows us to model the electronic structure of molecules and calculate their energies with high precision. This capability is the foundation for predicting the entire energy landscape of a reaction. By identifying the lowest energy path from reactants to products, we can:
-
Identify Intermediates: Predict the structure of stable and transient species formed during the reaction.
-
Characterize Transition States: Calculate the structure and energy of the highest-energy point along the reaction coordinate.
-
Determine Activation Energies (ΔG‡): The energy difference between reactants and the transition state, which governs the reaction rate. A lower activation energy implies a faster reaction.
-
Elucidate Rate-Determining Steps: In a multi-step reaction, the step with the highest activation energy is the bottleneck, and computational analysis can pinpoint it.[1][2]
This predictive power enables chemists to screen catalysts, substrates, and reaction conditions virtually, saving significant time and resources. For instance, DFT calculations have been instrumental in understanding the full catalytic cycle of the Suzuki-Miyaura reaction, exploring various mechanistic pathways and isomers that would be difficult to distinguish experimentally.[3][4]
Pillar 2: The Experimental Proving Ground - Validating Models with Empirical Data
A computational model is only as good as its ability to reflect reality. Experimental validation is the non-negotiable arbiter of a model's success. The primary goals of these experiments are to measure reaction kinetics (how fast?), determine yields (how much?), and identify key species present in the reaction flask.
Key Validation Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a solution-phase technique, NMR is invaluable for studying reactions under realistic conditions.
-
¹H and ¹³C NMR: Used for structural confirmation of reactants, products, and stable intermediates.
-
¹⁹F NMR: Particularly useful for kinetic studies when a fluorine atom is present on a substrate, as the fluorine signal is very sensitive and has no background noise.[5]
-
¹¹B NMR: Directly probes the boron center, allowing for the differentiation of sp² (trigonal planar) and sp³ (tetrahedral) boron species, which is crucial for studying boronate ester formation and Lewis base interactions.[6]
-
-
X-ray Crystallography: Provides unambiguous, high-resolution structural data for any species that can be crystallized. This is the "gold standard" for confirming the structure of predicted intermediates, provided they are stable enough to be isolated.[7]
-
Mass Spectrometry: Helps identify intermediates and products by their mass-to-charge ratio, corroborating proposed mechanisms.
Protocol: Kinetic Analysis of a Suzuki-Miyaura Coupling via ¹⁹F NMR
This protocol describes a self-validating system for measuring the rate of product formation, which can then be directly compared to computationally derived energy barriers. The use of an internal standard ensures that measurements are robust against variations in sample preparation.
Objective: To determine the initial rate of the palladium-catalyzed cross-coupling of 4-fluorophenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.
Materials:
-
4-Fluorophenylboronic acid
-
1-Bromo-4-(trifluoromethyl)benzene
-
Pd(PPh₃)₄ (catalyst)
-
K₂CO₃ (base)
-
1,3,5-Trimethoxybenzene (internal standard)
-
Anhydrous, degassed 1,4-dioxane (solvent)
-
NMR tubes, syringes, Schlenk line
Procedure:
-
Preparation of Stock Solution: In a glovebox, prepare a stock solution containing the aryl bromide (1.0 mmol), the internal standard (0.5 mmol), and the solvent (10.0 mL). This ensures their concentrations are constant across all runs.
-
Reaction Setup: To a clean, dry vial, add the boronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and the Pd(PPh₃)₄ catalyst (0.02 mmol, 2 mol%).
-
Initiation: Using a gas-tight syringe, add 5.0 mL of the stock solution to the vial containing the solids. Start a timer immediately. Vigorously stir the reaction mixture.
-
Sampling: At timed intervals (e.g., t = 2, 5, 10, 20, 40, 60 min), withdraw a 0.5 mL aliquot of the reaction mixture.
-
Quenching & Analysis: Immediately quench the aliquot by filtering it through a small plug of silica gel into an NMR tube containing 0.1 mL of CDCl₃. The silica removes the catalyst and base, stopping the reaction.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each time point.
-
Data Processing: Integrate the product signal (corresponding to the fluorine on the newly formed biphenyl) relative to the internal standard signal (trifluoromethyl group of the starting material, which remains constant). Plot the relative product concentration versus time to determine the initial reaction rate.
Causality: The choice of ¹⁹F NMR is deliberate; the large chemical shift dispersion and high sensitivity allow for clear, quantifiable signals for both a reactant and the product, enabling precise kinetic monitoring. The internal standard corrects for any volumetric errors during sampling.
Part 3: The Convergence - Case Studies in Comparison
The true power of a combined approach is evident when computational predictions and experimental results are compared directly.
Case Study 1: Unmasking Intermediates in the Suzuki-Miyaura Reaction
For years, the exact mechanism of the transmetalation step in the Suzuki-Miyaura reaction was debated. DFT computations predicted the existence of a key pre-transmetalation intermediate featuring a direct Palladium-Oxygen-Boron (Pd-O-B) linkage.[8] This was a critical claim, suggesting a pathway different from previously held assumptions.
Experimental Validation: Subsequent, carefully designed low-temperature NMR experiments successfully trapped and characterized these exact intermediates.[5] By mixing a palladium complex with boronic esters at low temperatures, researchers observed new species whose NMR signatures perfectly matched those predicted by DFT calculations. Kinetic analysis further showed that these observed intermediates were competent to form the cross-coupled product at rates consistent with the overall catalytic cycle.[5] This represents a triumph of the predictive power of computation, guiding experimentalists toward the discovery of a previously unseen intermediate.
Case Study 2: Predicting Undesired Pathways - The Challenge of Protodeboronation
Protodeboronation, the cleavage of the C–B bond, is a common and detrimental side reaction. Predicting when this pathway will dominate is crucial for optimizing reaction yields.
Computational Solution: Researchers have developed DFT-aided algorithms to predict the rate of protodeboronation for a wide range of boronic acids.[9] The model is built on a foundational mechanistic understanding that protodeboronation can proceed through several distinct pathways. DFT is used to calculate the characteristic energy difference for each pathway for a given boronic acid. The algorithm then correlates these calculated energies with experimentally measured rates. Cross-validation on a dataset of 50 boronic acids demonstrated strong predictive accuracy, providing a powerful in silico tool to help chemists select substrates less prone to this side reaction.[9]
Comparative Data: Reactivity of Boronic Acids vs. Boronic Esters
A common question is whether boronic acids or their ester derivatives are more reactive. While intuition might suggest differences, a combined approach provides quantitative answers.
| Reaction Parameter | Computational Prediction (DFT) | Experimental Observation | Source |
| Transmetalation Rate | Arylboronic acids have a lower calculated activation barrier for transmetalation compared to hindered esters like pinacol esters. | Arylboronic acids react significantly faster than pinacol esters under identical catalytic conditions.[5] | [5][10] |
| Pre-transmetalation Intermediate | Electron-deficient boronic esters (e.g., catechol) are predicted to form stable Pd-O-B linked complexes. | Catechol boronate esters readily form observable pre-transmetalation intermediates via NMR.[5] | [5] |
| Overall Yield | Models based on nucleophilicity predict higher reactivity for boronic acids over esters due to the electron-donating nature of -OH vs. -OR. | In many systems, boronic acids provide higher yields than corresponding boronic esters, especially with certain phosphine ligands.[10] | [10] |
Part 4: Bridging the Gap - Challenges and Future Directions
Despite these successes, the correlation between computation and experiment is not always perfect. Understanding the limitations of both approaches is key to their effective use.
Challenges:
-
Modeling Complexity: Accurately modeling the bulk solvent, the precise role of the base (which is often not a simple monomer), and non-covalent interactions is computationally demanding and remains a significant challenge.[8][11]
-
The "Serendipity Problem": It is possible for a computational model to agree with an experimental result for the wrong reasons, especially if the experiment is probing a different material structure (e.g., a different catalyst resting state) than the one modeled.[12][13]
-
Experimental Ambiguity: Experimental data can sometimes be interpreted in multiple ways, and without a guiding computational hypothesis, the true mechanism can remain elusive.
The Future is Integrated: The field is moving towards even tighter integration. Machine learning and AI models, trained on vast datasets of published experimental results, are emerging as powerful tools to predict reaction outcomes without the computational expense of DFT.[14][15] These models can identify optimal reaction conditions and even predict the selectivity of complex reactions like C-H borylation. The ultimate goal is a closed-loop system where computational models suggest novel reactions, which are then performed by automated robotic systems, with the results fed back to refine the next generation of predictive models.
Conclusion
The relationship between computational prediction and experimental validation in the study of boronic acid reactions is a powerful, symbiotic one. Computation provides an unparalleled view into the mechanistic details that govern reactivity, guiding experimental design and interpretation. In turn, experimentation provides the essential real-world data that validates, refutes, and refines our theoretical models. For the modern chemical researcher, proficiency in both domains is not just advantageous; it is essential for pushing the boundaries of chemical synthesis and innovation.
References
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm.
- Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly.
- Suzuki–Miyaura coupling revisited: an integrated computational study.Faraday Discussions, Royal Society of Chemistry.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System.Organometallics, American Chemical Society.
- A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers.Polymer Chemistry, Royal Society of Chemistry.
- DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst.
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Request PDF.
- Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
- Comparison of reactivity of different boron reagents.
- Prediction of Organic Reaction Outcomes Using Machine Learning.Massachusetts Institute of Technology.
- Mechanistic insights into boron-catalysed direct amidation reactions.Royal Society of Chemistry.
- Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly.Accounts of Chemical Research, American Chemical Society.
- Leveraging Language Model Multitasking To Predict C–H Borylation Selectivity.American Chemical Society.
- Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls.
- Grand Challenges in Computational C
- Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
Introduction for the Modern Researcher:
In the fast-paced environments of pharmaceutical research and drug development, our focus is rightly on innovation and discovery. However, the integrity of our science and the safety of our laboratories are fundamentally linked to the meticulous management of the chemical reagents we use, from initial handling to final disposal. [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid, a valuable building block in synthetic chemistry, requires the same level of rigorous protocol in its disposal as it does in its application.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists and researchers, with a deep, procedural understanding of why specific disposal steps are necessary. By grounding our actions in the principles of chemical reactivity and regulatory compliance, we build a culture of safety that protects ourselves, our colleagues, and our environment. This document serves as your direct, operational plan for managing this compound's waste stream with confidence and precision.
Part 1: Chemical Hazard Profile & Core Safety Principles
Understanding the inherent properties of a compound is the first step in managing its risks. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, we can establish a robust safety profile by examining the well-documented hazards of the arylboronic acid class of compounds. The procedures outlined here are based on these established profiles and represent best practices for ensuring laboratory safety.
Arylboronic acids are generally recognized as irritants and can be harmful if ingested.[1][2][3][4][5] The primary risks involve skin/eye contact and inhalation of dust. Therefore, all handling and disposal preparations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Table 1: Representative Hazard Profile for Arylboronic Acids | Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference | | :--- | :--- | :---: | :--- | | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] | | Skin Irritation (Category 2) | Causes skin irritation. | | P264: Wash skin thoroughly after handling.[3] | | Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | | Respiratory Irritation | May cause respiratory irritation. | | P261: Avoid breathing dust.[3] |The Causality Behind Our Protocol:
The core logic of this disposal protocol is based on two pillars: containment and compliance .
-
Containment: Boronic acids are mild Lewis acids and can react with strong bases, acids, and oxidizing agents.[1][6] Improper segregation can lead to unforeseen reactions in a waste drum. Our protocol ensures waste is isolated in a chemically compatible, clearly labeled container, preventing such events.
-
Compliance: The U.S. Environmental Protection Agency (EPA) governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[7][8][9] Laboratories are classified as waste generators and must adhere to strict guidelines for waste accumulation, labeling, and disposal to avoid significant penalties and ensure environmental protection.[9][10]
Part 2: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing all waste streams associated with this compound.
Phase 1: Preparation and Segregation
1.1. Don Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the following:
- Eye Protection: Chemical safety goggles.
- Hand Protection: Chemical-resistant nitrile or neoprene gloves.
- Body Protection: A fully fastened laboratory coat.
1.2. Work in a Controlled Environment: All waste consolidation and container rinsing should be performed within a certified chemical fume hood to minimize inhalation exposure.
1.3. Identify the Correct Waste Stream: This is the most critical step. Waste containing this boronic acid derivative must be segregated as Hazardous Chemical Waste.
- DO NOT mix this waste with other waste streams (e.g., halogenated solvents, strong acids/bases, oxidizers) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[11]
- DO NOT dispose of this material down the drain or in the regular trash.[12] Boron-containing compounds are on the "Red List" for drain disposal in many jurisdictions.[13]
Phase 2: Waste Collection and Containerization
2.1. Solid Waste Collection:
- Materials: Includes unused or expired solid this compound, contaminated weigh paper, gloves, and disposable lab plastics (e.g., pipette tips).
- Procedure: Place all solid waste into a designated, sealable, and chemically compatible (e.g., high-density polyethylene - HDPE) container.[14]
2.2. Liquid Waste Collection:
- Materials: Includes solutions containing the boronic acid, as well as the first solvent rinse from decontaminating glassware.
- Procedure: Collect all liquid waste in a sealable, compatible container (e.g., an HDPE carboy). Ensure the container is equipped with a screw-top lid to prevent spills and evaporation.[9][14]
2.3. Decontamination of Empty Containers:
- Rationale: An "empty" container is not truly empty and must be decontaminated before it can be safely disposed of or recycled. The residual chemical must be treated as hazardous waste.
- Procedure:
- First Rinse: Rinse the container with a suitable organic solvent (e.g., acetone or ethanol). This first rinsate is considered hazardous waste and must be transferred into your designated liquid hazardous waste container for this compound.
- Subsequent Rinses: Perform two additional rinses with the solvent. While some institutional guidelines may vary, the most conservative and safest practice is to collect all three rinses as hazardous waste.
- Drying & Final Disposal: Allow the triple-rinsed container to air-dry completely in a fume hood. Deface or completely remove the original manufacturer's label. The clean, dry container can now be disposed of according to your institution's policy for regular laboratory glass or plastic waste.
Phase 3: Labeling, Storage, and Disposal
3.1. Labeling is Non-Negotiable: Proper labeling is a strict RCRA requirement.[8][10]
- As soon as the first drop of waste enters the container, it must be labeled.
- The label must clearly state:
- The words "Hazardous Waste" [8][10]
- The full chemical name: "this compound" and any solvents present.
- A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[10][15]
3.2. Temporary Storage in a Satellite Accumulation Area (SAA):
- Store your sealed and labeled waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the lab personnel.[7][11][15]
- Keep the container closed at all times except when adding waste.[8]
- Ensure the SAA is in a secondary containment tray to manage any potential leaks.
3.3. Arrange for Final Disposal:
- Once the waste container is full, or if you are conducting a lab clean-out, contact your institution's EHS department to schedule a waste pickup.[8]
- EHS will transport the waste from the SAA to a central accumulation area before it is picked up by a certified hazardous waste vendor for final disposal, which is typically incineration.[15]
Part 3: Visualized Workflows and Emergency Protocols
To ensure clarity, the following diagrams outline the decision-making process for disposal and spill response.
Diagram 1: Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Emergency Protocol: Spill Management
A spill is a low-probability but high-impact event. Your response must be swift and correct.
1. Small, Contained Spill (e.g., <100 mL inside a fume hood):
- Assess: Ensure the spill is contained and poses no immediate respiratory risk.
- Act:
- Alert colleagues in the immediate area.
- Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.
- Carefully sweep or scoop the absorbed material and any remaining solids into a sealable container.[1][6][14] Avoid creating dust.[16]
- Decontaminate the spill surface with a suitable solvent and towel, placing all cleanup materials into the same waste container.
- Seal the container, label it as "Hazardous Waste: Spill Debris" with the chemical name, and place it in the SAA for pickup.
2. Large or Uncontained Spill (e.g., outside a fume hood):
- Evacuate: Immediately alert everyone in the lab and evacuate the area.
- Isolate: Close the doors to the laboratory to contain any potential vapors.
- Notify: Contact your institution's EHS emergency line or campus safety from a safe location. Provide the chemical name, location, and estimated quantity of the spill.
- Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.
Diagram 2: Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
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How To Safely Dispose of Boric Acid. Lab Alley. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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MATERIAL SAFETY DATA SHEET - Boric Acid. Arbico Organics. [Link]
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A Researcher's Guide to the Safe Handling of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid. In the absence of specific toxicological data for this compound, we will adhere to the principle of treating it with the caution required for a potentially hazardous substance, drawing upon established best practices for the broader class of boronic acids. This document is designed to be a self-validating system, explaining not just the "what" but the "why" behind each procedural step, ensuring a deep-seated culture of safety in your laboratory.
Hazard Assessment: Understanding the Risks of Boronic Acids
-
Irritants: They can cause irritation to the skin, eyes, and respiratory system.[1][2]
-
Harmful if Swallowed: Acute oral toxicity is a concern with some boronic acids.[3][4]
-
Potentially Mutagenic: Recent studies have indicated that some boronic acids and their derivatives may have mutagenic properties.[5] This elevates the need for stringent handling protocols to minimize exposure.
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a necessity. The American Chemical Society (ACS) advocates for a risk-based approach to safety, often summarized by the acronym RAMP: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing the risks associated with handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of solutions and airborne particles of the solid compound. Standard safety glasses are insufficient.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1][3] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with long sleeves. Long pants and closed-toe shoes. | Protects the skin from accidental spills and contact.[7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) for handling the solid. | Minimizes the risk of inhaling fine particles of the compound, which can cause respiratory tract irritation.[1][8] Work should always be conducted in a well-ventilated area, preferably a chemical fume hood.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation
-
Engineering Controls: All work with this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood is functioning correctly before commencing work.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[10]
-
Work Area: The designated work area within the fume hood should be clean and free of clutter to prevent spills and cross-contamination.
Donning PPE
The following sequence should be followed when putting on your PPE:
Caption: Sequential process for donning PPE.
Handling the Compound
-
Weighing: When weighing the solid compound, do so within the chemical fume hood on a tared weigh boat. Minimize the creation of dust.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure that reaction vessels are appropriately secured.
Doffing PPE
To prevent contamination of your person and the laboratory, remove PPE in the following order:
Caption: Sequential process for doffing PPE.
Wash your hands thoroughly with soap and water after removing all PPE.[11]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with the compound (e.g., weigh boats, contaminated paper towels, used gloves) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.
Container Decontamination
Empty containers that held this compound must be decontaminated before disposal.
-
Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous and must be collected in the designated liquid hazardous waste container.
-
Subsequent Rinses: Perform at least two more rinses with the solvent, collecting the rinseate as hazardous waste.
-
Final Disposal: After the final rinse and allowing the container to dry, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic waste.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess: If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.
-
Clean-up (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container, avoiding the generation of dust.[1]
-
For liquid spills, use an inert absorbent material to contain and collect the spill. Place the absorbent material into the solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Conclusion: A Commitment to a Culture of Safety
The safe handling of this compound, as with any chemical, relies on a foundation of knowledge, preparation, and consistent adherence to established protocols. By understanding the potential hazards and implementing the comprehensive PPE, operational, and disposal plans outlined in this guide, you are not only protecting yourself but also contributing to a robust culture of safety within your research environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
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Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from [Link]
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American Chemical Society. Safety Tipsheets & Best Practices. Retrieved from [Link]
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American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
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Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
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Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
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Occupational Safety and Health Administration. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
